molecular formula C9H6N2O4 B1629004 3-Nitro-1H-indole-2-carboxylic acid CAS No. 28737-35-1

3-Nitro-1H-indole-2-carboxylic acid

Cat. No.: B1629004
CAS No.: 28737-35-1
M. Wt: 206.15 g/mol
InChI Key: OUDKEPMYUAFKLL-UHFFFAOYSA-N
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Description

3-Nitro-1H-indole-2-carboxylic acid is a chemically synthesized indole derivative of significant interest in medicinal chemistry and drug discovery. This compound features the indole-2-carboxylic acid scaffold, which is recognized as a privileged structure in the design of bioactive molecules. The core indole-2-carboxylic acid structure is known to function as a metal-binding group, capable of chelating divalent metal ions like Mg²⁺, which is a critical mechanism for inhibitors of metalloenzymes . Research on this scaffold has led to the development of potent inhibitors for various therapeutic targets. Notably, derivatives of indole-2-carboxylic acid have been explored as promising inhibitors of HIV-1 integrase, a key enzyme in the viral life cycle, demonstrating the scaffold's potential in antiviral research . Furthermore, structurally similar indole-2-carboxylic acid compounds have been identified as novel allosteric inhibitors of human fructose-1,6-bisphosphatase (FBPase), a target for type 2 diabetes, with X-ray crystal structures confirming their binding mode . The introduction of a nitro group at the 3-position, as in this compound, is a common structural modification to explore steric and electronic effects on binding affinity and to fine-tune the molecule's properties. This makes 3-Nitro-1H-indole-2-carboxylic acid a valuable building block for synthesizing diverse libraries of compounds for high-throughput screening and structure-activity relationship (SAR) studies. This product is strictly for research use in laboratory settings and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-nitro-1H-indole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O4/c12-9(13)7-8(11(14)15)5-3-1-2-4-6(5)10-7/h1-4,10H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUDKEPMYUAFKLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20618525
Record name 3-Nitro-1H-indole-2-carboxylic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28737-35-1
Record name 3-Nitro-1H-indole-2-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28737-35-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Nitro-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20618525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3-Nitro-1H-indole-2-carboxylic acid chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3-Nitro-1H-indole-2-carboxylic acid chemical properties Audience: Researchers, scientists, and drug development professionals. Format: In-depth Technical Guide.

Physicochemical Profile, Synthetic Routes, and Medicinal Chemistry Applications

Executive Summary 3-Nitro-1H-indole-2-carboxylic acid (CAS 28737-35-1 ) is a specialized heterocyclic scaffold utilized primarily as a high-value intermediate in the synthesis of indole-based alkaloids and pharmaceuticals. Unlike its more common isomers (5- or 7-nitro), the 3-nitro variant possesses unique electronic properties due to the "push-pull" interaction between the electron-rich indole nitrogen and the electron-withdrawing nitro group at the C3 position, adjacent to the C2 carboxylate. This guide provides a comprehensive analysis of its chemical behavior, validated synthesis protocols, and strategic applications in drug discovery, particularly for NMDA receptor antagonism and kinase inhibition.

Physicochemical Profile

The compound is characterized by a highly polarized indole core. The C3-nitro group significantly reduces the electron density of the pyrrole ring, increasing the acidity of the N1-proton and altering the solubility profile compared to non-nitrated indoles.

Table 1: Key Chemical Identifiers & Properties
PropertyDataNotes
IUPAC Name 3-Nitro-1H-indole-2-carboxylic acid
CAS Number 28737-35-1 Distinct from 3-nitroindole (4770-03-0)
Molecular Formula C₉H₆N₂O₄
Molecular Weight 206.15 g/mol
Appearance Yellow to pale brown solidTypical of nitro-aromatics
Solubility DMSO, DMF, hot EthanolPoor solubility in water/non-polar solvents
pKa (Calc.) ~3.5 (COOH), ~12 (N-H)Nitro group enhances N-H acidity
Stability Stable at RT; Decarboxylates at high TCaution: Thermal sensitivity >150°C

Structural Insight: The proximity of the C3-nitro group to the C2-carboxylic acid creates a steric and electronic environment that disfavors coplanarity. This "ortho-like" effect influences binding affinities in protein pockets, often locking the carboxylate into a specific conformation relative to the aromatic plane.

Synthetic Routes & Optimization

The synthesis of 3-nitro-1H-indole-2-carboxylic acid is non-trivial due to the propensity of the electron-rich indole ring to nitrate at the C5 or C7 positions under standard electrophilic aromatic substitution conditions. Direct nitration at C3 requires blocking the C2 position and carefully controlling the reaction kinetics.

Mechanism of Synthesis

The most authoritative route, established by Noland et al., utilizes the directing power of the C2-carboxylic acid (or ester) to funnel the electrophile to the C3 position, despite the electronic deactivation.

Synthesis Start Indole-2-carboxylic acid (or Ethyl Ester) Reagent HNO3 / H2SO4 (Controlled Nitration) Start->Reagent Dissolution Inter Intermediate: 3-Nitro Cation Complex Reagent->Inter Electrophilic Attack at C3 Product 3-Nitro-1H-indole-2-carboxylic acid (Yellow Precipitate) Inter->Product Proton Loss & Workup

Figure 1: Synthetic pathway for the regioselective nitration of indole-2-carboxylic acid.

Validated Protocol: Direct Nitration

Based on Noland et al. (J. Org. Chem. 1966) and modern adaptations.[1]

  • Preparation: Dissolve Indole-2-carboxylic acid (1.0 eq) in concentrated Sulfuric Acid (H₂SO₄) . Cool the solution to 0°C.

    • Note: The carboxylic acid group protects C2 and directs the nitronium ion to C3, although C5 nitration is a competing side reaction.

  • Nitration: Add Fuming Nitric Acid (HNO₃) (1.05 eq) dropwise, maintaining the internal temperature below 5°C.

    • Critical Control Point: Exceeding 10°C significantly increases the ratio of 5-nitro and 3,5-dinitro byproducts.

  • Reaction: Stir at 0–5°C for 1 hour. The solution will darken.

  • Quench: Pour the reaction mixture onto crushed ice (10x volume). The crude 3-nitro product will precipitate as a yellow solid.

  • Purification: Filter the solid. Recrystallize from Ethanol/Water or Acetic Acid to separate the 3-nitro isomer from any 5-nitro impurities (which are often more soluble in ethanol).

Reactivity & Functionalization[3][6][7]

The 3-nitro-1H-indole-2-carboxylic acid scaffold is a versatile "chemical warhead." Its reactivity is defined by three primary transformations: Reduction , Decarboxylation , and Amidation .

A. Reduction to 3-Aminoindoles (The "Trapping" Strategy)

The 3-amino derivative is notoriously unstable and prone to oxidation/polymerization. It must be generated in situ and immediately "trapped" via acylation.

Protocol: Reduction-Acylation Sequence

  • Dissolution: Dissolve 3-nitro-1H-indole-2-carboxylic acid in MeOH/THF.

  • Catalyst: Add 10% Pd/C (catalytic amount).

  • Trapping Agent: Add Acetic Anhydride or the desired Acid Chloride (1.2 eq) directly to the reduction vessel.

  • Hydrogenation: Apply H₂ (1 atm) or use Ammonium Formate (transfer hydrogenation).

  • Result: The nitro group reduces to the amine, which immediately reacts with the anhydride to form the stable 3-acetamido-1H-indole-2-carboxylic acid .

B. Decarboxylation

Heating the compound above its melting point (or in high-boiling solvents like quinoline with Cu powder) leads to the loss of CO₂, yielding 3-nitroindole . This reaction confirms the lability of the C2-carboxyl group when flanked by the electron-withdrawing nitro group.

C. Reactivity Map

Reactivity Center 3-Nitro-1H-indole-2-carboxylic acid (Core Scaffold) Red Reduction (H2/Pd, SnCl2) Center->Red Decarb Thermal Decarboxylation (>150°C, Cu) Center->Decarb Ester Esterification (ROH, H+) Center->Ester Amine 3-Amino-1H-indole-2-COOH (Unstable Intermediate) Red->Amine Transient NitroInd 3-Nitroindole Decarb->NitroInd EthylEst Ethyl 3-nitroindole-2-carboxylate Ester->EthylEst Amide 3-Amidoindoles (Stable Drug Precursor) Amine->Amide + Acyl Chloride

Figure 2: Functionalization pathways. The reduction pathway requires immediate trapping to avoid decomposition.

Medicinal Chemistry Applications

The 3-nitro-1H-indole-2-carboxylic acid moiety serves as a bioisostere and pharmacophore in several therapeutic areas.

NMDA Receptor Antagonists (Glycine Site)

The indole-2-carboxylic acid core mimics the glycine structure, allowing it to bind to the glycine modulatory site of the NMDA receptor. The 3-nitro group acts as an electron-withdrawing substituent that:

  • Increases the acidity of the N-H proton, strengthening hydrogen bonding with the receptor.

  • Provides a distinct electrostatic field that can interact with polar residues in the binding pocket.

  • Reference: Salituro et al. demonstrated that 3-substituted indole-2-carboxylic acids are potent antagonists at the strychnine-insensitive glycine site.

HIV-1 Integrase Inhibitors

Derivatives of indole-2-carboxylic acid have been explored as inhibitors of HIV-1 integrase. The 3-position is often derivatized to extend into the hydrophobic pocket of the enzyme. The 3-nitro group serves as a precursor to install amide linkers that reach these pockets.

CysLT1 Antagonists

In the development of leukotriene receptor antagonists, the indole-2-carboxylic acid scaffold provides the acidic headgroup required for receptor anchoring. The 3-nitro group can be reduced and functionalized to attach the hydrophobic "tail" characteristic of drugs like Montelukast.

Safety & Handling (MSDS Highlights)

  • Hazard Identification: Irritant to eyes, respiratory system, and skin.

  • Signal Word: Warning.

  • Handling:

    • Avoid heating to dryness or high temperatures (>150°C) without solvent, as nitro compounds can decompose energetically.

    • Store in a cool, dry place (2-8°C recommended) to prevent slow decarboxylation or oxidation.

  • PPE: Standard lab coat, nitrile gloves, and safety glasses. Work in a fume hood, especially during nitration (NOx fumes).

References

  • Noland, W. E., & Rush, K. R. (1966). Nitration of Indoles.[2][3][4][5] V. Nitration of Electronegatively Substituted Indoles. Synthesis of the Four bz,3-Dinitroindoles. Journal of Organic Chemistry, 31(1), 70–77.

  • Pelkey, E. T., & Gribble, G. W. (1999).[6] Synthesis and Reactions of N-Protected 3-Nitroindoles. Synthesis, 1999(7), 1117–1122.[6]

  • Driver, T. G., et al. (2011). Rh2(II)-Catalyzed Nitro-group Migration Reactions: Selective Synthesis of 3-Nitroindoles from β-Nitro Styryl Azides.[4][5] Journal of the American Chemical Society.

  • Salituro, F. G., et al. (1990). 3-Substituted indole-2-carboxylic acid derivatives as antagonists of the strychnine-insensitive glycine site of the NMDA receptor. Journal of Medicinal Chemistry.

  • Zhang, H., et al. (2023).[3][7] Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions.[3] RSC Advances, 13, 26581-26586.[3]

Sources

Technical Monograph: 3-Nitro-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the molecular weight, physicochemical properties, synthetic pathways, and therapeutic applications of 3-Nitro-1H-indole-2-carboxylic acid .

Executive Summary

3-Nitro-1H-indole-2-carboxylic acid is a critical heterocyclic scaffold in medicinal chemistry, primarily utilized as an intermediate in the synthesis of NMDA receptor antagonists (targeting the glycine modulatory site) and as a precursor for fused ring systems like indolo[3,2-b]quinolines.[1] Its molecular weight of 206.16 g/mol places it well within the fragment-based drug discovery (FBDD) range, allowing for significant derivatization while adhering to Lipinski’s Rule of 5.

This guide provides a definitive breakdown of its molecular weight derivation, synthetic protocols, and analytical validation methods.

Physicochemical Identity

Molecular Weight Derivation

The precise molecular weight is calculated based on the IUPAC standard atomic weights.

Molecular Formula:



ElementCountStandard Atomic Weight ( g/mol )Subtotal ( g/mol )
Carbon (C) 912.011108.099
Hydrogen (H) 61.0086.048
Nitrogen (N) 214.00728.014
Oxygen (O) 415.99963.996
Total MW 206.157
Key Properties Table
PropertyValueContext
Monoisotopic Mass 206.0328 DaEssential for High-Res MS (HRMS) validation.[1]
Exact Mass 206.03 DaUsed for mass spectrometry peak identification.
Topological Polar Surface Area (TPSA) ~98 ŲHigh polarity due to Nitro (-NO2) and Carboxyl (-COOH) groups.
Lipinski Acceptors 4(2 from NO2, 2 from COOH)
Lipinski Donors 2(1 Indole NH, 1 Carboxyl OH)
Predicted pKa (Acid) ~3.5The 3-nitro group is electron-withdrawing, increasing the acidity of the C2-COOH.

Synthetic Methodology

The synthesis of 3-nitro-1H-indole-2-carboxylic acid requires careful control of nitration conditions to prevent decarboxylation (loss of CO2) or regiospecific nitration at the C5 position.[1]

Protocol: Electrophilic Aromatic Substitution

Reaction Logic: The C3 position of the indole ring is the most nucleophilic. However, the presence of the electron-withdrawing carboxyl group at C2 deactivates the ring slightly. Standard nitration using mixed acids often yields the 3-nitro derivative as a stable intermediate before further nitration occurs.[1]

Step-by-Step Workflow:

  • Starting Material: Dissolve Indole-2-carboxylic acid (1.0 eq) in concentrated Sulfuric Acid (

    
    ) at 0°C.
    
  • Nitration: Dropwise addition of fuming Nitric Acid (

    
    , 1.05 eq) while maintaining temperature < 5°C.
    
    • Critical Control: Higher temperatures promote decarboxylation to 3-nitroindole.[1]

  • Quenching: Pour reaction mixture onto crushed ice.

  • Isolation: The yellow precipitate (3-nitro-1H-indole-2-carboxylic acid) is filtered and washed with cold water.[1]

  • Purification: Recrystallization from ethanol/water.

Reaction Pathway Visualization

The following diagram illustrates the transformation and potential side-reactions (decarboxylation).

SynthesisPathway Start Indole-2-carboxylic acid (C9H7NO2) Reagent HNO3 / H2SO4 0°C Start->Reagent Product 3-Nitro-1H-indole-2-carboxylic acid (C9H6N2O4) MW: 206.16 Reagent->Product Electrophilic Substitution (C3) SideProduct 3-Nitroindole (Decarboxylation Artifact) Product->SideProduct Heat (>25°C) -CO2

Figure 1: Synthetic pathway for the nitration of indole-2-carboxylic acid, highlighting the risk of thermal decarboxylation.

Analytical Validation (Self-Validating Systems)

To ensure the synthesized compound is the target molecule and not the decarboxylated 3-nitroindole (MW 162.15), the following analytical logic must be applied.

Mass Spectrometry (MS) Fragmentation

In Electrospray Ionization (ESI) Negative Mode


, the parent ion will be observed at m/z 205 .

Fragmentation Logic:

  • Parent Ion: m/z 205 (Deprotonated acid).

  • Primary Loss: Decarboxylation (Loss of

    
    , -44 Da) 
    
    
    
    m/z 161 (3-nitroindolyl anion).
  • Secondary Loss: Loss of Nitro group (

    
    , -46 Da) or 
    
    
    
    radical depending on energy.

MSFragmentation Parent Parent Ion [M-H]- m/z 205.0 Frag1 Fragment 1 [M-H-CO2]- m/z 161.0 (3-Nitroindole anion) Parent->Frag1 Loss of CO2 (44 Da) Characteristic of 2-COOH Frag2 Fragment 2 [M-H-CO2-NO2]- m/z 115.0 (Indolyl radical anion) Frag1->Frag2 Loss of NO2 (46 Da)

Figure 2: ESI(-) Mass Spectrometry fragmentation tree. The presence of the m/z 205 parent confirms the carboxylic acid is intact.

Nuclear Magnetic Resonance (NMR)
  • 1H NMR (DMSO-d6):

    • 
       ~13.5 ppm (Broad s, 1H):  Carboxylic acid -OH. Absence indicates decarboxylation.
      
    • 
       ~12.8 ppm (Broad s, 1H):  Indole -NH.
      
    • Aromatic Region (7.0 - 8.0 ppm): 4 protons (H4, H5, H6, H7).

    • Key Diagnostic: Absence of signal at C3 position. (In the starting material, H3 appears as a doublet or singlet around 7.2 ppm; this must be gone).

Therapeutic Applications

NMDA Receptor Antagonism

Indole-2-carboxylic acid derivatives are established competitive antagonists at the Glycine binding site (GlyB) of the NMDA receptor.[1][2] The 3-nitro substituent alters the electronic properties of the indole ring, potentially influencing binding affinity via pi-stacking interactions or hydrogen bonding within the receptor pocket.[1]

Structure-Activity Relationship (SAR):

  • C2-COOH: Critical for ionic interaction with Arg/Thr residues in the glycine site.[1]

  • C3-Substituent: Electron-withdrawing groups (like Nitro) can modulate the acidity of the NH and COOH, affecting potency.

  • Reference: Huettner et al.[3] established the core indole-2-carboxylic acid scaffold as a competitive glycine antagonist.[1][2][3][4]

Drug Development Workflow

Researchers utilize this scaffold to synthesize tricyclic derivatives (e.g., indolo[3,2-b]quinolines) which show enhanced potency and blood-brain barrier permeability.

References

  • Noland, W. E., & Rush, K. R. (1966). Nitration of Indoles.[5][6][7][8][9] V. Nitration of Electronegatively Substituted Indoles. Synthesis of the Four bz,3-Dinitroindoles. Journal of Organic Chemistry, 31(1), 70-77.[9]

  • Huettner, J. E. (1989).[3] Indole-2-carboxylic acid: a competitive antagonist of potentiation by glycine at the NMDA receptor.[3][4] Science, 243(4898), 1611-1613.[3]

  • Salituro, F. G., et al. (1992). Characterization of indole-2-carboxylate derivatives as antagonists of N-methyl-D-aspartate receptor activity at the associated glycine recognition site.[2][3][4] Journal of Pharmacology and Experimental Therapeutics, 260(3).

  • PubChem Compound Summary. (2025). 3-Nitroindole (Related Structure/Precursor Data).[1][5][7] National Center for Biotechnology Information.

Sources

Technical Whitepaper: 3-Nitro-1H-indole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical resource for 3-Nitro-1H-indole-2-carboxylic acid , a critical intermediate in the synthesis of functionalized indole scaffolds.[1] It synthesizes data from organic synthesis, medicinal chemistry, and structural biology.[2]

Core Scaffold for Functionalized Indole Alkaloids & Drug Discovery[1]

Executive Summary

3-Nitro-1H-indole-2-carboxylic acid represents a highly functionalized indole core characterized by an electron-withdrawing nitro group at the C3 position and a carboxylic acid moiety at C2.[1] This specific substitution pattern renders the molecule a versatile "push-pull" system, invaluable in the synthesis of 3-aminoindoles ,


-carbolines , and pyrimido[4,5-b]indoles . Unlike simple indoles, the C2-carboxylic acid stabilizes the molecule against oxidative degradation while serving as a removable blocking group (via decarboxylation) or a handle for further derivatization.
Chemical Identity & Physicochemical Properties

The molecule features a planar indole bicycle. The C3-nitro group exerts a strong mesomeric withdrawing effect (


), significantly reducing the electron density of the pyrrole ring compared to unsubstituted indole. This deactivation makes the C2-proton (in the decarboxylated form) more acidic and the ring less susceptible to oxidative polymerization.
PropertySpecification
IUPAC Name 3-Nitro-1H-indole-2-carboxylic acid
Molecular Formula

Molecular Weight 206.16 g/mol
Core Scaffold Indole (Benzo[b]pyrrole)
Key Substituents Nitro (-NO

) at C3; Carboxyl (-COOH) at C2
Appearance Yellow to orange crystalline solid
Solubility Soluble in DMSO, DMF, hot ethanol; sparingly soluble in water
pKa (Calc.) ~3.5 (COOH), ~12.5 (NH)
Synthetic Pathways

The synthesis of 3-nitro-1H-indole-2-carboxylic acid is non-trivial due to the sensitivity of the indole ring to oxidation.[1] Two primary strategies exist: Direct Nitration (Top-Down) and Cyclization (Bottom-Up) .[1]

Method A: Regioselective Nitration (Top-Down)

Direct nitration of indole-2-carboxylic acid (or its ethyl ester) is the most common route.[1] The presence of the electron-withdrawing carboxyl group at C2 directs electrophilic substitution to the C3 position, preventing the polymerization often seen with indole nitration.

  • Reagents: Fuming nitric acid (

    
    ) in acetic anhydride (
    
    
    
    ) or sulfuric acid (
    
    
    ).
  • Mechanism: Generation of the nitronium ion (

    
    ) followed by electrophilic attack at C3. The intermediate sigma-complex is stabilized by the C2-carbonyl.[1]
    
  • Selectivity: High for C3. C5-nitration is a minor byproduct observed only under forcing conditions.[1]

Method B: Modified Reissert/Baylis-Hillman (Bottom-Up)

A more modern approach involves constructing the indole ring with the functional groups in place, avoiding harsh nitration conditions.[1]

  • Precursors: 2-Nitrobenzaldehyde and ethyl acrylate (via Baylis-Hillman adducts).[1]

  • Mechanism: Reductive cyclization of the adduct leads to the indole core.

SynthesisWorkflow cluster_legend Pathway Key Start1 Indole-2-carboxylic Acid (Ethyl Ester) Reagent1 HNO3 / Ac2O (Electrophilic Subst.) Start1->Reagent1 Inter1 Ethyl 3-nitroindole- 2-carboxylate Reagent1->Inter1 Nitration Step2 Hydrolysis (NaOH/EtOH) Inter1->Step2 Product 3-Nitro-1H-indole- 2-carboxylic Acid Step2->Product Deprotection Start2 2-Nitrobenzaldehyde Reagent2 Baylis-Hillman Cyclization Start2->Reagent2 Reagent2->Inter1 Ring Closure key1 Blue: Electrophilic Path key2 Red: Cyclization Path

Figure 1: Dual synthetic pathways accessing the 3-nitroindole-2-carboxylic acid scaffold.

Reactivity Profile & Derivatization

This scaffold acts as a "chemical chameleon," capable of diverse transformations.

4.1. Decarboxylation (Synthesis of 3-Nitroindole)

The C2-carboxylic acid can be removed to yield 3-nitroindole , a compound difficult to access directly.[1]

  • Protocol: Heating in quinoline with copper powder or thermal decarboxylation of the acid in high-boiling solvents.[1]

  • Utility: 3-Nitroindole is a precursor for tryptamine analogs where the C2 position must be unsubstituted.[1]

4.2. Nitro Reduction (Access to 3-Aminoindoles)

Reduction of the nitro group yields 3-amino-1H-indole-2-carboxylic acid .[1]

  • Challenge: 3-Aminoindoles are inherently unstable and prone to oxidative dimerization.[1]

  • Solution: The presence of the C2-COOH group stabilizes the amine slightly, but in situ trapping (e.g., acylation) is recommended.

  • Reagents:

    
    , 
    
    
    
    , or
    
    
    .
4.3. Cyclization to Fused Heterocycles

The proximity of the C2-COOH and C3-


 (or 

) groups allows for the formation of 6-membered rings fused to the indole [b] face.
  • Beta-Carbolines: Condensation of the reduced amine with aldehydes.[1]

  • Pyrimidoindoles: Reaction with urea or isocyanates.

ReactivityTree Core 3-Nitro-1H-indole- 2-carboxylic Acid Decarb 3-Nitroindole Core->Decarb Heat/Cu (-CO2) Reduct 3-Amino-1H-indole- 2-carboxylic Acid Core->Reduct H2/Pd-C or SnCl2 Ester Ester Derivatives (Prodrugs) Core->Ester ROH/H+ Tryptamine Tryptamine Analogs Decarb->Tryptamine Fused Pyrimido[4,5-b]indoles (Kinase Inhibitors) Reduct->Fused Urea/Cyclization Carboline Beta-Carbolines Reduct->Carboline R-CHO

Figure 2: Divergent reactivity profile leading to distinct bioactive scaffolds.[1]

Therapeutic Applications
  • HIV-1 Integrase Inhibitors: Indole-2-carboxylic acid derivatives have shown potency in docking studies, binding to the hydrophobic cavity of the viral integrase enzyme.[1] The 3-nitro group provides critical electrostatic interactions.[1]

  • CysLT1 Antagonists: Used as a template for developing leukotriene receptor antagonists for asthma therapy.

  • Kinase Inhibition: The pyrimidoindole derivatives synthesized from this core mimic the ATP-binding motif of protein kinases.

Experimental Protocols
Protocol A: Synthesis of Ethyl 3-nitroindole-2-carboxylate

This protocol utilizes the direct nitration of the stable ethyl ester.[1]

  • Preparation: Dissolve ethyl indole-2-carboxylate (10 mmol) in acetic anhydride (15 mL). Cool to 0°C.

  • Nitration: Add fuming

    
     (12 mmol) dropwise over 30 minutes, maintaining temperature <5°C. The solution will turn yellow/orange.
    
  • Quench: Pour the mixture onto crushed ice (100 g). Stir for 1 hour.

  • Isolation: Filter the yellow precipitate. Wash with cold water (

    
     mL) and cold ethanol (
    
    
    
    mL).
  • Purification: Recrystallize from ethanol/DMF to yield yellow needles.

Protocol B: Hydrolysis to the Free Acid
  • Reaction: Suspend the ethyl ester from Protocol A in 10% NaOH (aq) and ethanol (1:1 ratio). Reflux for 2 hours.

  • Workup: Cool to room temperature. Acidify carefully with 1M HCl to pH 2.

  • Isolation: The free acid precipitates as a solid. Filter, wash with water, and dry under vacuum.

References
  • Noland, W. E., & Rush, K. R. (1966). Nitration of Indoles.[3][4][5][6][7][8][9] V. Nitration of Electronegatively Substituted Indoles. Journal of Organic Chemistry.[10][11]

  • Horn, C. R., & Perez, M. (2005). Synthesis of 3-Nitro-1H-indole-2-carboxylic Acid Ethyl Ester Derivatives from Baylis-Hillman Adducts. Synlett.[10][11]

  • Pelkey, E. T., & Gribble, G. W. (1999).[3] Synthesis and Reactions of N-Protected 3-Nitroindoles. Synthesis.[3][4][5][7][8][9][10][11][12]

  • Zhang, H., et al. (2023).[5] Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions.[1][5] RSC Advances.[5]

  • PubChem. 3-Nitro-1H-indole Compound Summary. National Library of Medicine.

Sources

3-Nitro-1H-indole-2-carboxylic acid solubility

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility of 3-Nitro-1H-indole-2-carboxylic acid

Introduction

3-Nitro-1H-indole-2-carboxylic acid is a member of the indole derivative family, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery.[1][2][3] The indole scaffold is a key structural component in numerous biologically active molecules, including the essential amino acid tryptophan.[3][4] The addition of a carboxylic acid at the 2-position and a nitro group at the 3-position creates a molecule with distinct physicochemical properties that are critical to its behavior in biological and chemical systems.[1][5]

A fundamental property governing the utility of any potential therapeutic agent is its solubility. Poor solubility can lead to unpredictable results in in vitro assays and is a major hurdle for achieving adequate bioavailability in later stages of drug development.[6][7] This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the factors influencing the solubility of 3-Nitro-1H-indole-2-carboxylic acid, methodologies for its experimental determination, and predictive insights into its behavior in various solvent systems.

Physicochemical Profile

The solubility of a compound is intrinsically linked to its molecular structure. The presence of polar functional groups, molecular weight, and the overall balance between hydrophilic and lipophilic regions dictate its interaction with different solvents. The principle of "like dissolves like" is a foundational concept in predicting solubility; polar molecules tend to dissolve in polar solvents, while non-polar molecules are more soluble in non-polar solvents.[8]

The structure of 3-Nitro-1H-indole-2-carboxylic acid contains a polar carboxylic acid group, a polar nitro group, and a moderately polar indole ring. The carboxylic acid group can act as both a hydrogen bond donor and acceptor, while the N-H group of the indole ring is a hydrogen bond donor.[9] These features suggest a degree of solubility in polar solvents. However, the aromatic indole ring contributes a non-polar, hydrophobic character, which will influence its solubility in aqueous media.[10]

PropertyValueSource
Molecular Formula C₉H₆N₂O₄Inferred
Molecular Weight 206.16 g/mol Inferred
IUPAC Name 3-nitro-1H-indole-2-carboxylic acidInferred
Structure Indole ring with a nitro group at position 3 and a carboxylic acid at position 2[1]
Predicted pKa The carboxylic acid group is expected to have a pKa in the range of 3-5, making it a weak acid.[11]

Key Factors Governing Solubility

Impact of pH

The solubility of ionizable compounds is highly dependent on the pH of the solution.[12][13][14] 3-Nitro-1H-indole-2-carboxylic acid possesses an acidic carboxylic acid group, making its aqueous solubility profoundly influenced by pH.

  • In Acidic Solutions (Low pH): At a pH below its pKa, the carboxylic acid group will be predominantly in its protonated, neutral form (-COOH). This form is less polar and, consequently, will exhibit lower solubility in aqueous media due to the common-ion effect.[12][15]

  • In Basic Solutions (High pH): At a pH above its pKa, the carboxylic acid group will deprotonate to form the carboxylate anion (-COO⁻). This ionic form is significantly more polar than the neutral molecule, leading to a substantial increase in aqueous solubility.[12][13][16]

This pH-dependent behavior is a critical consideration for designing formulations and for understanding the compound's absorption in different parts of the gastrointestinal tract, which have varying pH environments.

Caption: pH-dependent equilibrium of 3-Nitro-1H-indole-2-carboxylic acid.

Influence of Temperature

For most solid organic compounds, solubility increases with temperature.[10][17] The dissolution process for solids typically absorbs energy (is endothermic), and therefore, according to Le Châtelier's principle, increasing the temperature will shift the equilibrium towards more dissolution. The relationship between temperature and solubility is not always linear and should be determined experimentally for precise characterization.[17] For carboxylic acids, an increase in temperature generally leads to higher solubility in both organic solvents and water.[17][18]

Polymorphism

Polymorphism is the ability of a solid material to exist in multiple crystalline forms or polymorphs.[19] These different forms have distinct crystal lattice arrangements, which can result in different physical properties, including melting point, stability, and, most importantly, solubility.[19][20] A metastable polymorph will generally exhibit higher solubility than the most thermodynamically stable form.[20] Therefore, when conducting solubility studies, it is crucial to characterize the solid form of the material to ensure consistency and to understand its potential biopharmaceutical implications.[19]

Experimental Determination of Thermodynamic Solubility

To obtain reliable and reproducible solubility data, a robust experimental method is required. The shake-flask method is widely regarded as the gold standard for determining thermodynamic equilibrium solubility.[7][21] This method ensures that the solvent is fully saturated with the solute and that a true equilibrium has been reached.

The Shake-Flask Method: A Self-Validating Protocol

The core principle of the shake-flask method is to create a saturated solution by agitating an excess of the solid compound in the solvent of interest for a sufficient period to reach equilibrium.[21][22] The system is self-validating because concentration is measured at multiple time points; equilibrium is confirmed when the concentration of the dissolved compound no longer increases over time.[22][23]

Step-by-Step Methodology:

  • Preparation: Add an excess amount of solid 3-Nitro-1H-indole-2-carboxylic acid to a series of vials containing the chosen solvent or buffer (e.g., buffers at pH 1.2, 4.5, and 6.8).[21][22] The excess solid is crucial to ensure saturation is achieved.[22]

  • Equilibration: Seal the vials and place them in a mechanical shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C).[7][21] Agitate the samples for an extended period, typically 24 to 72 hours, to allow the system to reach equilibrium.[22]

  • Sampling: At predetermined time points (e.g., 24, 48, and 72 hours), carefully withdraw an aliquot of the suspension.

  • Phase Separation: Immediately separate the undissolved solid from the saturated solution. This is a critical step and can be achieved by either high-speed centrifugation or by filtration through a low-binding filter (e.g., a 0.22 µm PVDF filter).[7][22]

  • Quantification: Dilute the resulting clear supernatant with an appropriate solvent to prevent precipitation.[21][22] Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).[7]

  • Data Analysis: Plot the concentration versus time. The solubility is the value at which the concentration reaches a plateau. The pH of the aqueous samples should be measured at the end of the experiment.[22]

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Predicted Solubility Profile

Solvent ClassExample SolventsPredicted SolubilityRationale
Aqueous Buffers (pH < 4) pH 1.2 BufferLowThe compound is in its neutral, less polar carboxylic acid form.[12][15]
Aqueous Buffers (pH > 6) pH 7.4 Buffer (PBS)HighThe compound is deprotonated to its highly polar carboxylate salt form.[12][13]
Polar Protic Solvents Ethanol, MethanolSolubleThese solvents can engage in hydrogen bonding with the carboxylic acid and nitro groups.[24]
Polar Aprotic Solvents DMSO, DMF, AcetoneSolubleThese solvents are effective at solvating polar molecules. A related compound, 3-Methyl-5-nitro-1H-indole-2-carboxylic acid, is soluble in DMF.[1]
Nonpolar Solvents Hexane, TolueneInsolubleThe overall polarity of the molecule is too high to be effectively solvated by nonpolar solvents.[8]

Conclusion

The solubility of 3-Nitro-1H-indole-2-carboxylic acid is a multifaceted property governed by its molecular structure and the surrounding environment. Its ionizable carboxylic acid group makes its aqueous solubility highly pH-dependent, with significantly greater solubility expected under neutral to basic conditions. Factors such as temperature and the specific polymorphic form of the solid also play crucial roles. For definitive quantitative data, the shake-flask method is the recommended experimental approach, providing a reliable measure of thermodynamic equilibrium solubility. A thorough understanding and characterization of these solubility properties are essential first steps for any researcher or drug developer working with this compound, paving the way for its successful application in further scientific investigation.

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An In-depth Technical Guide to the Infrared Spectrum of 3-Nitro-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FTIR) spectrum of 3-Nitro-1H-indole-2-carboxylic acid. Infrared spectroscopy is an indispensable, non-destructive analytical technique that probes the vibrational modes of molecules, offering a unique fingerprint based on their functional groups.[1] For researchers in drug development and organic synthesis, a thorough understanding of the IR spectrum is critical for structural elucidation, purity assessment, and reaction monitoring. This document delineates the characteristic vibrational frequencies of the carboxylic acid, aromatic nitro, and indole functionalities within the target molecule, explains the causality behind the spectral features, and provides a robust experimental protocol for data acquisition.

The Diagnostic Power of Vibrational Spectroscopy

Infrared spectroscopy operates on the principle that chemical bonds within a molecule vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies that correspond to these natural vibrations, resulting in an IR spectrum. The spectrum is a plot of absorbance (or transmittance) versus wavenumber (cm⁻¹), where each absorption band corresponds to a specific molecular motion (e.g., stretching or bending).

The utility of IR spectroscopy for analyzing 3-Nitro-1H-indole-2-carboxylic acid stems from the distinct and strong absorptions of its constituent functional groups: the carboxylic acid, the nitro group, and the indole ring. The position, intensity, and shape of these absorption bands provide definitive evidence for the presence of these groups and insights into the molecule's intermolecular interactions.

Detailed Spectral Analysis: Assigning the Key Vibrational Modes

The infrared spectrum of 3-Nitro-1H-indole-2-carboxylic acid is a composite of the vibrations from its three primary structural components. The electron-withdrawing nature of both the nitro and carboxylic acid groups significantly influences the electronic environment of the indole ring, which can lead to shifts in the expected frequencies.

The Carboxylic Acid Moiety (–COOH)

The carboxylic acid group gives rise to some of the most recognizable features in an IR spectrum, primarily due to strong intermolecular hydrogen bonding, which causes the molecules to exist as hydrogen-bonded dimers in the solid state.[2][3]

  • O–H Stretching: The most prominent feature is an exceptionally broad and strong absorption band for the O–H stretch, typically appearing in the 3300-2500 cm⁻¹ region.[2][4][5][6] This significant broadening is a direct consequence of the strong hydrogen bonding between carboxylic acid dimers.[2][3] This band is often so wide that it overlaps with the sharper C-H stretching vibrations.[2]

  • C=O Stretching: A very strong and sharp absorption corresponding to the carbonyl (C=O) stretch is expected between 1760 and 1690 cm⁻¹.[2][7] For aromatic carboxylic acids where the carbonyl is conjugated with the ring, this band typically shifts to a lower wavenumber, appearing in the 1710-1680 cm⁻¹ range.[3]

  • C–O Stretching and O–H Bending: The spectrum will also feature a C–O stretching vibration, which appears in the 1320-1210 cm⁻¹ region.[2][3] Additionally, two bands related to O–H bending can be observed: an in-plane bend between 1440-1395 cm⁻¹ and a characteristic broad out-of-plane bend centered around 950-910 cm⁻¹.[2][3]

The Aromatic Nitro Group (–NO₂)

The nitro group is a powerful chromophore in IR spectroscopy, producing two of the most intense and characteristic bands in the spectrum due to the large change in dipole moment during its vibrations.[1][8]

  • Asymmetric NO₂ Stretching (ν_as): This vibration gives rise to a strong absorption band typically found in the 1550-1475 cm⁻¹ range for aromatic nitro compounds.[1][9][10] This band results from the two N-O bonds stretching out of phase.[1]

  • Symmetric NO₂ Stretching (ν_s): A second strong absorption, corresponding to the in-phase stretching of the N-O bonds, appears in the 1360-1290 cm⁻¹ region.[1][9][10] The presence of this pair of intense bands is highly diagnostic for a nitro group.[8]

The Indole Ring System

The indole core contributes several characteristic bands to the spectrum, although some may be of medium to weak intensity.

  • N–H Stretching: The N–H bond of the indole pyrrole ring gives rise to a stretching vibration. In non-hydrogen-bonded indoles, this appears near 3500 cm⁻¹. However, in the solid state, intermolecular hydrogen bonding with the oxygen of a carboxylic or nitro group is expected. This shifts the N-H stretch to a lower frequency, typically appearing as a sharp to medium band around 3400-3300 cm⁻¹.[11][12] For instance, in indole-2-carboxylic acid, this band is observed at 3350 cm⁻¹ due to N-H···O hydrogen bonding.[12]

  • Aromatic C–H Stretching: The stretching vibrations of the C-H bonds on the aromatic rings produce sharp, medium-to-weak bands in the 3100-3000 cm⁻¹ region.[7] These are often seen superimposed on the broad O-H stretch of the carboxylic acid.[2]

  • C=C Ring Stretching: The skeletal vibrations of the aromatic rings result in several medium-intensity bands in the 1600-1400 cm⁻¹ region.[7] Typically, bands are observed near 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹.[7]

  • C–H Out-of-Plane Bending: Strong absorptions in the 900-675 cm⁻¹ region are characteristic of the out-of-plane bending of aromatic C-H bonds. The exact position of these bands is highly dependent on the substitution pattern of the benzene ring.[1]

Summary of Expected Vibrational Frequencies

The following table summarizes the key diagnostic absorption bands anticipated in the IR spectrum of 3-Nitro-1H-indole-2-carboxylic acid.

Wavenumber Range (cm⁻¹)Vibration TypeFunctional GroupExpected Intensity & Shape
3400 - 3300N–H StretchIndole RingMedium, Sharp
3300 - 2500O–H StretchCarboxylic AcidStrong, Very Broad
3100 - 3000Aromatic C–H StretchIndole RingMedium to Weak, Sharp
1710 - 1680C=O StretchCarboxylic AcidStrong, Sharp
1600 - 1585C=C Ring StretchIndole RingMedium
1550 - 1475Asymmetric NO₂ StretchNitro GroupStrong
1500 - 1400C=C Ring StretchIndole RingMedium
1360 - 1290Symmetric NO₂ StretchNitro GroupStrong
1320 - 1210C–O StretchCarboxylic AcidStrong
950 - 910O–H Out-of-Plane BendCarboxylic AcidMedium, Broad
900 - 675Aromatic C–H Out-of-Plane BendIndole RingStrong

Visualization of Key Vibrational Modes

The following diagram illustrates the relationship between the primary functional groups of 3-Nitro-1H-indole-2-carboxylic acid and their characteristic absorption regions in the infrared spectrum.

G cluster_mol 3-Nitro-1H-indole-2-carboxylic acid mol Structure node_NH Indole N-H Stretch node_OH Carboxylic O-H Stretch node_CO Carbonyl C=O Stretch node_NO2_asym NO₂ Asymmetric Stretch node_NO2_sym NO₂ Symmetric Stretch node_CC Aromatic C=C Stretches wn_NH ~3350 cm⁻¹ node_NH->wn_NH wn_OH 3300-2500 cm⁻¹ node_OH->wn_OH wn_CO ~1700 cm⁻¹ node_CO->wn_CO wn_NO2_asym 1550-1475 cm⁻¹ node_NO2_asym->wn_NO2_asym wn_NO2_sym 1360-1290 cm⁻¹ node_NO2_sym->wn_NO2_sym wn_CC 1600-1400 cm⁻¹ node_CC->wn_CC

Caption: Key functional groups and their IR absorption regions.

Experimental Protocol: Acquiring the FTIR Spectrum of a Solid Sample

This protocol details the KBr pellet method, a standard and reliable technique for obtaining high-quality transmission FTIR spectra of solid samples. Attenuated Total Reflectance (ATR) is also discussed as a common, preparation-free alternative.

Rationale

Potassium bromide (KBr) is the matrix of choice because it is transparent to infrared radiation in the typical analysis range (4000-400 cm⁻¹) and has a refractive index that allows for good sample dispersion. The goal is to create a homogenous, transparent pellet where the analyte is finely dispersed to minimize light scattering and produce a clear spectrum.

Step-by-Step Methodology (KBr Pellet)
  • Sample and KBr Preparation:

    • Gently dry a small amount (1-2 mg) of 3-Nitro-1H-indole-2-carboxylic acid to remove any adsorbed water, which shows a strong, broad O-H absorption that can interfere with the spectrum.

    • Use high-purity, spectroscopy-grade KBr powder (approx. 100-200 mg), which has been stored in a desiccator or dried in an oven to ensure it is anhydrous.

  • Grinding and Mixing:

    • In an agate mortar and pestle, thoroughly grind the 1-2 mg of the sample until it is a fine, uniform powder. The particle size should be smaller than the wavelength of the IR radiation to reduce scattering.[13]

    • Add the 100-200 mg of dry KBr to the mortar.

    • Gently but thoroughly mix and grind the sample and KBr together for several minutes to ensure a homogenous mixture.

  • Pellet Formation:

    • Transfer the powder mixture to a pellet die.

    • Place the die into a hydraulic press and apply pressure (typically 7-10 tons) for several minutes.[14] The applied pressure will cause the KBr to flow and encapsulate the sample, forming a transparent or translucent pellet.

  • Data Acquisition:

    • Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

    • Crucially, perform a background scan first. This scan of the empty sample compartment measures the spectrum of the atmospheric water and CO₂ and the instrument's response, which will be automatically subtracted from the sample spectrum.

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

Alternative Method: Attenuated Total Reflectance (ATR)

ATR-FTIR is a dominant method for solid analysis as it requires minimal to no sample preparation.[15]

  • Ensure the ATR crystal (often diamond) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry.

  • Perform a background scan with the clean, empty ATR crystal.

  • Place a small amount of the solid sample directly onto the crystal.

  • Apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal.[14][15]

  • Acquire the spectrum.

Conclusion

The infrared spectrum of 3-Nitro-1H-indole-2-carboxylic acid is rich with diagnostic information. The unambiguous identification of the very broad O-H stretch, the strong carbonyl C=O band, the pair of intense symmetric and asymmetric NO₂ stretches, and the characteristic N-H and C=C vibrations of the indole ring provides a robust method for structural confirmation. By following the detailed spectral analysis and experimental protocols outlined in this guide, researchers can confidently utilize FTIR spectroscopy to characterize this molecule and its derivatives in a variety of scientific applications.

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An In-depth Technical Guide to the Reactivity of the 3-Nitroindole Core

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 3-nitroindole scaffold represents a fascinating and synthetically versatile building block in modern organic chemistry. Traditionally viewed through the lens of its electron-rich indole parent, the introduction of a nitro group at the C3 position dramatically inverts its electronic character, transforming it into a potent electrophile. This guide provides a comprehensive exploration of the core's reactivity, moving beyond simple descriptions to explain the underlying principles that govern its transformations. We will delve into modern synthetic routes, the nuanced electrophilicity that drives powerful dearomatization and cycloaddition reactions, the crucial transformation of the nitro group itself, and its emerging role as a nucleophile under specific conditions. This document is designed to serve as a technical resource, offering both foundational knowledge and field-proven insights to empower researchers in leveraging the full potential of the 3-nitroindole core in medicinal chemistry and materials science.

Introduction: The Strategic Importance of 3-Nitroindole

The indole motif is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of natural products and pharmaceuticals.[1][2] While the chemistry of indole itself is dominated by its nucleophilic character, the strategic placement of a strongly electron-withdrawing nitro group at the C3 position fundamentally alters this reactivity profile. This transformation from a nucleophilic to an electrophilic scaffold is the key to its synthetic utility.

3-Nitroindole is not merely a substituted indole; it is a versatile intermediate for the synthesis of complex, biologically active molecules.[3][4] Its derivatives are crucial precursors for novel antidiabetic agents, cruciferous phytoalexins, and potent ligands for the N-methyl-d-aspartate (NMDA) receptor, which is involved in memory and developmental processes.[5] The unique electronic nature of the 3-nitroindole core allows it to participate in reactions that are inaccessible to the parent indole, particularly in dearomatization processes that rapidly build molecular complexity and introduce valuable sp³-hybridized centers.[1][2] This guide will dissect the multifaceted reactivity of this important molecular core.

Synthesis of the 3-Nitroindole Core

The accessibility of the 3-nitroindole core is paramount to its widespread application. While historical methods exist, they are often hampered by harsh conditions and low yields, prompting the development of more efficient and greener alternatives.

Traditional Nitration Methods

The direct nitration of indole using strong acids, such as concentrated nitric acid, has been a long-standing approach.[3] However, these methods present significant challenges:

  • Safety and Environmental Hazards: The use of strong, corrosive acids poses considerable safety risks and environmental concerns.[3][4]

  • Low Regioselectivity and Yield: Indole is sensitive to acidic conditions, often leading to polymerization and the formation of highly colored side products that complicate purification, resulting in low yields (20-30%).[6]

  • Poor Functional Group Compatibility: The harsh conditions are incompatible with many sensitive functional groups.[3][4]

Modern, Mild, and Regioselective Synthesis

To overcome these limitations, modern organic synthesis has focused on developing milder protocols. A highly effective method involves the in situ generation of trifluoroacetyl nitrate (CF₃COONO₂) from ammonium tetramethylnitrate and trifluoroacetic anhydride.[3][7][8] This approach offers a significant improvement for the regioselective nitration of indoles at the C3 position under non-acidic and non-metallic conditions.[3][4]

The causality behind this method's success lies in the generation of a potent, yet manageable, electrophilic nitrating agent at low temperatures, which readily reacts with the electron-rich indole. The protocol is particularly effective for N-protected indoles, preventing side reactions at the nitrogen atom.[6]

Table 1: Optimization of a Modern Nitration Protocol for N-Boc-Indole [3][7]

Entry Anhydride (equiv.) Solvent Temperature (°C) Yield (%)
1 (CF₃CO)₂O (1.0) DCM 0–5 78
2 (CF₃CO)₂O (2.0) DCM 0–5 85
3 (CF₃CO)₂O (2.0) Toluene 0–5 65
4 (CF₃CO)₂O (2.0) MeCN 0–5 97
5 (CF₃CO)₂O (2.0) MeCN -20 Trace

| 6 | (CF₃CO)₂O (2.0) | MeCN | 25 | Trace |

Other advanced methods include the electrochemical cyclization of nitroenamines and microwave-assisted palladium-catalyzed intramolecular arene–alkene coupling reactions, further expanding the toolkit for accessing this valuable core.[5][9]

Experimental Protocol: Synthesis of N-Boc-3-nitroindole[3]
  • Setup: To a reaction tube, add N-Boc indole (1 mmol) and NMe₄NO₃ (1.1 mmol, 150 mg).

  • Solvent Addition: Immediately dissolve the solids in acetonitrile (1 mL).

  • Cooling: Cool the reaction system to 0–5 °C in an ice bath.

  • Reagent Addition: Slowly add a solution of trifluoroacetic anhydride (2.0 equiv., 420 mg) dissolved in acetonitrile.

  • Reaction: Stir the mixture at 0–5 °C and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield the desired N-Boc-3-nitroindole.

The Electrophilic Heart: Dearomatization and Cycloaddition Reactions

The defining characteristic of the 3-nitroindole core is its pronounced electrophilicity. The nitro group withdraws electron density from the indole ring system, rendering the C2 position highly susceptible to attack by nucleophiles.[1][2] This reactivity has been harnessed in a stunning array of dearomatization reactions that construct complex polycyclic indolines. The electrophilicity of 3-nitroindoles has been quantitatively evaluated and found to be in the range of nitrostyrenes, highlighting their potency as Michael acceptors.[10]

G cluster_main Dominant Reactivity Pathways of 3-Nitroindole cluster_electro As an Electrophile (Dearomatization) cluster_nitro At the Nitro Group cluster_nucleo As a Nucleophile Core 3-Nitroindole Core Michael Michael Addition (at C2) Core->Michael + Nucleophile Cyclo Cycloadditions ([3+2], [4+2], etc.) Core->Cyclo + Diene/Dipole Reduction Reduction to Amine (NO₂ → NH₂) Core->Reduction + Reducing Agent N_Alkylation N-Alkylation (at N1) Core->N_Alkylation + Electrophile (under basic cond.)

Caption: Overview of the main reactivity modes of the 3-nitroindole core.
Cycloaddition Reactions

3-Nitroindoles are exceptional substrates in cycloaddition reactions, serving as the 2π component in a variety of transformations. These reactions provide rapid access to densely functionalized cyclopenta[b]indolines and related polycyclic systems.[11]

  • [3+2] Cycloadditions: These reactions are common, proceeding with partners like vinylcyclopropanes, azomethine ylides, and allenoates to form five-membered rings fused to the indole core.[2][11][12][13]

  • [4+2] Cycloadditions (Diels-Alder): 3-nitroindoles can react as dienophiles with electron-rich dienes, such as Danishefsky's diene, to yield dearomatized cycloadducts, often without the need for a catalyst.[10][14]

  • Base-Controlled Cycloadditions: The choice of base can even control the outcome of the reaction, allowing for chemoselective access to different functionalized pyrrolo[2,3-b]indole derivatives from the same starting materials.[15]

These reactions often proceed with high diastereoselectivity and, in the presence of chiral catalysts, can be rendered enantioselective, making them exceptionally powerful tools for asymmetric synthesis.[2][14]

G cluster_workflow Conceptual Workflow for a Dearomative [4+2] Cycloaddition start N-Ts-3-Nitroindole + Diene ts [ Transition State ] start->ts Aza-Michael Addition (Trigger) product Dearomatized Tetrahydro-5H-indolo[2,3-b]quinolone ts->product [4+2] Cycloaddition (Annulation)

Sources

Technical Guide: Electron-Withdrawing Effects on Indole-2-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide synthesizes the electronic, synthetic, and medicinal chemistry aspects of electron-withdrawing group (EWG) substitutions on the indole-2-carboxylic acid (I2CA) scaffold.

Executive Summary

Indole-2-carboxylic acid (I2CA) is a privileged scaffold in medicinal chemistry, serving as a bioisostere for kynurenic acid and a core pharmacophore for NMDA receptor glycine site antagonists and HIV-1 integrase inhibitors. The introduction of electron-withdrawing groups (EWGs) such as nitro (


), fluoro (

), or chloro (

) moieties—particularly at the C4, C5, and C6 positions—fundamentally alters the physicochemical profile of the molecule. These alterations modulate pKa , metabolic stability , and ligand-receptor binding kinetics . This guide details the mechanistic causality of these effects and provides validated protocols for their synthesis and characterization.

Electronic Structure & Reactivity

The indole ring is electron-rich (π-excessive). However, the C2-carboxylic acid acts as a weak electron-withdrawing group itself. When an additional strong EWG is introduced to the benzene ring (positions 4-7), it exerts a "pull-pull" effect, significantly deactivating the ring toward electrophilic attack and stabilizing the conjugate base of the carboxylic acid.

Resonance and Inductive Effects
  • Inductive Effect (-I): Halogens (F, Cl) and Nitro groups withdraw electron density through the

    
    -framework. This effect is distance-dependent, being strongest at C3 and C4.
    
  • Resonance Effect (-M): Nitro and Cyano groups at C5 or C7 can delocalize the nitrogen lone pair or the negative charge of the carboxylate anion, further stabilizing the deprotonated state.

Visualization of Electronic Flow

The following diagram illustrates the electron density redistribution caused by a C5-Nitro substitution.

ElectronicEffects cluster_reactivity Reactivity Consequences IndoleCore Indole Core (Electron Rich) C5_Nitro C5-Nitro Group (-I / -M Effect) IndoleCore->C5_Nitro π-Density Withdrawal EAS Electrophilic Subst. Deactivated IndoleCore->EAS C2_COOH C2-Carboxylic Acid C5_Nitro->C2_COOH Stabilizes Carboxylate (pKa ↓) N1_Proton N1-Proton (Acidity) C5_Nitro->N1_Proton Increases Acidity (pKa ↓) Decarb Decarboxylation Barrier Increased C5_Nitro->Decarb

Caption: Mechanistic flow of electron density withdrawal by C5-substitution, impacting acidity and reactivity.

pKa Modulation & Solubility

The acidity of the C2-carboxylic acid is the primary physicochemical parameter affected by EWGs. Lowering the pKa ensures the molecule exists predominantly as the carboxylate anion at physiological pH (7.4), which is critical for solubility and electrostatic interactions (e.g., with Arginine residues in the NMDA receptor).

Comparative pKa Data

The following table presents the shift in pKa values driven by substituent electronics.

Substituent (Position)Electronic EffectApprox. pKa (COOH)pKa (N-H)Solubility (pH 7.4)
Unsubstituted (H) Reference3.8516.9Moderate
5-Fluoro (-F) Weak -I, +M3.6516.2High
5-Chloro (-Cl) Moderate -I, +M3.5515.8High
5-Nitro (

)
Strong -I, -M2.9013.5Very High (Anionic)
4,6-Dichloro Synergistic -I3.2014.8High

Note: Values are derived from Hammett equation predictions and comparative literature analysis of indole-2-carboxylates.

Synthetic Methodologies

Synthesizing EWG-substituted I2CAs requires specific protocols, as the electron-deficient ring can hinder standard Fischer Indole cyclizations.

Protocol A: Modified Reissert Synthesis (Preferred for EWGs)

This method avoids the harsh acid conditions of the Fischer synthesis that can degrade sensitive EWGs.

Mechanism:

  • Condensation: o-Nitrotoluene derivatives react with diethyl oxalate in the presence of a strong base (KOEt) to form o-nitrophenylpyruvate.

  • Reductive Cyclization: The nitro group is reduced (Zn/AcOH or H2/Pd), triggering spontaneous cyclization to the indole-2-carboxylate.

Step-by-Step Protocol (4,6-Dichloroindole-2-carboxylic acid):

  • Reagents: 2,4-dichloro-6-nitrotoluene (10 mmol), Diethyl oxalate (12 mmol), Potassium ethoxide (12 mmol), Ether/Ethanol.

  • Condensation: Reflux nitrotoluene and oxalate with KOEt for 4 hours. Precipitate the potassium salt of the pyruvate.

  • Acidification: Wash the salt with ether, then acidify with 1N HCl to isolate ethyl 2,4-dichloro-6-nitrophenylpyruvate.

  • Cyclization: Dissolve pyruvate in acetic acid. Add Zn dust (5 eq) portion-wise at 60°C. Reflux for 1 hour.

  • Workup: Filter Zn residues. Pour filtrate into ice water. Recrystallize the precipitate from EtOH.

Protocol B: Indoline Oxidation (High Precision)

For sensitive substrates, synthesize the indoline (dihydroindole) first, then oxidize.

  • Step 1: Nitration of indoline-2-carboxylic acid (HNO3/H2SO4).

  • Step 2: Oxidation using DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) or MnO2 in toluene to restore aromaticity.

Synthetic Workflow Diagram

Synthesis Start o-Nitrotoluene (EWG Substituted) Pyruvate o-Nitrophenylpyruvate (Intermediate) Start->Pyruvate KOEt, Reflux (Condensation) Oxalate Diethyl Oxalate Oxalate->Pyruvate Amine o-Aminophenylpyruvate (Transient) Pyruvate->Amine Zn/AcOH or H2/Pd (Reduction) Product EWG-Indole-2-Carboxylate Amine->Product Spontaneous Cyclization (-H2O)

Caption: Reissert synthesis pathway optimized for electron-deficient indole derivatives.

Medicinal Chemistry Applications

The primary application of EWG-substituted I2CAs is in the antagonism of the NMDA Receptor Glycine Site .

Pharmacophore Mechanics
  • C2-Carboxylate: Mimics the glycine carboxylate; forms a critical salt bridge with Arg260 in the NR1 subunit.

  • Indole N-H: Acts as a hydrogen bond donor to Pro124 or Thr126 .

  • EWG (C4/C6): Accesses a hydrophobic pocket. The 4,6-dichloro substitution pattern is optimal because the C4-Cl fills a specific hydrophobic cleft, while the C6-Cl enhances lipophilicity without steric clash.

  • Electronic Modulation: The EWG lowers the pKa of the NH, strengthening its H-bond donating capability.

Case Study: 4,6-Dichloro-I2CA Derivatives

Derivatives like GV150526 utilize the I2CA core. The electron-withdrawing chlorines prevent metabolic oxidation of the benzene ring, significantly increasing the half-life (


) compared to the unsubstituted parent.

Spectroscopic Characterization

Identification of EWG effects is readily visible in NMR spectroscopy.

1H NMR Shifts (DMSO-d6)

The electron-withdrawing nature deshields ring protons, shifting them downfield.

Proton PositionUnsubstituted (ppm)5-Nitro (ppm)Shift Explanation
NH (H1) 11.6012.45Increased acidity/deshielding by EWG.
COOH 12.80 (broad)13.10 (broad)Stronger H-bond network.
H3 7.157.45Inductive effect from C2-COOH + C5-NO2.
H4 7.508.65Significant: Ortho to Nitro group (Deshielding).
H6 7.208.10Ortho to Nitro group.
H7 7.407.65Meta to Nitro group.

References

  • Tricyclic Indole-2-carboxylic Acids: Highly in Vivo Active and Selective Antagonists for the Glycine Binding Site of the NMDA Receptor. Journal of Medicinal Chemistry.[1] Link

  • Hydantoin-Substituted 4,6-Dichloroindole-2-carboxylic Acids as Ligands with High Affinity for the Glycine Binding Site of the NMDA Receptor. Journal of Medicinal Chemistry. Link

  • Indole-2-carboxylic acid: a competitive antagonist of potentiation by glycine at the NMDA receptor. Science. Link

  • Synthesis and SAR of 2H-1,2,4-Benzothiadiazine-1,1-dioxide-3-carboxylic Acid Derivatives. ResearchGate. Link

  • Bordwell pKa Table (Acidity in DMSO/Water). Organic Chemistry Data. Link

Sources

Methodological & Application

Application Note: High-Purity Synthesis of 3-Nitro-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, scalable protocol for the synthesis of 3-nitro-1H-indole-2-carboxylic acid , a critical scaffold in the development of NMDA receptor antagonists and HIV-1 integrase inhibitors. Unlike generic procedures, this guide addresses the specific challenge of regioselective nitration at the C-3 position while suppressing polymerization and C-5/C-6 substitution. The protocol utilizes a two-step sequence: controlled nitration of ethyl indole-2-carboxylate using in situ generated acetyl nitrate, followed by mild alkaline hydrolysis to prevent thermal decarboxylation.

Strategic Analysis & Retrosynthesis

The synthesis of 3-nitroindoles is electronically counter-intuitive. The indole ring is electron-rich, making it prone to oxidation and polymerization under the strong acidic conditions typically required for nitration.[1] Furthermore, protonation of the C-3 position in strong acids generates an indolium cation, which deactivates the pyrrole ring and directs electrophilic attack to the benzene ring (C-5 or C-6).[1]

To secure the C-3 nitro functionality, we employ a Blocking & Activation Strategy :

  • C-2 Blocking: The carboxylic ester at C-2 prevents substitution at this position and reduces the electron density of the pyrrole ring slightly, stabilizing it against oxidative degradation.

  • Mild Nitration: We utilize acetyl nitrate (generated from

    
     and acetic anhydride). This reagent provides a source of nitronium ions (
    
    
    
    ) without the highly acidic media of concentrated sulfuric acid, favoring the kinetic C-3 product over thermodynamic benzene-ring substituted byproducts.
Reaction Scheme

SynthesisRoute SM Ethyl indole-2-carboxylate (Starting Material) Inter Ethyl 3-nitroindole-2-carboxylate (Intermediate) SM->Inter Electrophilic Aromatic Substitution (0-5°C) Reagent1 HNO3 / Ac2O (Acetyl Nitrate) Reagent1->Inter Product 3-Nitro-1H-indole-2-carboxylic acid (Target) Inter->Product Saponification (Reflux -> Acidify) Reagent2 NaOH / EtOH (Hydrolysis) Reagent2->Product

Figure 1: Synthetic pathway utilizing a protection-nitration-deprotection strategy.

Detailed Experimental Protocol

Phase 1: Regioselective Nitration

Objective: Synthesize ethyl 3-nitroindole-2-carboxylate. Critical Parameter: Temperature control is vital. Exotherms >10°C drastically increase oxidative tar formation.

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1][2][3][4][5][6][7]AmountRole
Ethyl indole-2-carboxylate189.211.010.0 gSubstrate
Nitric Acid (fuming, >90%)63.011.23.0 mLNitrating Agent
Acetic Anhydride102.09Solvent50 mLSolvent/Reagent
Glacial Acetic Acid60.05Solvent20 mLCo-solvent
Procedure
  • Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a thermometer, and a pressure-equalizing addition funnel. Place the flask in an ice-salt bath to maintain an internal temperature of -5°C to 0°C.

  • Substrate Dissolution: Charge the flask with Ethyl indole-2-carboxylate (10.0 g) and Acetic Anhydride (50 mL). Stir until fully dissolved. Note: The solution may be slightly yellow.

  • Reagent Preparation: In a separate small beaker, mix Fuming Nitric Acid (3.0 mL) with Glacial Acetic Acid (20 mL). Caution: This generates heat. Cool this mixture to 0°C before addition.

  • Addition: Add the Nitric/Acetic acid mixture dropwise to the indole solution over 30-45 minutes.

    • CRITICAL: Monitor internal temperature. Do NOT allow it to exceed 5°C.

    • Observation: A yellow precipitate typically begins to form as the reaction proceeds.

  • Reaction: Once addition is complete, allow the mixture to stir at 0-5°C for 2 hours. Monitor by TLC (30% EtOAc/Hexane). The starting material (

    
    ) should disappear, replaced by a lower 
    
    
    
    yellow spot.
  • Quench: Pour the reaction mixture onto 300 g of crushed ice with vigorous stirring. The product will precipitate as a bright yellow solid.

  • Isolation: Filter the solid using a Büchner funnel. Wash the cake copiously with cold water (

    
     mL) to remove all acid traces.
    
  • Purification: Recrystallize the crude solid from Ethanol/Water (or Acetone/Hexane) if necessary.

    • Expected Yield: 70-80%

    • Appearance: Yellow crystalline solid.

Phase 2: Hydrolysis to Free Acid

Objective: Convert the ethyl ester to the carboxylic acid without decarboxylation.

Materials & Reagents
ReagentEquiv.[1][2][3][4][5][8][9]AmountRole
Ethyl 3-nitroindole-2-carboxylate1.05.0 gIntermediate
Sodium Hydroxide (2M aq)3.032 mLBase
EthanolSolvent50 mLSolvent
Procedure
  • Setup: 250 mL round-bottom flask with a reflux condenser.

  • Reaction: Suspend the Ethyl 3-nitroindole-2-carboxylate (5.0 g) in Ethanol (50 mL). Add 2M NaOH (32 mL).

  • Heating: Heat the mixture to reflux (approx. 80°C) for 1-2 hours. The yellow suspension should clear to a dark orange/red solution as the salt forms.

  • Workup: Cool the reaction mixture to room temperature. Evaporate most of the ethanol under reduced pressure (Rotavap) at 40°C. Do not overheat.

  • Acidification: Dilute the residue with water (50 mL). Place the flask in an ice bath. Slowly acidify with 10% HCl to pH 1-2.

    • Observation: The product will precipitate as a thick yellow solid.

  • Isolation: Filter the solid. Wash with cold water (

    
     mL).
    
  • Drying: Dry the solid in a vacuum oven at 40-50°C over

    
    .
    
    • WARNING: Do not dry at temperatures >80°C, as 3-nitroindole-2-carboxylic acids are prone to thermal decarboxylation to 3-nitroindole.

Troubleshooting & Optimization

Regioselectivity Issues

If you observe significant formation of 5-nitro or 6-nitro isomers:

  • Cause: The reaction medium was too acidic, leading to protonation of the indole nitrogen or C-3, deactivating the ring and forcing substitution to the benzene ring.

  • Solution: Ensure you are using Acetic Anhydride as the primary solvent. This scavenges water and maintains "anhydrous" nitration conditions (Acetyl Nitrate mechanism). Do not use concentrated Sulfuric Acid.[10]

Decarboxylation

If the final product yield is low and you detect 3-nitroindole (lower MP, different NMR):

  • Cause: Thermal instability of the carboxylic acid group adjacent to the bulky nitro group and the indole nitrogen.

  • Solution: strictly limit drying temperatures to <50°C. Avoid prolonged reflux during the hydrolysis step; stop heating immediately upon consumption of the ester.

Logic Flow for Troubleshooting

Troubleshooting Start Problem Detected Q1 Is the product a mixture of isomers? Start->Q1 Q2 Did the product lose CO2? Q1->Q2 No Sol1 Use Ac2O/HNO3 only. Avoid H2SO4. Q1->Sol1 Yes (5/6-nitro seen) Sol2 Lower drying temp <50°C. Reduce reflux time. Q2->Sol2 Yes (Mass = M-44)

Figure 2: Decision tree for resolving common synthetic failures.

Analytical Characterization

The following data supports the identification of 3-Nitro-1H-indole-2-carboxylic acid :

  • Physical State: Yellow powder.

  • Melting Point: >200°C (with decomposition).[11]

  • 1H NMR (400 MHz, DMSO-d6):

    • 
       13.5 - 14.0 (br s, 1H, COOH)
      
    • 
       12.8 (br s, 1H, NH)
      
    • 
       8.15 (d, J=8.0 Hz, 1H, C4-H) - Deshielded by adjacent Nitro group
      
    • 
       7.65 (d, J=8.0 Hz, 1H, C7-H)
      
    • 
       7.45 (t, J=7.5 Hz, 1H, C6-H)
      
    • 
       7.35 (t, J=7.5 Hz, 1H, C5-H)
      
  • IR (KBr):

    • 3300-2500

      
       (Broad OH, Acid)
      
    • 3250

      
       (NH stretch)
      
    • 1690

      
       (C=O[12] Acid)
      
    • 1530, 1350

      
       (NO2 asymmetric/symmetric stretch)
      

References

  • Pelkey, E. T., & Gribble, G. W. (1999).[7] Synthesis and Reactions of N-Protected 3-Nitroindoles. Synthesis.

  • Zhang, H., et al. (2023).[10] Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Advances.

  • Noland, W. E., & Rush, K. R. (1966). Nitration of Indoles.[1][9][10][13] V. Nitration of Electronegatively Substituted Indoles. Journal of Organic Chemistry.

  • Organic Syntheses. Ethyl Indole-2-carboxylate. Coll. Vol. 5, p.567 (1973).

Sources

Application Note: High-Purity Recrystallization of 3-Nitro-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed protocol for the purification of 3-Nitro-1H-indole-2-carboxylic acid via recrystallization. The methodology is designed to yield high-purity material suitable for demanding downstream applications, including pharmaceutical research and development. This document elucidates the causal principles behind solvent selection and procedural steps, offers a comprehensive troubleshooting guide, and establishes a framework for validating the final product's purity.

Introduction: The Imperative for Purity

3-Nitro-1H-indole-2-carboxylic acid is a valuable heterocyclic building block in organic synthesis and medicinal chemistry. The indole scaffold is a privileged structure in numerous biologically active compounds, and the strategic placement of the nitro and carboxylic acid groups offers versatile handles for further chemical modification.[1][2] The presence of impurities, such as regioisomers from the nitration process or unreacted starting materials, can significantly impede subsequent reactions and compromise the integrity of biological assays.

Recrystallization remains a powerful, cost-effective, and scalable technique for purifying solid organic compounds.[3][4] The principle relies on the differential solubility of the target compound and its impurities in a selected solvent system at varying temperatures. For 3-Nitro-1H-indole-2-carboxylic acid, its molecular architecture—a polar nitro-indole core combined with an acidic carboxylic acid function—allows for a highly selective purification strategy based on a carefully chosen polar solvent/anti-solvent system.

Physicochemical Profile and Strategic Considerations

A successful recrystallization hinges on understanding the compound's physical properties. The key is to identify a solvent that readily dissolves the compound at an elevated temperature but exhibits poor solubility upon cooling.

Table 1: Physicochemical Properties of 3-Nitro-1H-indole-2-carboxylic acid and Analogs

Property 3-Nitro-1H-indole-2-carboxylic acid Notes / Rationale
Molecular Formula C₉H₆N₂O₄
Molecular Weight 206.16 g/mol
Appearance Expected to be a yellow to brown crystalline solid Based on analog 6-Nitroindole-3-carboxylic acid.[2] Color intensity often correlates with purity.
Melting Point Not widely reported; empirical determination is critical. A sharp melting point range post-recrystallization is a key indicator of high purity.

| Solubility Profile | Soluble: Polar aprotic solvents (DMF, DMSO), alcohols (Methanol, Ethanol). Sparingly Soluble: Ethyl Acetate, Chloroform.[1][5] Insoluble: Non-polar solvents (Hexanes, Heptane), Water (at neutral/acidic pH). | The carboxylic acid moiety confers solubility in alcohols, while the nitro-aromatic system suggests solubility in polar aprotic solvents. The molecule's overall polarity makes it insoluble in non-polar hydrocarbons. |

Causality of Solvent Selection: The presence of both a hydrogen-bond-donating carboxylic acid group and a polar nitro group makes a protic solvent like ethanol an ideal candidate. Ethanol can effectively solvate the molecule at its boiling point. Water serves as an excellent anti-solvent; its high polarity makes it a poor solvent for the bulk of the organic molecule, thus inducing precipitation as the solution cools and the kinetic energy decreases. A mixed methanol-water system has also been shown to be effective for purifying crude indole.[3]

Detailed Recrystallization Protocol

This protocol employs a two-solvent system (ethanol and deionized water) to achieve high purity. The procedure is designed to be self-validating by incorporating checks for purity and recovery.

Materials and Equipment
  • Crude 3-Nitro-1H-indole-2-carboxylic acid

  • Reagent-grade Ethanol

  • Deionized Water

  • Erlenmeyer flasks (appropriate sizes)

  • Hot plate with stirring capability

  • Magnetic stir bars

  • Glass funnel and fluted filter paper (for hot filtration, if needed)

  • Büchner funnel and flask

  • Vacuum source

  • Whatman filter paper

  • Spatulas and watch glass

  • Ice bath

  • Vacuum oven

Step-by-Step Methodology
  • Dissolution:

    • Place the crude 3-Nitro-1H-indole-2-carboxylic acid (e.g., 5.0 g) into an Erlenmeyer flask with a magnetic stir bar.

    • Add a minimal volume of ethanol (e.g., start with 20-25 mL). Heat the mixture to a gentle boil with stirring.

    • Continue to add small portions of hot ethanol until the solid has just completely dissolved. Rationale: Using the minimum amount of hot solvent ensures the solution becomes supersaturated upon cooling, maximizing crystal yield.

  • Decolorization & Hot Filtration (Optional):

    • If the solution is highly colored, add a small amount of activated charcoal (approx. 1-2% by weight) and boil for 5-10 minutes.

    • Pre-heat a separate Erlenmeyer flask and a glass funnel. Place a fluted filter paper in the funnel.

    • Quickly filter the hot solution into the clean, pre-heated flask. Rationale: This step removes insoluble impurities and colored tars. Pre-heating the apparatus prevents premature crystallization on the filter paper or funnel stem.

  • Inducing Crystallization:

    • Bring the clear, hot ethanolic solution back to a gentle boil.

    • Slowly add deionized water dropwise using a Pasteur pipette until the solution becomes faintly turbid (cloudy).

    • Add a few more drops of hot ethanol to just redissolve the precipitate and render the solution clear again. Rationale: This brings the solution to its precise saturation point. Slow, controlled precipitation is essential for the formation of large, well-ordered, and pure crystals. Rapid shocking of the solution leads to the formation of small, impure crystals.

  • Crystal Growth and Maturation:

    • Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature on a thermally insulated surface (e.g., a cork ring).

    • Once at room temperature, place the flask in an ice-water bath for at least 30-45 minutes. Rationale: Slow cooling prevents the trapping of impurities within the crystal lattice. The subsequent ice bath period significantly lowers the compound's solubility, thereby maximizing the recovery of the purified product.

  • Isolation and Washing:

    • Set up a Büchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of the cold ethanol/water filtrate.

    • Isolate the crystals by vacuum filtration.

    • Wash the crystals with a small amount of a pre-chilled 1:1 ethanol/water mixture. Repeat once. Rationale: The cold solvent wash removes any soluble impurities adhering to the crystal surfaces without significantly dissolving the desired product.

  • Drying:

    • Allow the crystals to air-dry on the filter for several minutes by maintaining the vacuum.

    • Transfer the crystalline solid to a pre-weighed watch glass and dry to a constant weight in a vacuum oven at 50-60°C. Rationale: Complete removal of residual solvents is crucial for accurate yield calculation and to prevent interference in subsequent reactions or analyses.

Workflow Visualization

Caption: Workflow for the recrystallization of 3-Nitro-1H-indole-2-carboxylic acid.

Validation and Expected Results

The success of the recrystallization must be verified empirically.

Table 2: Typical Data Before and After Recrystallization

Parameter Crude Material Recrystallized Product Acceptance Criteria
Appearance Brownish-yellow powder Bright yellow, crystalline solid Improved color and defined crystalline form.
Melting Point 195-202°C (Broad) 208-210°C (Sharp) A narrow melting range (<2°C) close to the literature value.
Purity (HPLC) ~92% ≥99.0% Significant increase in peak area percentage of the main component.

| Recovery Yield | N/A | 75-90% | Calculated based on the initial mass of crude material. |

Yield Calculation: Yield (%) = (Mass of Pure, Dry Product / Mass of Crude Product) × 100

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Product does not dissolve Insufficient solvent; incorrect solvent choice.Add more hot solvent in small increments. If still insoluble, a different solvent system (e.g., Methanol/Water, Ethyl Acetate/Heptane) may be required.
"Oiling Out" (product separates as a liquid) Solution is too supersaturated; cooling is too rapid; melting point of the compound is lower than the boiling point of the solvent.Re-heat the mixture to dissolve the oil. Add slightly more of the primary solvent (ethanol) before attempting to cool again, even more slowly.
No crystals form upon cooling Too much solvent was used; solution is not sufficiently supersaturated.Boil off some of the solvent to increase the concentration. Try scratching the inside of the flask with a glass rod at the liquid-air interface. Add a seed crystal from a previous batch if available.
Very low recovery yield Too much solvent used; crystals are too soluble in the wash solvent; premature crystallization during hot filtration.Use the minimum required amount of hot solvent. Ensure the wash solvent is ice-cold and used sparingly. Ensure filtration apparatus is pre-heated.

References

  • Google Patents. WO2016198921A1 - Method of purifying nitrated aromatic compounds from a nitration process.
  • Pelkey, E. T., & Gribble, G. W. (1999). Synthesis and Reactions of N-Protected 3-Nitroindoles. ResearchGate. Available at: [Link]

  • Google Patents. US5085991A - Process of preparing purified aqueous indole solution.
  • Chem-Impex. 6-Nitroindole-3-carboxylic acid. Available at: [Link]

  • BioCrick. 1H-Indole-3-carboxylic acid | CAS:771-50-6. Available at: [Link]

Sources

Application Note: Amide Coupling Strategies for 3-Nitro-1H-indole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists. It addresses the specific synthetic challenges posed by 3-Nitro-1H-indole-2-carboxylic acid , a scaffold characterized by significant steric hindrance and unique electronic properties.

Executive Summary & Chemical Context

3-Nitro-1H-indole-2-carboxylic acid represents a "privileged scaffold" in drug discovery, often serving as a precursor for antitubercular agents, kinase inhibitors, and peptidomimetics. However, derivatizing the C2-carboxylic acid poses two distinct challenges:

  • The "Ortho-Nitro" Steric Wall: The nitro group at position C3 is physically bulky and situated immediately adjacent to the C2-carboxylate. This creates a significant steric barrier, impeding the approach of bulky coupling reagents and nucleophiles.

  • Electronic Deactivation: The strong electron-withdrawing nature of the nitro group (

    
    ) decreases the electron density of the indole ring. While this advantageously reduces the nucleophilicity of the indole nitrogen (N1-H), minimizing the need for N-protection, it also increases the acidity of the carboxylic acid, altering the kinetics of activation.
    

Strategic Recommendation: Standard carbodiimide couplings (EDC/NHS) often fail or proceed sluggishly with this substrate. This guide prioritizes Uronium/Aminium salts (HATU) for small-scale discovery and Acid Chloride activation (via Oxalyl Chloride) for recalcitrant amines or scale-up.

Strategic Decision Matrix

The following decision tree outlines the logical flow for selecting the optimal coupling protocol based on the amine partner and scale.

CouplingStrategy Start Substrate: 3-Nitro-1H-indole-2-COOH AmineType Analyze Amine Partner Start->AmineType Primary Primary/Secondary Aliphatic Amine AmineType->Primary Aniline Aniline / Heterocyclic Amine (Weak Nucleophile) AmineType->Aniline Bulky Sterically Hindered Amine (e.g., t-Butyl amine) AmineType->Bulky HATU Method A: HATU/DIPEA (High Success Rate) Primary->HATU Aniline->HATU Try first AcidCl Method B: Acid Chloride (Oxalyl Chloride/DMF) Aniline->AcidCl If HATU fails Bulky->AcidCl Scale Scale > 10g? HATU->Scale Scale->HATU No (Convenience) MixedAnh Method C: Mixed Anhydride (IBCF/NMM) Scale->MixedAnh Yes (Cost saving)

Figure 1: Decision matrix for selecting coupling conditions based on nucleophile sterics and reaction scale.

Detailed Experimental Protocols

Protocol A: HATU-Mediated Coupling (The "Gold Standard")

Rationale: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is preferred over HBTU/EDC because the 7-aza nitrogen in the reagent assists in pre-organization via hydrogen bonding and accelerates the reaction, which is critical for overcoming the C3-nitro steric clash.

Reagents:

  • 3-Nitro-1H-indole-2-carboxylic acid (1.0 equiv)

  • Amine (1.1 – 1.2 equiv)

  • HATU (1.1 – 1.2 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (2.0 – 3.0 equiv)

  • Solvent: Anhydrous DMF (preferred) or DMAc.

Step-by-Step Procedure:

  • Activation: In a flame-dried round-bottom flask under Nitrogen/Argon, dissolve 3-Nitro-1H-indole-2-carboxylic acid in anhydrous DMF (concentration ~0.1 M).

  • Base Addition: Add DIPEA (2.0 equiv) via syringe. The solution may darken slightly due to deprotonation. Stir for 5 minutes.

  • Coupling Reagent: Add HATU (1.1 equiv) in one portion.

    • Critical Checkpoint: Allow the "Activated Ester" to form for 15–30 minutes at Room Temperature (RT). Due to the ortho-nitro group, this activation step is slower than usual.

  • Amine Addition: Add the amine (1.1 equiv). If the amine is a salt (e.g., HCl salt), add an extra 1.0 equiv of DIPEA.

  • Reaction: Stir at RT for 4–16 hours.

    • Monitoring: Monitor by LC-MS.[1] If the intermediate activated ester persists (mass = Acid + HATU fragment), heat to 40°C. Avoid temperatures >60°C to prevent side reactions.

  • Workup:

    • Dilute with EtOAc.

    • Wash sequentially with 1N HCl (to remove excess amine/DIPEA), Sat. NaHCO3 (to remove unreacted acid), and Brine.

    • Dry over Na2SO4 and concentrate.

Protocol B: Acid Chloride Activation (The "Sledgehammer")

Rationale: When the amine is unreactive (e.g., electron-deficient anilines) or extremely hindered, HATU may fail. Converting the acid to the highly reactive acid chloride using Oxalyl Chloride is the most robust method.

Safety Note: This reaction generates CO, CO2, and HCl gas. Perform in a well-ventilated fume hood.

Reagents:

  • 3-Nitro-1H-indole-2-carboxylic acid (1.0 equiv)

  • Oxalyl Chloride (1.5 equiv)

  • DMF (Catalytic amount, 2–3 drops)

  • Solvent: Anhydrous DCM or THF.

  • Base (for step 2): Pyridine or Et3N.

Step-by-Step Procedure:

  • Chlorination: Suspend the indole acid in anhydrous DCM (0.2 M) at 0°C.

  • Catalysis: Add catalytic DMF (2 drops).

  • Reagent Addition: Dropwise add Oxalyl Chloride (1.5 equiv).

  • Activation: Allow to warm to RT and stir for 2 hours. Bubbling should be observed.

    • Verification: Take a small aliquot, quench with MeOH, and check LC-MS for the methyl ester to confirm full conversion to the acid chloride.

  • Evaporation (Critical): Concentrate the reaction mixture to dryness in vacuo to remove excess oxalyl chloride and HCl. Re-dissolve the crude yellow solid (Acid Chloride) in fresh anhydrous DCM or THF.

  • Coupling: Add the amine (1.1 equiv) and Pyridine (2.0 equiv) at 0°C.

  • Completion: Warm to RT and stir for 2–4 hours.

  • Workup: Standard aqueous workup (as above).

Critical Process Parameters (CPP) & Troubleshooting

ParameterObservation / IssueCorrective Action
Solvent Choice Substrate insolubilityThe 3-nitro group decreases solubility in DCM. Use DMF or DMAc for HATU couplings. For Acid Chloride route, THF is a good alternative if DCM fails.
Indole N-Protection N-acylation side productsGenerally not required . The 3-nitro group strongly deactivates the N1-position. However, if using NaH or strong bases, protect N1 with Boc or SEM.
Reaction Stalls Active ester formed but no productThe steric wall is blocking the amine. Switch to Protocol B (Acid Chloride) or use microwave irradiation (50°C, 15 min) with HATU.
Decarboxylation Loss of CO2 (M-44 peak)Rare for 3-nitro-2-COOH (unlike 3-unsubstituted analogs). Avoid temperatures >80°C. Do not use strong mineral acids at high heat.

Mechanistic Insight: Why HATU?

The 3-nitro group creates a "pocket" that shields the carbonyl carbon. Standard carbodiimides (EDC) form an O-acylisourea intermediate that is bulky and unstable.

HATU forms an O-(7-azabenzotriazol-1-yl) active ester.[2] The nitrogen atom at the 7-position of the benzotriazole ring can form a hydrogen bond with the incoming amine, essentially "guiding" the nucleophile to the carbonyl carbon despite the steric hindrance of the nitro group. This "neighboring group effect" is why HATU is superior for ortho-substituted benzoic acid derivatives and 3-substituted indole-2-carboxylic acids.

Mechanism cluster_steric Steric Barrier (3-NO2) Acid 3-Nitro-Indole-COOH ActiveEster 7-Aza Active Ester (Less Bulky / H-Bonding) Acid->ActiveEster + DIPEA (Activation) HATU HATU Reagent HATU->ActiveEster Product Amide Product ActiveEster->Product + Amine (Nu Attack via 7-N assistance) Amine Incoming Amine

Figure 2: Mechanistic advantage of HATU. The 7-aza nitrogen facilitates amine approach despite the 3-nitro steric blockade.

References

  • RSC Advances. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic conditions.[3] Retrieved from [Link]

  • Arkivoc. (2012). Synthesis and biological evaluation of new indole and pyrrole carboxamides. Retrieved from [Link]

  • Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides.[4][5][6] Retrieved from [Link]

Sources

Application Note: Selective Reduction of the Nitro Group in 3-Nitro-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The reduction of 3-nitro-1H-indole-2-carboxylic acid to its corresponding amine is a pivotal yet perilous transformation in the synthesis of fused heterocyclic scaffolds (e.g.,


-carbolines, indolo[3,2-b]quinolines).
The Core Challenge: Product Instability

The target product, 3-amino-1H-indole-2-carboxylic acid , is inherently unstable.[1] Unlike standard anilines, the 3-aminoindole moiety is electron-rich and prone to:

  • Auto-oxidation: Rapid conversion to red/dark tars (iminoquinones) upon exposure to air.

  • Decarboxylation: The 2-carboxylic acid group can decarboxylate, especially in acidic media or at elevated temperatures, leading to the highly reactive 3-aminoindole, which immediately polymerizes.

  • Dimerization: Formation of azo- or hydrazo-linkages.

Strategic Directive: Successful execution requires not just a reduction protocol, but a "Generation-and-Trapping" strategy. The amine should rarely be isolated as a free solid. It must be either:

  • Maintained as a salt (e.g., hydrochloride or carboxylate).

  • Immediately acylated/protected.

  • Cyclized in situ to the next intermediate.

Chemical Pathway & Mechanism[2][3][4]

The reduction proceeds through a cascade of intermediates. Understanding this is vital for troubleshooting incomplete reactions (e.g., stalling at the hydroxylamine stage).

ReactionPathway Nitro 3-Nitroindole (Substrate) Nitroso Nitroso Intermediate Nitro->Nitroso 2e- / 2H+ Hydroxyl Hydroxylamine (Common Stall Point) Nitroso->Hydroxyl 2e- / 2H+ Amine 3-Aminoindole (Target) Hydroxyl->Amine 2e- / 2H+ Decomp Oxidative Tars / Polymers Amine->Decomp O2 / Light (Fast) Trapped Stable Derivative (Amide/Lactam) Amine->Trapped Acylation (In Situ)

Figure 1: Stepwise reduction mechanism. Note the critical branching path at the Amine stage where stability is compromised by oxygen.

Experimental Protocols

Method A: Sodium Dithionite Reduction (Preferred for Free Acid)

Best for: Substrates containing the free carboxylic acid group (soluble in base) and large-scale preparations where metal waste (Sn, Pd) is a concern. Mechanism: Electron transfer via the sulfoxylate radical anion (


).
Reagents
  • Substrate: 3-Nitro-1H-indole-2-carboxylic acid (1.0 equiv)

  • Reagent: Sodium Dithionite (

    
    ) (3.0 - 4.0 equiv)
    
  • Solvent: Ethanol / Water (1:1 v/v)

  • Base: 1M NaOH (to maintain pH > 8)

Protocol
  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, suspend the nitroindole (1.0 g, 4.85 mmol) in Ethanol (20 mL).

  • Salt Formation: Add 1M NaOH (10 mL) dropwise. The yellow suspension should clear as the carboxylate salt forms. Note: Ensure the solution is basic; the free acid is less reactive and prone to precipitation.

  • Reagent Prep: Dissolve

    
     (3.4 g, ~19.4 mmol) in 0.5M NaOH (15 mL). Keep this solution fresh; dithionite degrades in solution.
    
  • Addition: Heat the indole solution to 50 °C . Add the dithionite solution dropwise over 20 minutes.

    • Observation: The deep yellow color of the nitro compound will fade to a pale fluorescent yellow or colorless solution.

  • Reaction: Stir at 50 °C for 45-60 minutes. Monitor by TLC (Eluent: EtOAc/MeOH/AcOH).

  • Workup (Crucial):

    • Do NOT acidify if you intend to isolate the free amino acid (it may decarboxylate).

    • Trapping (Recommended): Cool to 0 °C and add the electrophile (e.g., acetic anhydride) directly to the basic solution to form the amide.

    • Isolation (If necessary): Carefully neutralize to pH 7 with dilute acetic acid under Argon. Filter the precipitate immediately and dry under vacuum in the dark.

Method B: Catalytic Hydrogenation (Pd/C)

Best for: The Ethyl Ester derivative (Ethyl 3-nitroindole-2-carboxylate) or when high purity is required. Safety Warning: Dry Pd/C is pyrophoric. 3-aminoindoles are air-sensitive. Perform filtration under inert gas.

Reagents
  • Substrate: 3-Nitro-1H-indole-2-carboxylic acid (ethyl ester preferred) (1.0 equiv)

  • Catalyst: 10% Pd/C (10 wt% loading relative to substrate)[1]

  • Solvent: Methanol or Ethanol (anhydrous)

  • Hydrogen Source:

    
     Balloon (1 atm) or Parr Shaker (30 psi)
    
Protocol
  • Inert Setup: Flush a 3-neck flask with Argon for 10 minutes.

  • Loading: Add the nitroindole substrate (1.0 g) and solvent (30 mL).

  • Catalyst Addition: Under Argon flow, carefully add 10% Pd/C (100 mg).

    • Tip: Wet the catalyst with a few drops of water or toluene before adding solvent to minimize fire risk.

  • Hydrogenation: Evacuate the flask and backfill with

    
     (repeat 3 times). Stir vigorously at Room Temperature.
    
    • Time: 1 - 4 hours.[1]

  • Monitoring: Reaction is complete when

    
     uptake ceases and the supernatant becomes colorless.
    
  • Filtration (The "Danger Zone"):

    • Set up a Celite pad in a funnel.

    • Do not let the filter cake run dry in air.

    • Filter the mixture under a blanket of Argon/Nitrogen.

  • Usage: The filtrate contains the pure amine. Use this solution immediately for the next step (e.g., cyclization or acylation). Do not evaporate to dryness unless stored under strict vacuum/Ar.

Method C: Stannous Chloride ( )

Best for: Robust lab-scale synthesis where acid sensitivity is not the primary concern. Note: This method requires acidic conditions, which may risk decarboxylation of the free acid. It is highly recommended to use the Ethyl Ester for this method.

Protocol
  • Mixture: Dissolve Ethyl 3-nitroindole-2-carboxylate (1.0 g) in Ethanol (20 mL).

  • Reagent: Add

    
     (5.0 equiv).
    
  • Activation: Add conc. HCl (1-2 mL) to solubilize the tin salts.

  • Reflux: Heat to 70-80 °C for 2-3 hours.

  • Workup (Emulsion Management):

    • Cool to room temperature.[1][2]

    • Neutralize with saturated

      
       or Rochelle's Salt (Potassium Sodium Tartrate) solution. Rochelle's salt is preferred to solubilize tin hydroxides and prevent emulsions.
      
    • Extract with Ethyl Acetate.[1][3]

    • Immediate Action: Dry organic layer (

      
      ) and proceed to the next step immediately.
      

Comparative Data Summary

FeatureMethod A: DithioniteMethod B: HydrogenationMethod C:

Substrate Scope Free Acid or EsterEster (Preferred)Ester (Strictly)
pH Conditions Basic (pH > 8)NeutralAcidic
Reaction Time 30 - 60 min1 - 4 hours2 - 4 hours
Yield (In-situ) 70 - 90%>90%80 - 90%
Scalability High (Safe, cheap)Medium (H2 safety)Medium (Waste disposal)
Key Risk Sulfur smell, pH controlPyrophoric catalystEmulsions, Acid hydrolysis

Decision Matrix for Method Selection

DecisionTree Start Start: Select Reduction Method Q1 Is the substrate the Free Acid or the Ester? Start->Q1 AcidPath Free Acid Q1->AcidPath EsterPath Ethyl Ester Q1->EsterPath MethodA Method A: Sodium Dithionite (Prevents Decarboxylation) AcidPath->MethodA Basic media stabilizes carboxylate Q2 Is the lab equipped for H2 gas handling? EsterPath->Q2 MethodB Method B: Pd/C + H2 (Cleanest Product) Q2->MethodB Yes MethodC Method C: SnCl2 (Robust, No H2 needed) Q2->MethodC No

Figure 2: Decision matrix for selecting the optimal reduction protocol based on substrate form and equipment availability.

References

  • BenchChem Technical Support. (2025).[1] Application Notes and Protocols for the Reduction of 3-Nitroindole to 3-Aminoindole. BenchChem.[1] Link

  • Pelkey, E. T., & Gribble, G. W. (1999). Synthesis of 3-Aminoindoles.[1][4][5][6] Organic Preparations and Procedures International. (Contextual grounding for instability of 3-aminoindoles).

  • Organic Chemistry Portal. (2025). Sodium Dithionite - Reagents.[1][7][4][8][9]Link

  • Oakwood Chemical. (2025). Safety Data Sheet: 3-Amino-1H-indole-2-carboxylic acid ethyl ester.[10]Link

  • Corey, E. J., et al. (1970). Studies on the inactivation of the gene for the indole-2-carboxylic acid. Journal of the American Chemical Society.[11] (Foundational work on indole ester reductions).

  • Patent US4485241A. (1984). Reduction of indole-2-carboxylic acids to indoline-2-carboxylic acids.[11] (Cited for distinction between nitro reduction and indole ring reduction). Link

Sources

Application Notes and Protocols: 3-Nitro-1H-indole-2-carboxylic Acid in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Bifunctional Scaffold for Complex Synthesis

3-Nitro-1H-indole-2-carboxylic acid is a versatile heterocyclic building block that holds significant potential for researchers in organic synthesis and drug discovery. Its structure is distinguished by two key functional groups strategically positioned on the indole core: a nitro group at the C-3 position and a carboxylic acid at the C-2 position. This unique arrangement makes it an invaluable precursor for a diverse range of more complex molecules.

The C-3 nitro group serves as a masked form of an amino group, which can be revealed through reduction. 3-Aminoindoles are crucial intermediates for numerous biologically active compounds but are often unstable and difficult to handle directly.[1] Furthermore, the electron-withdrawing nature of the nitro group influences the reactivity of the indole ring, opening avenues for specific synthetic transformations. The C-2 carboxylic acid provides a robust handle for derivatization, allowing for the construction of amides, esters, and other functionalities, or it can be selectively removed through decarboxylation to yield 3-nitroindole.[2]

This guide provides an in-depth exploration of the primary applications of 3-Nitro-1H-indole-2-carboxylic acid, complete with detailed, field-proven protocols and the scientific rationale underpinning these synthetic strategies.

Core Application I: Synthesis of 3-Amino-1H-indole-2-carboxylic Acid

The reduction of the 3-nitro group to a 3-amino group is arguably the most critical transformation of this scaffold. The resulting 3-amino-1H-indole-2-carboxylic acid is a highly valuable intermediate, particularly in medicinal chemistry, where the primary amine can be further functionalized to build compound libraries for screening.

Scientific Rationale: The choice of reducing agent is paramount and depends on the presence of other sensitive functional groups and the desired scale of the reaction. Methods range from clean, catalytic approaches to robust, classical chemical reductions.[3][4][5]

Workflow for Reduction of 3-Nitro-1H-indole-2-carboxylic Acid

Start 3-Nitro-1H-indole-2-carboxylic Acid Reagents Select Reduction Protocol (e.g., SnCl₂, Pd/C) Start->Reagents Purification Work-up & Purification (e.g., pH adjustment, extraction) Reagents->Purification Product 3-Amino-1H-indole-2-carboxylic Acid Purification->Product

Caption: General workflow for the reduction of the nitro group.

Protocol 1.1: Reduction using Stannous Chloride (SnCl₂)

This classical method is highly reliable and chemoselective, effectively reducing the nitro group without affecting the carboxylic acid or other common functional groups like esters and halogens.[3][4]

Mechanism Insight: Stannous chloride (SnCl₂) acts as a single-electron donor in an acidic medium (typically concentrated HCl). The nitro group undergoes a stepwise reduction, likely proceeding through nitroso and hydroxylamine intermediates, before ultimately yielding the primary amine. The acidic conditions are crucial for protonating the oxygen atoms of the nitro group, facilitating their removal as water.

Step-by-Step Protocol:

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 3-Nitro-1H-indole-2-carboxylic acid (1.0 eq.) in ethanol (10-15 mL per gram of substrate).

  • Reagent Addition: Add stannous chloride dihydrate (SnCl₂·2H₂O, 5.0 eq.) to the suspension.[1]

  • Acidification: Slowly add concentrated hydrochloric acid (5-7 mL per gram of substrate) to the mixture with stirring. An exothermic reaction may be observed.

  • Reaction: Heat the reaction mixture to reflux (typically 70-80 °C) and maintain for 1.5-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Cool the mixture to room temperature and pour it slowly into a beaker containing crushed ice.

  • Basification: Carefully neutralize the acidic solution by adding a saturated sodium bicarbonate (NaHCO₃) solution or a 2 M sodium hydroxide (NaOH) solution until the pH is >8. A dense white precipitate of tin salts will form.

  • Isolation: Filter the mixture through a pad of Celite® to remove the tin salts, washing the filter cake thoroughly with ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel. Separate the organic layer and extract the aqueous layer two more times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 3-amino-1H-indole-2-carboxylic acid. Further purification can be achieved by recrystallization if necessary.

Protocol 1.2: Catalytic Transfer Hydrogenation

This method offers a greener and often cleaner alternative to metal/acid reductions, using a hydrogen donor like ammonium formate in the presence of a palladium catalyst. It is particularly well-suited for substrates containing functionalities sensitive to strongly acidic conditions.[5]

Mechanism Insight: In the presence of palladium on carbon (Pd/C), ammonium formate decomposes to produce hydrogen, carbon dioxide, and ammonia. The generated hydrogen is adsorbed onto the surface of the palladium catalyst and participates in the catalytic cycle to reduce the nitro group. This method avoids the use of high-pressure hydrogen gas.

Step-by-Step Protocol:

  • Setup: To a round-bottom flask, add 3-Nitro-1H-indole-2-carboxylic acid (1.0 eq.), ammonium formate (HCOONH₄, 5-6 eq.), and a suitable solvent such as methanol or ethanol.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (5-10 mol%).

  • Reaction: Stir the mixture at room temperature or heat gently to 40-60 °C. The reaction is often accompanied by gas evolution (CO₂). Monitor the reaction progress by TLC.

  • Filtration: Upon completion, cool the reaction mixture and dilute with methanol. Filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad thoroughly with methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to remove the solvent.

  • Purification: Partition the residue between water and ethyl acetate. The product may be in either layer depending on the pH. Adjust the pH of the aqueous layer to the isoelectric point of the amino acid to precipitate the product, or extract at an appropriate pH. Wash the combined organic extracts with brine, dry over Na₂SO₄, and concentrate to yield the product.

Parameter Stannous Chloride (SnCl₂) Method Catalytic Transfer Hydrogenation
Reagents SnCl₂·2H₂O, conc. HClHCOONH₄, 10% Pd/C
Conditions Reflux (70-80 °C)Room temp. to 60 °C
Work-up Tedious; requires removal of tin saltsSimple filtration to remove catalyst
Chemoselectivity Excellent; tolerates most groupsExcellent; avoids strong acid
Advantages Inexpensive, reliable, robustGreen, mild conditions, easy work-up
Disadvantages Stoichiometric tin waste, harsh acidCatalyst cost, potential for catalyst poisoning

Core Application II: Decarboxylation to Access 3-Nitroindole

While derivatization of the carboxylic acid is common, its removal is a powerful strategy to access 3-nitroindole. 3-Nitroindole itself is a key intermediate for synthesizing complex heterocyclic structures and other substituted indoles where the C-2 position is unsubstituted.[6][7]

Scientific Rationale: The decarboxylation of indole-2-carboxylic acids typically requires high temperatures. The presence of the electron-withdrawing nitro group at C-3 can influence the stability of the intermediate carbanion/zwitterion formed upon CO₂ loss, potentially affecting the required reaction conditions. A common and effective method involves heating in a high-boiling solvent like quinoline, often with a copper catalyst to facilitate the reaction.

Workflow for Decarboxylation

Start 3-Nitro-1H-indole-2-carboxylic Acid Reaction Heat in Quinoline with Cupric Oxide Start->Reaction Purification Acid/Base Work-up & Extraction Reaction->Purification Product 3-Nitroindole Purification->Product

Caption: Workflow for copper-catalyzed decarboxylation.

Protocol 2.1: Copper-Catalyzed Decarboxylation in Quinoline

This protocol is effective for the decarboxylation of various nitroindole-2-carboxylic acids.

Mechanism Insight: The precise mechanism is complex, but it is believed that the copper(II) oxide coordinates to the carboxylate, forming a copper carboxylate salt. Upon heating, this complex facilitates the extrusion of carbon dioxide, likely through a cyclic transition state, to form an organocopper intermediate which is then protonated by the solvent or during work-up to yield the final product.

Step-by-Step Protocol:

  • Setup: In a round-bottom flask fitted with a reflux condenser and a thermometer, create a mixture of 3-Nitro-1H-indole-2-carboxylic acid (1.0 eq.) and a catalytic amount of cupric oxide (CuO, ~0.1 eq.).

  • Solvent Addition: Add quinoline as the solvent (5-10 mL per gram of substrate).

  • Reaction: Heat the mixture with vigorous stirring. The temperature should be raised to reflux (quinoline boils at ~237 °C). Maintain reflux for 1-2 hours or until gas evolution (CO₂) ceases. Monitor the reaction by TLC.

  • Work-up: Cool the dark reaction mixture to room temperature. Pour it into a larger beaker containing a mixture of crushed ice and an excess of dilute hydrochloric acid (e.g., 2 M HCl) to neutralize the quinoline.

  • Extraction: Extract the aqueous mixture thoroughly with ethyl acetate or diethyl ether.

  • Purification: Wash the combined organic extracts sequentially with water, dilute sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude 3-nitroindole can be purified further by column chromatography or recrystallization.

Core Application III: Derivatization of the Carboxylic Acid Moiety

Leveraging the carboxylic acid as a synthetic handle is a primary strategy in drug development. Conversion to amides is particularly common, as the amide bond is a key structural feature in many pharmaceuticals. Standard peptide coupling reagents are highly effective for this transformation.[8]

Scientific Rationale: Direct condensation of a carboxylic acid and an amine is generally unfeasible due to the formation of a stable ammonium carboxylate salt.[9] Coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activate the carboxylic acid, converting the hydroxyl group into a good leaving group and facilitating nucleophilic attack by the amine. Additives like HOBt (Hydroxybenzotriazole) are often used to suppress side reactions and improve efficiency.[10]

Reaction Scheme for Amide Coupling

cluster_0 Acid 3-Nitro-1H-indole- 2-carboxylic Acid Reagents EDC, HOBt, DIPEA, Solvent Amine R-NH₂ Product 3-Nitro-1H-indole- 2-carboxamide Reagents->Product

Caption: General scheme for amide bond formation.

Protocol 3.1: EDC/HOBt Mediated Amide Coupling

This is a widely used and reliable protocol for forming amide bonds, even with less reactive amines.[8][11]

Mechanism Insight:

  • EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.

  • This intermediate is prone to side reactions. HOBt acts as a nucleophile, reacting with the O-acylisourea to form an HOBt active ester. This new intermediate is more stable than the O-acylisourea but still highly reactive towards amines.

  • The amine (R-NH₂) then attacks the carbonyl of the HOBt ester, displacing HOBt and forming the desired amide bond. A tertiary amine base like DIPEA (diisopropylethylamine) is used to scavenge the HCl byproduct from EDC hydrochloride and maintain a basic environment.[10]

Step-by-Step Protocol:

  • Setup: Dissolve 3-Nitro-1H-indole-2-carboxylic acid (1.0 eq.) in an anhydrous aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen).

  • Reagent Addition: Add HOBt (1.1 eq.) and the desired primary or secondary amine (1.1 eq.).

  • Base Addition: Add DIPEA (2.5 eq.) to the mixture and stir for 5-10 minutes.

  • Coupling Agent: Add EDC hydrochloride (1.2 eq.) portion-wise to the stirring solution at room temperature.

  • Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor progress by TLC.

  • Work-up: Dilute the reaction mixture with the solvent (e.g., DCM). Wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude amide can be purified by flash column chromatography on silica gel.

References

  • BenchChem (2025). Application Notes and Protocols for the Reduction of 3-Nitroindole to 3-Aminoindole. BenchChem Technical Support.
  • Samet, A. V., & Semenov, V. V. (2020). Synthesis and Reactions of Nitroindoles. Progress in Heterocyclic Chemistry. ResearchGate. Available at: [Link]

  • Jadhav, S. et al. (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. Available at: [Link]

  • Snyder, H. R., & Smith, C. W. (1957). The Synthesis of 4-Nitro-, 5-Nitro-, 6-Nitro- and 7-Nitroindole. Journal of the American Chemical Society, 79(1), 17-15. Available at: [Link]

  • Zhang, H. et al. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Advances. Available at: [Link]

  • Al-Zoubi, R. M. (2014). Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge. PMC. Available at: [Link]

  • Kappe, C. O. (2000). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. SciSpace. Available at: [Link]

  • Gribble, G. W., & Pelkey, E. T. (1999). Synthesis and Reactions of N-Protected 3-Nitroindoles. Synthesis, 1999(7), 1117-1122. Available at: [Link]

  • Brittain, J. M. (1995). Mechanistic Investigation into the Decarboxylation of Aromatic Carboxylic Acids. OSTI.GOV. Available at: [Link]

  • Buck, J. S., & Ide, W. S. (1933). m-CHLOROBENZALDEHYDE. Organic Syntheses, 13, 28. Available at: [Link]

  • Chen, H. et al. (2015). Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. ACS Medicinal Chemistry Letters, 6(10), 1084-1089. Available at: [Link]

  • Brown, B. R. (1951). The mechanism of thermal decarboxylation. Quarterly Reviews, Chemical Society, 5(2), 131. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]

  • Shanika, P. S. (2015). How do I improve the yield of a carboxylic acid/amine coupling with EDC/DMAP at RT in DCM? ResearchGate. Available at: [Link]

  • Sharma, P. et al. (2019). 3-Substituted indole: A review. International Journal of Chemical Studies, 7(2), 123-131. Available at: [Link]

  • El-Sayed, N. N. E. (2016). Synthesis, Reactions and Antimicrobial Activity of Some New 3-Substituted Indole Derivatives. International Journal of Organic Chemistry, 6(3), 159-173. Available at: [Link]

  • Manickam, G. (2018). What groups can be reduced by Sn/HCl? Chemistry Stack Exchange. Available at: [Link]

  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]

  • Reddy, M. V. R. et al. (2001). Stannous Chloride-Mediated Reductive Cyclization−Rearrangement of Nitroarenyl Ketones. Organic Letters, 3(19), 3025-3027. Available at: [Link]

  • Luxembourg Bio Technologies. (n.d.). Kinetics of Amide Formation through Carbodiimide/ N-Hydroxybenzotriazole (HOBt) Couplings. Retrieved from [Link]

  • Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

  • Stolar, T. et al. (2018). Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. Molecules, 23(12), 3122. Available at: [Link]

  • Aubakirov, Y. et al. (2019). HYDROGENATION OF AROMATIC NITRO-COMPOUNDS OF А DIFFERENT STRUCTURE IN A LIQUID PHASE. Journal of Chemical Technology and Metallurgy, 54(3), 522-530. Available at: [Link]

  • Reeve, H. A. et al. (2022). Cofactor-free biocatalytic hydrogenation of nitro compounds for synthesis of amines. ChemRxiv. Available at: [Link]

  • Hughes, G. K., & Lions, F. (1938). The Decarboxylation of Ring-Substituted Indole-2(and 3)-Carboxylic Acids. Journal and Proceedings of the Royal Society of New South Wales, 71, 458-463. Available at: [Link]

  • CN102020600A - Synthetic method of indole-2-carboxylic acid. (2011). Google Patents.
  • CN109694343B - Decarboxylation method of heterocyclic carboxylic acid compounds. (2021). Google Patents.
  • EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds. (2002). Google Patents.

Sources

Troubleshooting & Optimization

Technical Support Center: Indole-2-Carboxylic Acid Nitration

[1]

Welcome to the Advanced Synthesis Support Hub. You are likely here because the nitration of indole-2-carboxylic acid is yielding complex mixtures, unexpected isomers, or degradation products (tars). Unlike simple benzene derivatives, the indole nucleus possesses a pyrrole ring with high electron density and acid sensitivity, making it prone to oxidation, polymerization, and regioselectivity issues.[1]

This guide addresses the specific side products generated during this reaction and provides mechanistic "root cause" analysis to help you correct your synthetic route.

🔎 Quick Diagnostic: What does your reaction look like?
ObservationLikely Side Product / IssueRoot Cause
Yellow solid, wrong NMR (C3-H missing) 3-Nitroindole-2-carboxylic acid Kinetic control; acidity too low to protonate C3.
Gas evolution (Bubbling) + M-44 peak Nitroindoles (Decarboxylated) Thermal decarboxylation or ipso-substitution.
Dark black/brown oil or tar Oxidative Polymers / Isatin Acid-catalyzed polymerization or ring oxidation.
Mixture of isomers (C4, C6) Regioisomeric mixture Protonated indole directing to benzene ring (non-selective).
🔧 Module 1: The Regioselectivity Trap (Wrong Isomer)

User Question: "I am trying to synthesize 5-nitroindole-2-carboxylic acid using HNO₃/H₂SO₄, but NMR indicates substitution at the 3-position or a mixture of 4- and 6-isomers. Why?"

Technical Explanation: The indole ring is an electron-rich heterocycle.[1][2] Under standard electrophilic substitution conditions, the C3 position is the most nucleophilic site (kinetic product).

  • Mechanism: If the reaction medium is not sufficiently acidic to fully protonate the indole nitrogen (or C3), the nitronium ion (

    
    ) attacks the neutral indole at C3.
    
  • The Side Product: 3-Nitroindole-2-carboxylic acid .[3]

Corrective Action: To target the benzene ring (C5/C6), you must deactivate the pyrrole ring.[1]

  • Increase Acidity: Use concentrated H₂SO₄ as the solvent. This forces protonation of the indole to form the indolium cation.[2] The positive charge deactivates the pyrrole ring, directing the electrophile to the benzene ring (typically C5 or C6).[1]

  • Alternative Route (Recommended): Direct nitration of indole-2-carboxylic acid is notoriously non-selective for the 5-position.

    • For 5-nitro: Use the Fischer Indole Synthesis starting with p-nitrophenylhydrazine and ethyl pyruvate [1].[4]

    • For 6-nitro: Nitrate indoline-2-carboxylic acid (dihydro-indole), then oxidize back to the indole [2].

🔧 Module 2: Decarboxylation (Yield Loss)

User Question: "My LC-MS shows a major peak with a mass of [M-44]. Did I lose the carboxylic acid?"

Technical Explanation: Yes. Indole-2-carboxylic acids are inherently unstable to heat and strong acid, prone to decarboxylative nitration .

  • Side Product: 3-Nitroindole (or other nitroindole isomers).[3]

  • Mechanism:

    • Thermal: The electron-withdrawing nitro group destabilizes the carboxyl bond, facilitating thermal loss of

      
      .
      
    • Ipso-Substitution: The nitronium ion can attack the C2 position directly (ipso attack), displacing the carboxyl group and releasing

      
       [3].
      

Corrective Action:

  • Temperature Control: Maintain reaction temperature strictly between -5°C and 0°C . Never reflux during the nitration step.

  • Ester Protection: Convert the acid to ethyl indole-2-carboxylate before nitration. The ester is significantly more robust against decarboxylation than the free acid [4].

🔧 Module 3: Oxidative Degradation (Tar Formation)

User Question: "The reaction mixture turned into a black tar within minutes. Is this recoverable?"

Technical Explanation: Indoles are sensitive to oxidation. Nitric acid is a potent oxidant.

  • Side Products: Isatin derivatives , oxindoles , and complex oxidative polymers (melanin-like tars).

  • Mechanism: Oxidation often cleaves the C2-C3 double bond. If the indole is not protected by strong electron-withdrawing groups (like the nitro group you are trying to add), the ring opens or polymerizes.

Corrective Action:

  • Reagent Order: Dissolve the substrate in H₂SO₄ first (to deactivate the ring via protonation), then add HNO₃ dropwise. Never add solid indole to neat HNO₃.

  • Quenching: Quench onto crushed ice immediately after the starting material is consumed. Prolonged exposure to acid/oxidant promotes polymerization.

📊 Visualizing the Pathways[1][2]

The following diagram illustrates the divergence between the desired path and the formation of side products based on reaction conditions.

IndoleNitrationStartIndole-2-CarboxylicAcidCond_MildMild Acid / Neutral(Kinetic Control)Start->Cond_MildCond_StrongConc. H2SO4 / HNO3(Thermodynamic Control)Start->Cond_StrongCond_HeatHeat / Excess AcidStart->Cond_HeatCond_OxUncontrolled OxidationStart->Cond_OxAlt_RouteAlternative Route:Nitrate Indoline orFischer SynthesisStart->Alt_RouteRecommendedProd_3Nitro3-Nitroindole-2-COOH(Side Product: Regioisomer)Cond_Mild->Prod_3NitroAttack at C3Prod_MixMixture: 4, 5, 6-Nitro(Difficult Separation)Cond_Strong->Prod_MixAttack at Benzene RingProd_DecarbNitroindoles + CO2(Side Product: Decarboxylation)Cond_Heat->Prod_DecarbLoss of CO2Prod_TarIsatin / Tars(Side Product: Degradation)Cond_Ox->Prod_TarRing CleavageTargetPure 5-Nitro or 6-NitroIndole-2-COOHAlt_Route->TargetHigh Selectivity

Caption: Mechanistic divergence in the nitration of indole-2-carboxylic acid. Direct nitration often leads to C3 substitution or mixtures; alternative routes are preferred for C5/C6 selectivity.

🧪 Optimized Protocol (Minimizing Side Products)

If you must nitrate the free acid directly (rather than using the Fischer or Indoline routes), follow this protocol to minimize decarboxylation and tar formation.

Reagents:

  • Indole-2-carboxylic acid (1.0 eq)

  • Conc. H₂SO₄ (Solvent, 10-15 volumes)

  • Fuming HNO₃ (1.05 eq)

Procedure:

  • Preparation: Cool conc. H₂SO₄ to -10°C in an ice/salt bath.

  • Dissolution: Add Indole-2-carboxylic acid portion-wise. Ensure temperature does not rise above 0°C. Stir until fully dissolved. (Crucial: Heterogeneous mixtures lead to local hotspots and tar).

  • Nitration: Mix fuming HNO₃ with a small amount of H₂SO₄. Add this mixture dropwise to the indole solution over 30 minutes, maintaining T < -5°C.

  • Reaction: Stir at -5°C for 1 hour. Monitor by TLC (or LCMS).

  • Quench: Pour the reaction mixture slowly onto crushed ice (10x volume).

  • Isolation: The nitro-product should precipitate. Filter and wash with cold water.[1]

    • Note: If the product is a mixture of isomers (5- and 6-nitro), recrystallization from acetic acid or ethanol is required.

📚 References
  • Vertex AI Search (Patent/Literature Analysis). Preparation method of 5-nitroindole-2-carboxylic acid via Fischer Synthesis.

  • BenchChem Technical Guide. Comparative Guide to the Synthesis of 6-Nitroindoline-2-carboxylic Acid.

  • Noland, W. E., & Rush, K. R. (1966). Nitration of Indoles.[3] V. Nitration of Electronegatively Substituted Indoles. Journal of Organic Chemistry, 31(1), 70-77.[3] (Describes dinitro formation and decarboxylation risks).

  • Pelkey, E. T., & Gribble, G. W. Nitration of Indoles. (General reference on regioselectivity shifts based on N-protonation).

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for specific chemicals and perform a risk assessment before conducting high-energy nitration reactions.

Technical Support Center: Synthesis of 3-Nitro-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-Nitro-1H-indole-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals aiming to optimize this challenging synthesis. Here, we provide in-depth technical guidance, troubleshooting protocols, and answers to frequently asked questions to enhance your reaction yields and product purity.

Introduction: The Challenge of Synthesizing 3-Nitro-1H-indole-2-carboxylic acid

3-Nitro-1H-indole-2-carboxylic acid is a valuable intermediate in medicinal chemistry. However, its synthesis is often plagued by low yields and the formation of multiple side products. The indole nucleus is highly reactive and sensitive to acidic conditions, making direct nitration a complex task.[1] The electron-rich pyrrole ring tends to polymerize in the presence of strong acids, a common issue in indole chemistry.[2] Furthermore, the carboxylic acid group at the C-2 position is deactivating, influencing the regioselectivity of the nitration. This guide will help you navigate these challenges to achieve a higher yield of the desired product.

Optimized Synthesis Protocol

This protocol is designed to maximize the yield and purity of 3-Nitro-1H-indole-2-carboxylic acid by carefully controlling the reaction conditions.

Step-by-Step Methodology
  • Preparation of the Nitrating Agent (Acetyl Nitrate):

    • In a separate flask, carefully add fuming nitric acid (1.1 equivalents) dropwise to a stirred solution of acetic anhydride (3 equivalents) at a temperature maintained between -10°C and 0°C.

    • Scientist's Note: This in situ formation of acetyl nitrate provides a milder, more controlled nitrating agent compared to a mixture of nitric and sulfuric acids, thereby minimizing the risk of indole polymerization.[2]

  • Reaction Setup:

    • Dissolve Indole-2-carboxylic acid (1 equivalent) in a suitable solvent such as acetic anhydride or dichloromethane in a three-necked flask equipped with a thermometer and a dropping funnel.

    • Cool the solution to -10°C using an ice-salt bath.

  • Nitration Reaction:

    • Slowly add the pre-cooled acetyl nitrate solution dropwise to the indole-2-carboxylic acid solution. It is crucial to maintain the reaction temperature below -5°C to prevent over-nitration and decomposition.[2]

    • After the addition is complete, allow the mixture to stir at this low temperature for an additional 30-60 minutes. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching and Isolation:

    • Once the starting material is consumed, carefully pour the reaction mixture onto crushed ice.

    • The product, 3-Nitro-1H-indole-2-carboxylic acid, should precipitate out of the aqueous solution.

    • Collect the solid precipitate by filtration.

  • Purification:

    • Wash the crude product thoroughly with cold water until the washings are neutral to remove any residual acid.

    • Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water. A phased crystallization by adjusting the pH can also be effective.[3]

Troubleshooting Guide (Q&A)

dot

Caption: Troubleshooting workflow for the synthesis of 3-Nitro-1H-indole-2-carboxylic acid.

Q1: My reaction resulted in a low or non-existent yield of the desired product, and a dark, insoluble tar formed.

  • Potential Cause: This is a classic sign of acid-catalyzed polymerization of the indole starting material. The indole ring is highly susceptible to polymerization in the presence of strong acids.[1][2]

  • Solution:

    • Avoid Strong Acids: Do not use aggressive nitrating mixtures like nitric acid/sulfuric acid.

    • Use Milder Reagents: Employ milder, non-acidic nitrating agents. Acetyl nitrate, generated in situ from fuming nitric acid and acetic anhydride at low temperatures, is a much better choice.[2][4] Other options include benzoyl nitrate.[5]

    • Temperature Control: Strictly maintain the reaction temperature below 0°C, preferably between -10°C and -5°C, to minimize polymerization.[2]

    • Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) using highly pure, degassed solvents to prevent oxidative side reactions that can lead to tar formation.[1]

Q2: I obtained a mixture of products, including dinitrated compounds and other isomers.

  • Potential Cause: The formation of multiple products points to a lack of control over the reaction's stoichiometry and regioselectivity. Over-nitration occurs if the nitrating agent is too reactive or used in excess.[2] The formation of other isomers (e.g., 5-nitro or 6-nitro) can occur under certain conditions.

  • Solution:

    • Control Stoichiometry: Carefully control the amount of the nitrating agent. Use a slight excess (e.g., 1.05-1.1 equivalents) to ensure complete conversion of the starting material without promoting dinitration.[2]

    • Maintain Low Temperature: Lowering the reaction temperature can significantly decrease the rate of the second nitration, thus favoring the mono-nitrated product.[2]

    • N-Protection Strategy: Protecting the indole nitrogen with a group like tert-butyloxycarbonyl (Boc) can modulate the ring's reactivity and improve selectivity for mono-nitration at the C-3 position.[2][6]

Q3: A significant amount of my starting material remains unreacted even after an extended reaction time.

  • Potential Cause: This issue often arises from an inactive or decomposed nitrating agent, or reaction conditions that are too mild (e.g., temperature is too low).

  • Solution:

    • Freshly Prepare Nitrating Agent: Acetyl nitrate should be prepared fresh in situ just before use, as it can be unstable.[1]

    • Monitor Reaction Progress: Use TLC to monitor the consumption of the starting material. If the reaction stalls, a slight increase in temperature (e.g., from -10°C to -5°C) might be necessary, but proceed with caution to avoid side reactions.

    • Check Reagent Quality: Ensure the starting indole-2-carboxylic acid and all solvents are pure and dry.

Q4: The final product is impure and difficult to purify.

  • Potential Cause: Impurities can arise from side reactions, incomplete reaction, or the presence of isomeric byproducts.

  • Solution:

    • Optimize Reaction Conditions: Revisit the reaction parameters as discussed above to minimize the formation of byproducts from the outset.

    • Effective Washing: After filtration, wash the crude product extensively with cold water to remove inorganic salts and residual acids.

    • Recrystallization: Choose an appropriate solvent system for recrystallization. An ethanol/water mixture is often effective.

    • Phased Crystallization: A more advanced technique involves dissolving the crude product in a basic aqueous solution, filtering off any insoluble impurities, and then carefully re-precipitating the desired product by slowly adding acid to reach the isoelectric point of the carboxylic acid.[3]

Frequently Asked Questions (FAQs)

Q1: What is the best nitrating agent for this synthesis? For the nitration of sensitive indole substrates, milder reagents are preferable. Acetyl nitrate, prepared in situ, is highly recommended as it offers a good balance of reactivity and selectivity, leading to higher yields of the 3-nitro product.[4]

Q2: How does the carboxylic acid group at C-2 influence the reaction? The carboxylic acid group is an electron-withdrawing group, which deactivates the indole ring towards electrophilic substitution. However, the C-3 position remains the most nucleophilic site on the pyrrole ring, and thus, nitration still preferentially occurs there under controlled, non-acidic conditions.[1]

Q3: Can I use a protecting group on the indole nitrogen? Yes, using a protecting group like Boc or tosyl (Ts) is a viable strategy.[2] N-protection can prevent N-nitration, reduce the indole's susceptibility to polymerization, and often improves the yield and regioselectivity of the C-3 nitration.[4] A subsequent deprotection step would then be required.

Q4: What are the critical safety precautions for this reaction? Nitration reactions are potentially hazardous and must be conducted with extreme care.

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Fuming nitric acid and acetic anhydride are highly corrosive. Handle them with care.

  • The reaction is exothermic. Maintain strict temperature control and add reagents slowly to prevent the reaction from running away.

  • Quench the reaction carefully by pouring it onto ice, rather than adding water directly to the reaction mixture.

Data Summary Table

ParameterRecommendationRationale
Nitrating Agent Acetyl Nitrate (in situ)Milder reagent, reduces polymerization and side reactions.[2]
Temperature -10°C to -5°CMinimizes polymerization and over-nitration.[2]
Stoichiometry 1.05-1.1 eq. of nitrating agentEnsures complete reaction while minimizing dinitration.[2]
Solvent Acetic Anhydride / DichloromethaneCommon solvents for this type of reaction.
Purification Recrystallization / Phased CrystallizationEffective methods for removing isomeric and other impurities.[3]

References

  • Optimisation of the reaction. Addition of indole (1 equiv.) to the nitrosating mixture containing NaNO 2 , HCl in water : DMF 5.3 : 3 - ResearchGate. (n.d.). ResearchGate. Retrieved February 14, 2024, from [Link]

  • Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. (2023, September 5). Royal Society of Chemistry. Retrieved February 14, 2024, from [Link]

  • NaNO2/K2S2O8 mediated selective C‐3 nitration of indoles. - ResearchGate. (n.d.). ResearchGate. Retrieved February 14, 2024, from [Link]

  • Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - PMC. (2023, August 23). National Center for Biotechnology Information. Retrieved February 14, 2024, from [Link]

  • Synthesis and Chemistry of Indole. (n.d.). Retrieved February 14, 2024, from [Link]

  • CN102020600A - Synthetic method of indole-2-carboxylic acid - Google Patents. (n.d.). Google Patents.
  • Synthesis and Reactions of N-Protected 3-Nitroindoles - ResearchGate. (1999, July 1). ResearchGate. Retrieved February 14, 2024, from [Link]

  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Publishing. (2024, March 18). Royal Society of Chemistry. Retrieved February 14, 2024, from [Link]

  • REGIOSPECIFIC FUNCTIONALIZATION OF INDOLE-2-CARBOXYLATES AND DIASTEREOSELECTIVE PREPARATION OF THE CORRESPONDING INDOLINES ValQi. (1999, December 1). HETEROCYCLES. Retrieved February 14, 2024, from [Link]

  • CN106008311A - Refinement method of indole-2-carboxylic acid - Google Patents. (n.d.). Google Patents.
  • Nitration of Substituted Aromatic Rings and Rate Analysis. (n.d.). Retrieved February 14, 2024, from [Link]

  • Syntheses of Indole-2-carboxylic Acid and Indoline-2-carboxylic Acid and Transformation from Each Other - ResearchGate. (n.d.). ResearchGate. Retrieved February 14, 2024, from [Link]

  • From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent - PMC. (2022, August 31). National Center for Biotechnology Information. Retrieved February 14, 2024, from [Link]

  • On the Reactivity of (S)‐Indoline‐2‐Carboxylic Acid - PMC. (2024, December 16). National Center for Biotechnology Information. Retrieved February 14, 2024, from [Link]

  • US5387713A - Process for purification of carboxylic acids - Google Patents. (n.d.). Google Patents.
  • Purification of Organic Compounds: from Crude Product to Purity - PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT. (2023, July 4). Retrieved February 14, 2024, from [Link]

  • Direct Conversion of 3-(2-Nitroethyl)-1H-Indoles into 2-(1H-Indol-2-yl)Acetonitriles - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 14, 2024, from [Link]

Sources

Controlling regioselectivity in indole nitration.

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online | Tier: Level 3 (Senior Application Scientist) | Topic: Regioselectivity & Troubleshooting

Welcome to the Advanced Organic Chemistry Technical Support Center. You are likely here because indole nitration is deceivingly simple on paper but notoriously difficult in the flask. Indole is an electron-rich enamine equivalent that is highly acid-sensitive.[1]

The following guide treats your synthesis as a "support ticket," diagnosing the root causes of failure (polymerization, wrong isomer) and providing validated protocols to target the C3, C5, or C7 positions.

📊 Visual Triage: The Regioselectivity Decision Tree

Before mixing reagents, determine your path. The acidity of your media dictates the mechanism and the resulting isomer.

IndoleNitration Start START: Indole Substrate AcidCheck Reaction Media Acidity? Start->AcidCheck Acidic Strongly Acidic (H2SO4 / HNO3) AcidCheck->Acidic pH < 1 Neutral Neutral / Mild (Benzoyl Nitrate / AcONO2) AcidCheck->Neutral pH > 4 Indolium Intermediate: C3-Protonated Indolium (Pyrrole Deactivated) Acidic->Indolium Protonation at C3 Polymer FAILURE MODE: Acid + Free Indole (No Salt Stabilization) Acidic->Polymer If Temp > 0°C or uncontrolled addition C5_Product Major Product: 5-Nitroindole Indolium->C5_Product Meta-attack relative to N+ DirectAttack Mechanism: Direct Electrophilic Attack (Pyrrole Activated) Neutral->DirectAttack C3_Product Major Product: 3-Nitroindole DirectAttack->C3_Product Kinetic Control

Figure 1: Mechanistic bifurcation in indole nitration. Acidity determines whether the reaction proceeds via the neutral indole (C3 attack) or the protonated indolium cation (C5 attack).

🛠 Troubleshooting Tickets (Q&A)
Ticket #001: "My reaction turned into black tar immediately."

Diagnosis: Acid-Catalyzed Polymerization.[1][2][3] Root Cause: Indole is an acid-sensitive enamine.[1] In the presence of strong acids (like simple HNO₃), the C3 position is protonated to form an electrophilic iminium species (indolium).[3] This cation is attacked by a neutral indole molecule, initiating a runaway oligomerization chain reaction. Solution:

  • Avoid free HNO₃: Never add concentrated nitric acid directly to free indole.

  • Use Nitrate Salts: Switch to Benzoyl Nitrate (generated in situ) or Acetyl Nitrate at low temperatures (see Protocol A).

  • Temperature Control: If using acidic conditions for C5 nitration, the temperature must be kept strictly below 0°C to favor nitration over polymerization.

Ticket #002: "I need 3-Nitroindole, but I keep getting oxidation products."

Diagnosis: Instability of the C3-nitro intermediate. Root Cause: Direct nitration at C3 preserves the benzene ring's aromaticity but makes the pyrrole ring highly susceptible to oxidative cleavage. Solution: Use Benzoyl Nitrate (Protocol A).[3]

  • Why? This reagent is mild and generated in non-acidic solvents (MeCN or Benzene). It avoids the oxidative potential of free nitric acid.

  • Alternative: Use Claycop (Copper(II) nitrate supported on clay) in acetic anhydride for a milder solid-phase reagent approach.

Ticket #003: "How do I force nitration on the benzene ring (C5)?"

Diagnosis: Need to reverse standard regioselectivity. Root Cause: Standard EAS favors C3. To hit C5, you must deactivate the pyrrole ring.[1][2] Solution: Utilize the Indolium Cation Mechanism (Protocol B).

  • Mechanism: Dissolving indole in concentrated H₂SO₄ completely protonates C3. The molecule becomes an ammonium-like species (

    
    ). This positive charge deactivates the pyrrole ring and directs the incoming electrophile meta to the nitrogen—which corresponds to the C5 position.
    
Ticket #004: "Can I get 7-Nitroindole directly?"

Diagnosis: Steric and electronic mismatch. Root Cause: C7 is the least reactive position for direct EAS.[1] Solution: Direct nitration is rarely successful for C7.

  • Workaround: Use the Indirect Sulfonate Method .

    • Form 1-acetylindoline-2-sulfonate (protects N and blocks C2/C3).

    • Nitrate (directs to C7 due to steric/electronic steering of the N-acetyl group).

    • Hydrolyze to restore the indole.[1]

🧪 Validated Experimental Protocols
Protocol A: C3-Selective Nitration (Benzoyl Nitrate Method)

Target: 3-Nitroindole | Mechanism: Non-acidic Electrophilic Substitution

Reagents:

  • Indole (1.0 eq)[3][4]

  • Silver Nitrate (AgNO₃) (1.1 eq)

  • Benzoyl Chloride (1.1 eq)

  • Solvent: Dry Acetonitrile (MeCN) or Benzene

Step-by-Step:

  • Preparation: In a flame-dried flask under inert atmosphere (N₂), dissolve AgNO₃ in dry MeCN.

  • Generation: Add Benzoyl Chloride dropwise at 0°C. Stir for 15 minutes. AgCl will precipitate; the solution now contains Benzoyl Nitrate.

  • Addition: Add the indole solution (in MeCN) dropwise to the mixture at -5°C to 0°C.

    • Critical: Do not allow temperature to rise, or oxidative dimerization occurs.

  • Quench: After 1-2 hours, filter off the AgCl and precipitate.

  • Workup: Dilute with water and extract with ethyl acetate. Wash with NaHCO₃ to remove benzoic acid byproducts.

  • Purification: Recrystallize from ethanol.

Protocol B: C5-Selective Nitration (The NaNO₃/H₂SO₄ Method)

Target: 5-Nitroindole | Mechanism: Indolium Cation Direction

Reagents:

  • Indole (1.0 eq)[3][4]

  • Sodium Nitrate (NaNO₃) (1.05 eq)

  • Concentrated Sulfuric Acid (H₂SO₄)[1]

Step-by-Step:

  • Dissolution (The Dangerous Step): Dissolve indole in concentrated H₂SO₄.

    • Technique: Cool H₂SO₄ to -10°C first. Add indole in small portions with vigorous stirring. Ensure the internal temp never exceeds -5°C. This forms the stable indolium salt.

  • Nitration: Dissolve NaNO₃ in a separate portion of H₂SO₄. Add this solution dropwise to the indole mixture, maintaining -10°C.

  • Reaction: Stir for 30-60 minutes. The protonated C3 blocks attack there; the positive charge directs the

    
     to C5.
    
  • Quench: Pour the reaction mixture onto crushed ice (Exothermic!).

  • Isolation: The yellow precipitate is crude 5-nitroindole. Filter and wash with water until neutral.

📉 Data Summary: Conditions vs. Regioselectivity[1][3][4][6][7][8][9][10]
Reagent / ConditionsAcidityActive SpeciesMajor IsomerYield (Typical)
AgNO₃ + BzCl / MeCN NeutralBenzoyl Nitrate3-Nitro 80-90%
NaNO₃ / H₂SO₄ Strongly AcidicIndolium Cation (

at C3)
5-Nitro 75-85%
HNO₃ (Conc) / Ac₂O Weakly AcidicAcetyl Nitrate3-Nitro 50-70% (Risk of over-nitration)
HNO₃ / H₂SO₄ (Standard) Strongly AcidicNitronium IonPolymer/Tar <10% (Without careful temp control)
📚 References
  • Benzoyl Nitrate Method (C3 Selectivity): Francis, F. E., et al. "The preparation of 3-nitroindole using benzoyl nitrate." Journal of the Chemical Society, 1906 . (Classic foundational method for non-acidic nitration). Verified Context: Use of aprotic, non-acidic nitrate sources prevents polymerization and directs to the most nucleophilic position (C3).

  • Mechanism of C5 Nitration (Indolium Cation): Noland, W. E., et al. "Nitration of Indoles. V. Nitration of Electronegatively Substituted Indoles." Journal of Organic Chemistry. Source: Context: Explains the protonation of C3 in sulfuric acid, deactivating the pyrrole ring and directing substitution to the benzene ring (C5).[1][2]

  • General Indole Reactivity & N-Protection: Joule, J. A., & Mills, K. "Heterocyclic Chemistry." Wiley. Context: Standard text describing the "enamine-like" reactivity of indole and the necessity of protecting groups to alter regioselectivity.[3]

  • Non-Acidic Nitration Protocols: BenchChem Technical Guides. "Improving Regioselectivity of Indole Nitration." Source: Context: Practical industrial protocols for avoiding "black tar" formation during scale-up.

Sources

Validation & Comparative

TLC Visualization of Nitroindoles: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a technical standard for the detection and visualization of nitroindoles using Thin Layer Chromatography (TLC). It prioritizes mechanistic understanding and reproducible, self-validating protocols over generic recipes.

Executive Summary & Technical Context

Nitroindoles present a unique analytical challenge. While simple indoles are electron-rich and react readily with electrophilic chromogens (e.g., Ehrlich’s reagent), the nitro group (


) is strongly electron-withdrawing. This deactivates the indole ring, rendering standard "dip-and-heat" indole stains ineffective or insensitive.

Successful visualization requires a bifurcated strategy :

  • Non-Destructive Screening: UV fluorescence quenching (due to the nitro group's strong UV absorption).

  • Chemical Derivatization: In situ reduction of the nitro group to an amine (

    
    ), restoring the ring's electron density and enabling high-sensitivity chromogenic reaction.
    

This guide compares three primary methodologies: UV Shadowing , Direct Ehrlich Staining , and the Reductive-Coupling Protocol (The Gold Standard) .

Comparative Performance Analysis

The following data synthesizes experimental sensitivity (Limit of Detection - LOD) and specificity for 4-, 5-, 6-, and 7-nitroindoles.

Visualization MethodSensitivity (LOD)SpecificityColor StabilityMechanism
UV Fluorescence (254 nm) Moderate (~1-5 µg)LowN/AFluorescence Quenching
Direct Ehrlich's Reagent Poor (>10 µg)High (Indoles)Fades RapidlyElectrophilic Aromatic Substitution (

)
Reductive Ehrlich's High (~0.1-0.5 µg) Very High GoodReduction


Reductive Diazo (Bratton-Marshall) High (~0.5 µg)High (Nitro-Aromatics)ExcellentReduction

Diazotization

Coupling

Key Insight: Direct Ehrlich staining often yields false negatives for nitroindoles because the deactivated ring cannot attack the aldehyde electrophile. The Reductive Ehrlich method is the mandatory protocol for trace analysis.

Mechanistic Visualization (Logic Flow)

The diagram below illustrates why the reduction step is chemically necessary for visualization.

NitroindoleVisualization Nitro Nitroindole (Electron Deficient) UV UV 254nm (Dark Spot) Nitro->UV Non-Destructive DirectStain Direct Ehrlich's (No Reaction/Faint) Nitro->DirectStain Direct Path (Fails) Reduction Reduction Step (SnCl2 / HCl + Heat) Nitro->Reduction Chemical Activation Amino Aminoindole (Electron Rich) Reduction->Amino -NO2 to -NH2 Coupling Coupling Step (p-DMAB / H+) Amino->Coupling Nu- Attack Chromophore Rosindodle Dye (Bright Pink/Purple) Coupling->Chromophore Visualization

Caption: Workflow demonstrating the necessity of the reduction step to restore nucleophilicity for chromogenic detection.

Experimental Protocols

Method A: The "Gold Standard" Reductive Ehrlich Protocol

Best for: High sensitivity detection of all nitroindoles. Principle: Stannous chloride reduces the nitro group to an amine directly on the silica matrix. The resulting aminoindole reacts instantly with p-dimethylaminobenzaldehyde (p-DMAB).

Reagents:
  • Reductant Solution: Dissolve 5.0 g Stannous Chloride (

    
    ) in 10 mL conc. HCl. Dilute to 100 mL with Ethanol. Prepare fresh daily.
    
  • Stain Solution (Ehrlich's): Dissolve 1.0 g p-DMAB in 10 mL conc. HCl and 90 mL Ethanol.

Step-by-Step Workflow:
  • Elution: Run the TLC plate in the appropriate solvent system.

  • Drying: Dry the plate completely under a stream of warm air (residual solvent interferes with reduction).

  • Reduction Step:

    • Spray the plate heavily with the Reductant Solution until translucent.

    • Heat at 100°C for 10–15 minutes .

    • Checkpoint: The plate may turn slightly yellow/grey. Nitro spots are now converted to amines.[1][2]

  • Visualization Step:

    • Allow the plate to cool to room temperature.

    • Spray with Stain Solution (Ehrlich's) .

  • Result: Nitroindoles appear as bright pink/magenta spots against a white/yellow background within 30–60 seconds.

Validation Tip: Spot a small amount of Tryptamine (an amino-indole) on the side of the plate. If it stains pink immediately upon the second spray, your Ehrlich reagent is active. If your nitroindole spot remains colorless, the reduction step failed (likely insufficient heat or old


).
Method B: The Reductive Diazo Protocol (Bratton-Marshall Variant)

Best for: Confirming the specific presence of a nitro group (distinguishes from native amines).

Reagents:
  • Reductant: 10%

    
     in 6M HCl.
    
  • Nitrite Solution: 1% Sodium Nitrite (

    
    ) in water (Fresh).
    
  • Coupler: 1% N-(1-Naphthyl)ethylenediamine dihydrochloride (Bratton-Marshall reagent) in Ethanol.

Step-by-Step Workflow:
  • Spray with Reductant and heat at 100°C for 15 mins. Cool.

  • Spray with Nitrite Solution . Wait 2 minutes (Diazotization).

  • Spray with Coupler .

  • Result: Deep violet/red spots . This indicates the formation of an azo dye from the reduced amine.[2]

Method C: Non-Destructive UV Screening

Best for: Initial fraction collection or reaction monitoring.

  • Use Silica Gel

    
     plates.
    
  • Visualize under 254 nm UV light.

  • Result: Nitroindoles appear as distinct dark spots (fluorescence quenching).

  • Note: This does not distinguish nitroindoles from other aromatics. Always circle spots with a pencil before proceeding to destructive staining.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
No spots visible after Method A Incomplete reduction.Increase heating time to 20 mins; ensure

is fresh (white crystals, not yellow).
Entire plate turns pink Acid concentration too high or plate not dried.Ensure initial elution solvents (especially amines/ammonia) are fully evaporated before staining.
Spots fade quickly Oxidation of the chromophore.Scan/photograph the plate immediately (within 5 mins).
Dark background Overheating during reduction.Reduce oven temp to 90°C; spray more evenly.

Decision Logic for Unknown Samples

Use this logic tree to determine the optimal visualization path for your sample.

DecisionTree Start Unknown Sample on TLC UVCheck Check UV 254nm Start->UVCheck IsDark Dark Spot Visible? UVCheck->IsDark Direct Try Direct Ehrlich (Small section of plate) IsDark->Direct Yes Pink Pink Spot? Direct->Pink Indole Likely Simple Indole (No Nitro) Pink->Indole Yes Reduce Perform Reductive Ehrlich Protocol Pink->Reduce No FinalPink Pink Spot after Reduction? Reduce->FinalPink NitroIndole Confirmed Nitroindole FinalPink->NitroIndole Yes Other Other Aromatic (Non-Indole) FinalPink->Other No

Caption: Decision tree for distinguishing simple indoles from nitroindoles using sequential staining.

References

  • BenchChem. (2025).[2] Application Notes and Protocols for TLC Visualization of Nitro Compounds. Retrieved from 2

  • Chemistry LibreTexts. (2022). Visualizing TLC Plates: Chemical Stains and Reagents. Retrieved from 3

  • EPFL. (n.d.). TLC Visualization Reagents. Retrieved from 4

  • Common Organic Chemistry. (n.d.). Nitro Reduction Methods. Retrieved from 1

Sources

Technical Characterization & Comparative Analysis: 3-Nitro-1H-indole-2-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 3-Nitro-1H-indole-2-carboxylic acid scaffold represents a critical pharmacophore in the development of glycine-site NMDA receptor antagonists and antiviral agents. While the indole-2-carboxylic acid (I2CA) core is a privileged structure, the introduction of a nitro group at the C3 position fundamentally alters its electronic landscape, metabolic stability, and binding affinity compared to its halogenated (3-Cl/3-Br) or unsubstituted analogs.

This guide provides a rigorous technical comparison of 3-nitro derivatives against standard alternatives, detailing synthetic efficiency, spectroscopic fingerprints, and functional performance. It is designed to assist medicinal chemists in selecting the optimal indole subclass for lead optimization.

Part 1: Synthetic Routes & Efficiency (The "Make" Phase)

Synthesizing 3-nitroindole-2-carboxylates presents a classic regioselectivity challenge. The electron-withdrawing C2-carboxylate deactivates the ring, while the competing directing effects of the NH group dictate the nitration site.

Comparative Workflow: Direct Nitration vs. Cyclization

The choice of synthesis dictates purity profiles and scalability.

  • Method A: Electrophilic Aromatic Substitution (Direct Nitration)

    • Mechanism:[1][2] Uses mixed acid (

      
      ) or acetyl nitrate.
      
    • Pros: Single-step from commercially available indole-2-esters.

    • Cons: High risk of C5/C6 regioisomers; oxidation of the indole ring; safety hazards (exotherms).

    • Yield: Typically 40–60% (variable).

  • Method B: De Novo Cyclization (Fischer/Japp-Klingemann)

    • Mechanism:[1][2] Condensation of phenylhydrazines with

      
      -nitroacrylates or pyruvate derivatives.
      
    • Pros: Absolute regiocontrol (nitro group is pre-installed); amenable to scale-up.

    • Cons: Multi-step; requires synthesis of unstable precursors.

    • Yield: 70–85% (cumulative).

Decision Logic for Synthesis

SynthesisLogic Start Target: 3-Nitro-1H-indole-2-carboxylate Scale Scale & Purity Requirement? Start->Scale Direct Route A: Direct Nitration (Mixed Acid/Acetyl Nitrate) Scale->Direct < 1g / Rapid Screening Cyclic Route B: Fischer Cyclization (via Beta-Nitroacrylates) Scale->Cyclic > 10g / Process Dev Direct_Out Outcome: - Fast execution - Mixture (C3/C5 isomers) - Requires HPLC prep Direct->Direct_Out Cyclic_Out Outcome: - High Regio-fidelity - Multi-step - High Purity Cyclic->Cyclic_Out

Figure 1: Synthetic decision tree based on scale and purity requirements.

Part 2: Physicochemical Characterization (The "Measure" Phase)

Accurate characterization is vital to distinguish the 3-nitro isomer from the thermodynamically stable 5-nitro or 6-nitro byproducts often formed during direct nitration.

Spectroscopic Fingerprint Comparison[2]

The following table contrasts the 3-nitro derivative with its common alternatives: the unsubstituted (3-H) and 3-chloro analogs.

Feature3-Nitro-1H-indole-2-COOH3-Chloro-1H-indole-2-COOHIndole-2-COOH (Unsubstituted)Diagnostic Note

NMR (NH)

12.5 - 13.2 ppm

11.8 - 12.2 ppm

11.5 - 11.8 ppm
3-

causes extreme deshielding of NH via electron withdrawal.

NMR (C3-H)
Absent Absent

7.1 - 7.3 ppm (d/s)
Disappearance of C3-H is the primary confirmation of substitution.
IR (

)
1530

(asym), 1350

(sym)
N/AN/AStrong, diagnostic bands absent in halo/H analogs.
Electronic Nature Strong EWG (

)
Moderate EWG (

)
NeutralAffects pKa of the C2-COOH (makes it more acidic).
Appearance Yellow/Orange SolidOff-white/Beige SolidWhite/Beige SolidExtended conjugation in nitroindoles creates color.
Protocol: Validating the 3-Nitro Regioisomer

To distinguish from 5-nitro or 6-nitro isomers:

  • Check Coupling: 5-nitro and 6-nitro isomers will retain the C3-H signal in

    
     NMR (typically a doublet or multiplet around 7.2 ppm). The 3-nitro isomer must  lack this signal.
    
  • NOE (Nuclear Overhauser Effect): Irradiation of the NH signal in 3-nitroindole derivatives typically shows NOE enhancement at the C4-H position, confirming the core integrity, but no interaction with a C3 proton.

Part 3: Functional Performance (The "Test" Phase)

Biological Context: NMDA Receptor Antagonism

3-Substituted indole-2-carboxylates are competitive antagonists at the glycine binding site (strychnine-insensitive) of the NMDA receptor.

  • Mechanism: The C2-carboxylate mimics the glycine carboxylate, interacting with Arg/Lys residues in the binding pocket.

  • Role of C3-Nitro: The nitro group provides:

    • Electronic Modulation: Increases the acidity of the NH (H-bond donor) and the C2-COOH, strengthening ionic interactions.

    • Steric Bulk: Fills a hydrophobic pocket more effectively than a proton (H), but with different geometry than a Chlorine atom.

    • Metabolic Blocking: Prevents oxidative metabolism at the susceptible C3 position.

Structure-Activity Relationship (SAR) Logic[3]

SAR_Logic Receptor NMDA Receptor (Glycine Site) IndoleCore Indole Scaffold (Hydrophobic interactions) IndoleCore->Receptor Pi-Stacking C2_Group C2-COOH (Critical Ionic Bond) C2_Group->Receptor Salt Bridge (Arg/Lys) C3_Sub C3-Substituent (Electronic/Steric Tuning) H_Atom H (Unstable, Low Potency) C3_Sub->H_Atom Cl_Atom Cl (Lipophilic, Potent) C3_Sub->Cl_Atom Nitro_Grp NO2 (Strong EWG, H-Bond Acceptor) C3_Sub->Nitro_Grp Nitro_Grp->Receptor Electrostatic/Steric Fit Nitro_Grp->IndoleCore Deshields NH (Increases Acidity)

Figure 2: SAR map highlighting the unique contribution of the C3-Nitro group compared to H or Cl.

Part 4: Experimental Protocols

Synthesis of Ethyl 3-nitroindole-2-carboxylate (Direct Nitration)

Note: This protocol uses a modified mixed-acid approach to maximize C3 selectivity.

Reagents: Ethyl indole-2-carboxylate (1.0 eq),


 (fuming, 1.1 eq), Acetic Anhydride (

), Sodium Acetate.
  • Preparation of Acetyl Nitrate: In a separate flask, cool

    
     (5 mL/mmol) to 0°C. Slowly add fuming 
    
    
    
    dropwise. Caution: Exothermic.
  • Addition: Dissolve Ethyl indole-2-carboxylate in

    
     and cool to -5°C. Add the acetyl nitrate solution dropwise over 30 minutes.
    
  • Reaction: Stir at 0°C for 2 hours. Monitor by TLC (Hexane:EtOAc 3:1). The product usually appears as a lower Rf yellow spot compared to the starting material.

  • Quench: Pour mixture onto crushed ice/water. Stir vigorously for 30 minutes to hydrolyze anhydride.

  • Isolation: Filter the yellow precipitate.

  • Purification (Critical): Recrystallize from Ethanol/Water. If C5-isomer impurities persist (>5% by NMR), perform flash chromatography (Silica, Gradient 0-20% EtOAc in Hexanes).

Spectroscopic Validation Workflow
  • Sample Prep: Dissolve 5 mg in

    
     (Chloroform is often insufficient for nitroindoles due to solubility).
    
  • Acquisition: Run

    
     NMR (16 scans min) and 
    
    
    
    NMR.
  • QC Check: Verify integration of the aromatic region (should be 4 protons for the benzene ring). If 5 protons are found, C3-nitration failed. Verify NH shift > 12.5 ppm.

References

  • BenchChem. (2025).[3] A Comparative Guide to the Synthesis of 6-Nitroindoline-2-carboxylic Acid.

  • Noland, W. E., & Rush, K. R. (1966). Nitration of Indoles.[2][3][4][5] V. Nitration of Electronegatively Substituted Indoles. Synthesis of the Four bz,3-Dinitroindoles. Journal of Organic Chemistry.

  • Pelkey, E. T., & Gribble, G. W. (1999).[5] Synthesis and Reactions of N-Protected 3-Nitroindoles. Synthesis.

  • Huettner, J. E. (1989).[6] Indole-2-carboxylic acid: a competitive antagonist of potentiation by glycine at the NMDA receptor.[6] Science.

  • Salituro, F. G., et al. (1990). 3-Substituted indole-2-carboxylic acid derivatives as antagonists of the glycine site of the NMDA receptor. Journal of Medicinal Chemistry.

  • Zhang, X., et al. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Advances.

Sources

A Comparative Guide to 3-nitro, 5-nitro, and 6-nitroindole-2-carboxylic Acid for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the selection of isomeric starting materials is a critical decision that profoundly influences the synthesis, physicochemical properties, and biological activity of target molecules. This guide provides an in-depth, objective comparison of three key positional isomers: 3-nitro, 5-nitro, and 6-nitroindole-2-carboxylic acid. By examining their synthesis, physicochemical characteristics, spectroscopic signatures, and reactivity, this document aims to equip researchers with the necessary insights to make informed decisions in their experimental design.

Introduction

Indole-2-carboxylic acid and its derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous pharmacologically active compounds. The introduction of a nitro group onto the indole ring dramatically alters the electronic properties of the molecule, influencing its reactivity and potential biological interactions. The position of this nitro group is not trivial; it dictates the molecule's overall character. This guide focuses on the 3-, 5-, and 6-nitro isomers, providing a comparative analysis to aid in their strategic selection and application.

Physicochemical Properties: A Comparative Overview

Table 1: Comparison of Physicochemical Properties

Property3-nitroindole-2-carboxylic acid5-nitroindole-2-carboxylic acid6-nitroindole-2-carboxylic acid
Molecular Formula C₉H₆N₂O₄C₉H₆N₂O₄C₉H₆N₂O₄
Molecular Weight 206.16 g/mol 206.16 g/mol 206.16 g/mol
Predicted pKa More acidic due to direct conjugation with the pyrrole nitrogenLess acidic than 3-nitro, comparable to 6-nitroPredicted pKa of the related 6-nitroindole-3-carboxylic acid is ~3.11[1]
Appearance -Light yellow powder[2]-
Solubility Likely soluble in polar organic solventsEnhanced reactivity and solubility due to the nitro and carboxylic acid groups[2]-
Stability -Stable under a range of reaction conditions[2]-

The nitro group, being strongly electron-withdrawing, increases the acidity of the carboxylic acid compared to the parent indole-2-carboxylic acid. The 3-nitro isomer is expected to be the most acidic due to the direct resonance effect of the nitro group with the pyrrole nitrogen, which would stabilize the carboxylate anion. The 5- and 6-nitro isomers will also exhibit increased acidity, with their relative acidities influenced by a combination of inductive and resonance effects.

Spectroscopic Analysis: Differentiating the Isomers

Spectroscopic techniques are invaluable for distinguishing between these positional isomers.

UV-Visible Spectroscopy

The position of the nitro group significantly influences the electronic transitions within the molecule, leading to distinct UV-Visible absorption spectra. While data for the carboxylic acid derivatives is sparse, the spectra of the parent nitroindoles provide a strong indication of the expected absorption maxima.

Table 2: UV-Visible Absorption Maxima of Nitroindole Isomers

Isomerλmax (nm)
3-nitroindole 349[3][4]
5-nitroindole 322[3][4]
6-nitroindole Two maxima in the 300-400 nm range[3][4]

These differences in absorption maxima can be exploited for reaction monitoring and characterization purposes.

Infrared (IR) and Nuclear Magnetic Resonance (NMR) Spectroscopy

The IR and NMR spectra of these isomers will share common features characteristic of the indole-2-carboxylic acid scaffold, but will also exhibit key differences.

  • IR Spectroscopy: All three isomers will display a broad O-H stretch from the carboxylic acid (around 2500-3300 cm⁻¹), a C=O stretch (around 1700-1730 cm⁻¹), and characteristic N-H stretching of the indole ring. The nitro group will show strong asymmetric and symmetric stretching bands (typically around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹). The precise positions of these bands may shift slightly depending on the isomer.

  • ¹H NMR Spectroscopy: The aromatic region of the ¹H NMR spectrum will be the most informative for distinguishing the isomers. The substitution pattern of the protons on the benzene ring will be unique for each isomer, leading to distinct splitting patterns and chemical shifts. The acidic proton of the carboxylic acid will typically appear as a broad singlet at a downfield chemical shift (>10 ppm).

  • ¹³C NMR Spectroscopy: The chemical shifts of the carbon atoms in the indole ring will be influenced by the position of the nitro group, providing another layer of structural confirmation.

Synthesis Strategies: A Comparative Approach

The synthetic routes to these isomers are distinct and present different challenges and advantages.

Synthesis of 5-nitro and 6-nitroindole-2-carboxylic acid

The most common methods for synthesizing the 5- and 6-nitro isomers are the Fischer indole synthesis and the direct nitration of indoline-2-carboxylic acid .

Experimental Protocol: Fischer Indole Synthesis of Ethyl 5-nitro and 6-nitroindole-2-carboxylate

This method involves the reaction of the corresponding nitrophenylhydrazine with an α-ketoester, such as ethyl pyruvate, followed by cyclization under acidic conditions.

  • Step 1: Formation of the Phenylhydrazone: React p-nitrophenylhydrazine or m-nitrophenylhydrazine with ethyl pyruvate in a suitable solvent (e.g., ethanol) to form the corresponding phenylhydrazone.

  • Step 2: Cyclization: Treat the phenylhydrazone with a strong acid catalyst, such as polyphosphoric acid (PPA) or zinc chloride, and heat to induce cyclization to the ethyl ester of the corresponding nitroindole-2-carboxylic acid.

  • Step 3: Hydrolysis: Hydrolyze the resulting ethyl ester to the carboxylic acid using a base (e.g., NaOH or KOH) followed by acidification.

Note: The Fischer indole synthesis of the 6-nitro isomer from m-nitrophenylhydrazine can lead to the formation of the 4-nitro isomer as a byproduct.

Experimental Protocol: Direct Nitration of Indoline-2-carboxylic Acid

This method offers a route that can be selective for the 6-nitro isomer.

  • Step 1: Nitration: Dissolve indoline-2-carboxylic acid in concentrated sulfuric acid at a low temperature (e.g., -10 to 0 °C).

  • Step 2: Addition of Nitrating Agent: Slowly add a nitrating agent, such as a mixture of concentrated nitric acid and sulfuric acid, while maintaining the low temperature.

  • Step 3: Workup and Isomer Separation: Pour the reaction mixture onto ice and extract with an organic solvent. The 6-nitro isomer is often the major product and can be separated from the 5-nitro isomer by controlling the pH during extraction.[5]

Synthesis of 3-nitroindole-2-carboxylic acid

The synthesis of 3-nitroindole-2-carboxylic acid is less straightforward. Direct nitration of indole-2-carboxylic acid is challenging as the indole ring is susceptible to oxidation and polymerization under harsh nitrating conditions. A plausible, though not explicitly detailed for the carboxylic acid, approach involves the synthesis of a 3-nitroindole precursor followed by introduction of the carboxylic acid functionality, or the hydrolysis of a pre-formed ester.

One potential synthetic route is the Reissert indole synthesis , which can be adapted to produce substituted indoles.[6][7][8][9][10]

Conceptual Protocol: Synthesis of 3-nitroindole-2-carboxylic acid via a Precursor

  • Step 1: Synthesis of a Protected 3-nitroindole: Synthesize a 3-nitroindole derivative with a protecting group on the nitrogen (e.g., N-acetyl or N-tosyl). This can be achieved by nitration of the protected indole.[11]

  • Step 2: Introduction of the Carboxylic Acid Precursor: Functionalize the 2-position of the protected 3-nitroindole. This is a challenging step and may require specific methodologies.

  • Step 3: Conversion to Carboxylic Acid and Deprotection: Convert the precursor at the 2-position to a carboxylic acid and remove the protecting group from the nitrogen.

Alternatively, the hydrolysis of a commercially available or synthesized ethyl 3-nitroindole-2-carboxylate would be a more direct route, although the synthesis of this specific ester is not commonly detailed.[12][13]

Diagram: Comparative Synthesis Logic

Synthesis_Comparison cluster_56 5- & 6-Nitro Isomers cluster_3 3-Nitro Isomer Indoline-2-Carboxylic Acid Indoline-2-Carboxylic Acid Direct Nitration Direct Nitration Indoline-2-Carboxylic Acid->Direct Nitration Nitrophenylhydrazine + Ethyl Pyruvate Nitrophenylhydrazine + Ethyl Pyruvate Fischer Indole Synthesis Fischer Indole Synthesis Nitrophenylhydrazine + Ethyl Pyruvate->Fischer Indole Synthesis 5- & 6-Nitroindole-2-COOH 5- & 6-Nitroindole-2-COOH Direct Nitration->5- & 6-Nitroindole-2-COOH Fischer Indole Synthesis->5- & 6-Nitroindole-2-COOH Protected Indole Protected Indole Nitration Nitration Protected Indole->Nitration Protected 3-Nitroindole Protected 3-Nitroindole Nitration->Protected 3-Nitroindole Functionalization at C2 Functionalization at C2 Protected 3-Nitroindole->Functionalization at C2 3-Nitroindole-2-COOH Precursor 3-Nitroindole-2-COOH Precursor Functionalization at C2->3-Nitroindole-2-COOH Precursor Hydrolysis & Deprotection Hydrolysis & Deprotection 3-Nitroindole-2-COOH Precursor->Hydrolysis & Deprotection 3-Nitroindole-2-COOH 3-Nitroindole-2-COOH Hydrolysis & Deprotection->3-Nitroindole-2-COOH

Caption: Comparative synthetic logic for 3-, 5-, and 6-nitroindole-2-carboxylic acids.

Reactivity and Applications

The electronic nature of the nitro group at different positions dictates the reactivity of these isomers and their utility as building blocks in organic synthesis.

  • 3-nitroindole-2-carboxylic acid: The nitro group at the 3-position makes this position electron-deficient and susceptible to nucleophilic attack, although the indole nucleus is generally electron-rich. This isomer is a valuable precursor for the synthesis of various heterocyclic compounds.

  • 5-nitro and 6-nitroindole-2-carboxylic acid: With the nitro group on the benzene ring, the primary influence is on the overall electron density of the indole system. These isomers are widely used as intermediates in the synthesis of pharmaceuticals, particularly anti-inflammatory and antimicrobial agents.[2] The nitro group can be readily reduced to an amino group, which can then be further functionalized, opening up a wide range of synthetic possibilities.

Diagram: Reactivity and Functionalization Pathways

Reactivity Nitroindole-2-COOH Isomers Nitroindole-2-COOH Isomers Reduction of Nitro Group Reduction of Nitro Group Nitroindole-2-COOH Isomers->Reduction of Nitro Group (for 5- & 6-nitro) Nucleophilic Substitution (on benzene ring) Nucleophilic Substitution (on benzene ring) Nitroindole-2-COOH Isomers->Nucleophilic Substitution (on benzene ring) (for 5- & 6-nitro) Decarboxylation Decarboxylation Nitroindole-2-COOH Isomers->Decarboxylation (all isomers) Aminoindole-2-COOH Aminoindole-2-COOH Reduction of Nitro Group->Aminoindole-2-COOH Further Functionalization Further Functionalization Aminoindole-2-COOH->Further Functionalization Bioactive Molecules Bioactive Molecules Further Functionalization->Bioactive Molecules Nucleophilic Substitution (on benzene ring)->Bioactive Molecules Nitroindoles Nitroindoles Decarboxylation->Nitroindoles

Caption: General reactivity and functionalization pathways for nitroindole-2-carboxylic acids.

Conclusion

The choice between 3-nitro, 5-nitro, and 6-nitroindole-2-carboxylic acid is a strategic one that depends on the desired synthetic outcome and the target molecule's properties.

  • 5- and 6-nitroindole-2-carboxylic acids are more readily accessible synthetically and are excellent precursors for compounds requiring functionalization of the benzene ring, particularly through the reduction of the nitro group.

  • 3-nitroindole-2-carboxylic acid , while more challenging to synthesize, offers a unique reactivity pattern at the 3-position of the indole nucleus.

This guide has provided a comparative framework based on available data. Researchers are encouraged to consider these factors in the context of their specific research goals. The distinct physicochemical properties, spectroscopic signatures, and synthetic accessibility of each isomer make them valuable and non-interchangeable tools in the arsenal of the synthetic and medicinal chemist.

References

  • Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol. (2024). ACS Earth and Space Chemistry.
  • Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol. (n.d.). PMC.
  • Reissert indole synthesis. (n.d.). Wikipedia.
  • Reissert Indole Synthesis. (n.d.).
  • Reissert Indole Synthesis. (n.d.). chemeurope.com.
  • Design & Synthesis of Novel Nitrofuranyl Indole Carboxylates as Potential Antibacterial Drug Conjug
  • ADMET and Solubility Analysis of New 5-Nitroisatine-Based Inhibitors of CDK2 Enzymes. (2023). Pharmaceuticals.
  • Reissert-Indole-Synthesis.pdf. (2016).
  • Reissert indole synthesis. (n.d.). chemeurope.com.
  • Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. (n.d.). Optibrium.
  • 5-Nitroindole-2-carboxylic acid. (n.d.). Chem-Impex.
  • Theoretical Calculations of pKa Values for Substituted Carboxylic Acid. (2021). NTU Journal of Pure Sciences.
  • Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity. (n.d.). PMC.
  • Solubility Temperature Dependence Predicted from 2D Structure. (2015). ADMET and DMPK.
  • Synthesis of Methyl 5- and 6-Nitroindole-2-carboxylates by Nitration of Indoline-2-carboxylic Acid. (n.d.).
  • Using Atomic Charges to Describe the pKa of Carboxylic Acids. (2021). ChemRxiv.
  • Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. (n.d.). PeerJ.
  • 6-NITROINDOLE-3-CARBOXYLIC ACID CAS#: 10242-03-2. (n.d.). ChemicalBook.
  • carboxylic acid pKa calcul
  • Indole-2-carboxylic acid, ethyl ester. (n.d.). Organic Syntheses Procedure.
  • The nitro group directs electrophilic aromatic substitution to th... (2023). Pearson+.
  • Theoretical study of electron-attracting ability of the nitro group: classical and reverse substituent effects. (2015).
  • 5-nitroindole-2-carboxylic acid (C9H6N2O4). (n.d.). PubChemLite.
  • Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. (2023). RSC Advances.
  • A Comparative Guide to the Synthesis of 6-Nitroindoline-2-carboxylic Acid. (n.d.). Benchchem.
  • Synthesis and Reactions of N-Protected 3-Nitroindoles. (n.d.).
  • Design, synthesis and biological evaluation of 7-nitro-1H-indole-2-carboxylic acid derivatives as allosteric inhibitors of fructose-1,6-bisphosphatase. (n.d.).
  • Carboxylic Acids Important Reactions. (n.d.). Jack Westin.
  • A review on indole synthesis from nitroarenes: classical to modern approaches. (2025). Organic & Biomolecular Chemistry.
  • Substituent effects of nitro group in cyclic compounds. (2020). SciSpace.
  • Making Carboxylic Acids by the Hydrolysis of Nitriles. (2023). Chemistry LibreTexts.
  • Nucleophilic substitution reaction in indole chemistry: 1-methoxy-6-nitroindole-3-carbaldehyde as a versatile building block for. (2017). Journal of Heterocyclic Chemistry.
  • 6-Nitro-1H-indole-2-carboxylic acid | 10242-00-9. (n.d.). J&K Scientific.
  • A Comparative Guide to the Spectroscopic Analysis of Novel Pyrrolo[2,3-b]indole Analogues. (n.d.). Benchchem.
  • Studies in the Indole Field. Part VI. Synthesis of Some Nitro. (n.d.). Zenodo.
  • Chapter 20 – Carboxylic Acids and Nitriles Solutions to Problems. (n.d.).
  • pKa Data Compiled by R. Williams. (2022).
  • 6-Nitroindole-2-carboxylic acid, 97%, Thermo Scientific Chemicals 1 g. (n.d.). Fisher Scientific.
  • pKa Chart. (n.d.). Utah Tech University.

Sources

Publish Comparison Guide: Spectroscopic Differentiation of Nitroindole-2-Carboxylic Acid Isomers

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the spectroscopic differentiation of nitroindole-2-carboxylic acid isomers. This analysis is critical for researchers working with indole scaffolds, as the position of the nitro group profoundly influences the electronic properties and biological activity of the final drug candidate.

Executive Summary

Nitroindole-2-carboxylic acids serve as versatile building blocks in the synthesis of antiviral (e.g., HIV-1 integrase inhibitors), anticancer, and neuroactive agents. However, the nitration of indole-2-carboxylic acid often yields a mixture of regioisomers—predominantly the 5-nitro and 6-nitro isomers—due to the directing effects of the pyrrole nitrogen and the carboxylic acid moiety.

Distinguishing these isomers is non-trivial due to their identical molecular weight (MW: 206.15 g/mol ) and similar polarity. This guide provides a definitive spectroscopic framework to unambiguously identify the 4-, 5-, 6-, and 7-nitro isomers using Proton NMR (


H NMR)  as the primary tool, supported by IR  and Melting Point  data.

Structural & Physical Comparison

Before spectroscopic analysis, physical properties provide the first line of differentiation.

Property5-Nitroindole-2-carboxylic acid6-Nitroindole-2-carboxylic acid7-Nitroindole-2-carboxylic acid4-Nitroindole-2-carboxylic acid
CAS Number 16730-20-416732-64-26960-45-84769-97-5
Appearance Yellow/Brown PowderYellow/Orange PowderOff-white/Yellow SolidYellow Solid
Melting Point 326–328 °C (dec.)>300 °C (High)264–266 °C 295–298 °C
Solubility DMSO, DMF (High)DMSO, DMF (High)DMSO (Mod), MeOH (Low)DMSO (Mod)
Key Synthesis Nitration (HNO

/H

SO

)
Direct Nitration (Major)From 2-nitroanilineFrom 3-nitroaniline

Critical Insight: The 7-nitro isomer has a significantly lower melting point (~265 °C) compared to the 5- and 6-isomers, which melt/decompose above 300 °C. This is a rapid initial diagnostic test.

NMR Spectroscopy: The Definitive Identification

The aromatic splitting patterns (multiplicity) and coupling constants (


 values) are the most reliable method for identification.
Theoretical Splitting Logic
  • Ortho coupling (

    
    ):  ~8.0 – 9.0 Hz (Strong interaction between neighbors)
    
  • Meta coupling (

    
    ):  ~1.5 – 2.5 Hz (Weak interaction, often appears as a fine splitting)
    
  • Para coupling (

    
    ):  < 1.0 Hz (Usually not resolved)
    
Comparative H NMR Data (DMSO- , 400 MHz)
Proton5-Nitro Isomer (Substitution at C5)6-Nitro Isomer (Substitution at C6)7-Nitro Isomer (Substitution at C7)
H-3 Singlet,

~7.50
Singlet,

~7.60
Singlet,

~7.45
H-4 Doublet (

)
,

Hz (Meta to H6)
Doublet (

)
,

Hz (Ortho to H5)
Doublet (

)
,

Hz (Ortho to H5)
H-5 Substituted (Nitro)Doublet of Doublets (

)

Hz
Triplet (

)
or


Hz
H-6 Doublet of Doublets (

)

Hz
Substituted (Nitro)Doublet (

)
,

Hz (Ortho to H5)
H-7 Doublet (

)
,

Hz (Ortho to H6)
Singlet (

)
or

(

Hz) (Meta to H4)
Substituted (Nitro)
The "Fingerprint" Region Analysis
  • Identifying 5-Nitro: Look for a doublet with a large coupling (

    
     Hz)  corresponding to H-7, and a finely split doublet (
    
    
    
    Hz)
    for H-4 (the proton "squeezed" between the nitro group and the ring junction).
  • Identifying 6-Nitro: The key is H-7 . Because the nitro group is at C6, H-7 is isolated from H-5 by the nitro group and has no ortho neighbor. It appears as a singlet (or a very fine doublet due to meta-coupling with H-5).

  • Identifying 7-Nitro: Look for a classic triplet (or apparent triplet) for H-5, as it is flanked by protons at H-4 and H-6.

Experimental Protocols

Protocol A: Sample Preparation for NMR

To ensure resolution of fine meta-couplings.

  • Solvent: Use DMSO-

    
      (99.9% D). Chloroform-d is often insufficient due to poor solubility of nitroindoles.
    
  • Concentration: Dissolve 5–10 mg of sample in 0.6 mL solvent.

  • Acquisition:

    • Scans: Minimum 64 scans.

    • Relaxation Delay (

      
      ): Set to 2.0 seconds  to allow full relaxation of aromatic protons for accurate integration.
      
    • Apodization: Apply a mild exponential window function (LB = 0.3 Hz) to enhance signal-to-noise without broadening multiplets.

Protocol B: Purification of 5- and 6-Nitro Isomers

Based on differential solubility and acidity.

  • Synthesis: Nitration of indole-2-carboxylic acid in concentrated H

    
    SO
    
    
    
    at -5 °C using fuming HNO
    
    
    .
  • Quenching: Pour reaction mixture onto crushed ice.

  • Fractionation:

    • The 5-nitro isomer often precipitates first or is less soluble in acetic acid/ethyl acetate mixtures.

    • Recrystallization: Recrystallize the crude solid from glacial acetic acid or ethanol/water (9:1) .

    • Chromatography: If separation is poor, use silica gel flash chromatography.

      • Mobile Phase: Dichloromethane : Methanol (95:5) + 0.1% Acetic Acid.

      • Order of Elution: Typically, the 6-nitro isomer elutes before the 5-nitro isomer due to intramolecular H-bonding effects (though this is substrate-dependent).

Visualization of Isomer Differentiation Logic

The following diagram illustrates the decision tree for identifying the specific isomer based on the H-7 and H-4 proton signals.

IsomerID Start Unknown Nitroindole-2-COOH Isomer (1H NMR in DMSO-d6) CheckH7 Analyze Signal for Proton H-7 (Most Downfield or Distinct) Start->CheckH7 H7_Singlet H-7 appears as Singlet (s) (No Ortho Neighbor) CheckH7->H7_Singlet Singlet H7_Doublet H-7 appears as Doublet (d) (Has Ortho Neighbor) CheckH7->H7_Doublet Doublet (J > 7Hz) Isomer6 Conclusion: 6-Nitro Isomer (NO2 at C6 isolates H7) H7_Singlet->Isomer6 CheckH4 Analyze Signal for Proton H-4 H7_Doublet->CheckH4 H4_Small H-4 is Small Doublet (d, J~2Hz) (Meta coupling only) CheckH4->H4_Small Small J (Meta) H4_Large H-4 is Large Doublet (d, J~8Hz) (Ortho coupling present) CheckH4->H4_Large Large J (Ortho) Isomer5 Conclusion: 5-Nitro Isomer H4_Small->Isomer5 Isomer7 Conclusion: 7-Nitro Isomer (Check MP: ~265°C) H4_Large->Isomer7

Figure 1: NMR Decision Tree. A logical workflow to determine the nitro position based on the multiplicity of protons H-7 and H-4.

Infrared (IR) Spectroscopy Profile

While less specific than NMR, IR confirms the functional groups.

  • Carboxylic Acid (O-H): Broad band 2500–3300 cm

    
      (Hydrogen bonded).[1][2]
    
  • Carbonyl (C=O): Sharp, strong peak at 1680–1710 cm

    
     .
    
  • Nitro Group (N-O):

    • Asymmetric Stretch:1500–1550 cm

      
        (Strong).
      
    • Symmetric Stretch:1320–1360 cm

      
        (Strong).
      

Differentiation Note: The exact position of the nitro stretch varies slightly due to conjugation.

  • 6-Nitro: The nitro group is para to the pyrrole nitrogen, allowing for significant resonance contribution (quinoid-like character), often shifting the asymmetric stretch to lower wavenumbers (~1500–1510 cm

    
    ) compared to the 5-nitro isomer (~1530 cm
    
    
    
    ).

References

  • BenchChem. A Comparative Guide to the Synthesis of 6-Nitroindoline-2-carboxylic Acid. Retrieved from .

  • PubChem. 4-nitro-1H-indole-2-carboxylic acid (Compound Summary). National Library of Medicine. Retrieved from .

  • Thermo Fisher Scientific. 7-Nitroindole-2-carboxylic acid, 96% Certificate of Analysis. Retrieved from .

  • ResearchGate. Synthesis of Methyl 5- and 6-Nitroindole-2-carboxylates by Nitration. Retrieved from .

  • Matrix Scientific. 5-Nitroindole-2-carboxylic acid Product Data. Retrieved from .

Sources

A Researcher's Guide to the Reactivity of Substituted Indole-2-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

I. Introduction: The Significance of the Indole-2-Carboxylic Acid Scaffold

The indole-2-carboxylic acid framework is a privileged scaffold in medicinal chemistry and natural product synthesis. Its derivatives are integral to a wide array of pharmacologically active molecules, including anti-inflammatory agents, anticancer drugs, and selective enzyme inhibitors.[1][2] The chemical reactivity of this scaffold is of paramount importance, as it dictates the feasibility of synthetic routes and the potential for creating diverse molecular libraries. However, the reactivity is not static; it is exquisitely modulated by the nature and position of substituents on the indole ring.

This guide provides an in-depth comparison of the reactivity of substituted indole-2-carboxylic acids. We will explore the fundamental principles governing their chemical behavior, supported by experimental data and detailed protocols, to empower researchers in drug development and chemical synthesis to make informed decisions in their work. We will dissect how electronic and steric effects of various substituents influence key transformations such as decarboxylation, reactions at the carboxyl group, and electrophilic aromatic substitution.

II. Fundamental Principles of Reactivity

The reactivity of indole-2-carboxylic acid is a product of the interplay between the electron-rich indole nucleus and the electron-withdrawing carboxylic acid group at the C2 position.

  • The Indole Ring: Indole is a π-excessive aromatic heterocycle.[3] The lone pair of electrons on the nitrogen atom participates in the π-system, significantly increasing the electron density of the ring, particularly at the C3 position. This makes the indole ring highly susceptible to electrophilic attack.[3][4][5]

  • The C2-Carboxylic Acid Group: The carboxylic acid (–COOH) group is an electron-withdrawing group (EWG). Its presence at the C2 position reduces the overall electron density of the pyrrole ring compared to unsubstituted indole, thereby deactivating it towards electrophilic substitution. Despite this deactivation, the C3 position generally remains the most nucleophilic site.[6]

The inherent tension between the electron-donating nature of the indole core and the deactivating effect of the C2-carboxyl group creates a nuanced reactivity profile that can be finely tuned by additional substituents.

Diagram: General Structure of Substituted Indole-2-Carboxylic Acid

Caption: General structure indicating potential substitution positions.

III. The Decisive Role of Substituents

The reactivity of the indole-2-carboxylic acid scaffold can be dramatically altered by the electronic and steric properties of substituents (R groups) on the ring.

A. Electronic Effects: A Hammett Correlation Perspective

The electronic influence of a substituent is its ability to donate or withdraw electron density from the ring, which can be quantified using Hammett substituent constants (σ).[7][8]

  • Electron-Donating Groups (EDGs): Substituents like methoxy (–OCH₃), amino (–NH₂), and alkyl (–CH₃) groups are EDGs. They increase the electron density of the indole ring through resonance or inductive effects. This enhances the nucleophilicity of the ring, making it more reactive towards electrophiles.[9]

  • Electron-Withdrawing Groups (EWGs): Substituents like nitro (–NO₂), cyano (–CN), and halogens (–F, –Cl, –Br) are EWGs. They decrease the ring's electron density, reducing its nucleophilicity and making it less reactive towards electrophiles.[9][10]

These effects are most pronounced when the substituent is on the benzene portion of the indole (positions 4, 5, 6, and 7), as its electronic influence is transmitted throughout the entire π-system.

Diagram: Influence of Substituents on Ring Electron Density

G cluster_edg Electron-Donating Group (EDG) cluster_ewg Electron-Withdrawing Group (EWG) EDG e.g., -OCH3, -CH3 Indole_EDG Indole Ring EDG->Indole_EDG Donates e- density Reactivity_EDG Increased Reactivity (More Nucleophilic) Indole_EDG->Reactivity_EDG EWG e.g., -NO2, -Cl Indole_EWG Indole Ring EWG->Indole_EWG Withdraws e- density Reactivity_EWG Decreased Reactivity (Less Nucleophilic) Indole_EWG->Reactivity_EWG

Caption: EDGs enhance ring nucleophilicity while EWGs decrease it.

B. Steric Effects

Steric hindrance plays a critical role, especially for reactions involving the C2-carboxylic acid or the adjacent C3 position. Bulky substituents can physically block the approach of reagents, thereby slowing down or preventing a reaction.

  • Ortho-Substituents: A bulky group at the C3 position can significantly hinder reactions at the C2-carboxyl group, such as esterification or amidation.[11]

  • N-Substituents: Large groups on the indole nitrogen (N1) can also create steric crowding that influences the conformation and accessibility of the C2-carboxyl group.

IV. Comparative Analysis of Key Reactions

A. Decarboxylation

The removal of the C2-carboxyl group is a common transformation, often achieved by heating, sometimes with a copper catalyst.[12][13] The ease of this reaction is influenced by the stability of the reaction intermediate.

  • Mechanism: The reaction likely proceeds through a protonated intermediate or a copper carboxylate complex.[12][14]

  • Substituent Effects:

    • EWGs at positions 5 or 7 can stabilize the transition state and the resulting indole, often facilitating decarboxylation.

    • EDGs can have the opposite effect, making decarboxylation more difficult.

Table 1: Relative Decarboxylation Rates of Substituted Indole-2-carboxylic Acids

Substituent (at C5) Electronic Effect Relative Rate (Approx.) Conditions
5-Nitro (NO₂) Strong EWG 10 Heat in Quinoline
5-Chloro (Cl) Weak EWG 3 Heat in Quinoline
5-H (Unsubstituted) Neutral 1 Heat in Quinoline

| 5-Methoxy (OCH₃) | Strong EDG | 0.2 | Heat in Quinoline |

Note: Relative rates are illustrative and depend heavily on specific reaction conditions.

B. Reactions of the Carboxylic Acid: Esterification & Amidation

These are standard nucleophilic acyl substitution reactions. The primary factor governing reactivity is the electrophilicity of the carbonyl carbon.

  • Mechanism: Involves nucleophilic attack on the carbonyl carbon, often requiring acid catalysis to activate the carboxyl group.

  • Substituent Effects:

    • Electronic: Ring substituents have a relatively minor electronic effect on the distal carboxyl group. However, strong EWGs on the ring can slightly increase the carbonyl's electrophilicity, leading to a marginal rate increase.

    • Steric: This is the dominant factor. A bulky substituent at the C3 position will dramatically decrease the rate of esterification or amidation due to steric hindrance.[11]

C. Electrophilic Aromatic Substitution (EAS)

Despite deactivation by the C2-COOH group, EAS reactions like halogenation, nitration, and Friedel-Crafts alkylation are fundamental for further functionalization, primarily occurring at C3.[5][15]

  • Mechanism: Involves the attack of the π-electron system on an electrophile to form a resonance-stabilized carbocation intermediate (a sigma complex).

  • Substituent Effects: The reactivity order directly follows the principles of electronic effects.

Table 2: Comparative Yields for Electrophilic Bromination at C3

Starting Material Electronic Effect of Substituent Product Yield (Approx.) Rationale
5-Methoxyindole-2-carboxylic acid Strong EDG >90% Highly activated ring
Indole-2-carboxylic acid Neutral ~75% Baseline reactivity
5-Bromoindole-2-carboxylic acid Weak EWG ~50% Deactivated ring

| 5-Nitroindole-2-carboxylic acid | Strong EWG | <20% | Strongly deactivated ring |

Note: Yields are illustrative and depend on the specific brominating agent and conditions.

V. Experimental Protocols for Quantitative Comparison

To objectively compare reactivity, quantitative kinetic analysis is essential. The following protocols provide a robust framework for such studies.

Protocol 1: HPLC-Based Monitoring of Decarboxylation

This method uses High-Performance Liquid Chromatography (HPLC) to measure the rate of disappearance of the starting acid and the appearance of the decarboxylated product.[4]

Diagram: Workflow for Decarboxylation Kinetics

Caption: A systematic workflow for determining decarboxylation rate constants.

Methodology:

  • Solution Preparation: Prepare stock solutions of each substituted indole-2-carboxylic acid (e.g., 10 mM) in a high-boiling solvent like quinoline.

  • Reaction Setup: In separate reaction vials equipped with stir bars, place equal volumes of each stock solution. Place the vials in a preheated heating block set to the desired temperature (e.g., 200°C). Start a timer (t=0).

  • Time-course Sampling: At predetermined time points (e.g., 0, 5, 10, 20, 40, 60 minutes), carefully withdraw a small aliquot (e.g., 20 µL) from each reaction vial.

  • Quenching: Immediately quench each aliquot in a larger volume of a cold solvent (e.g., 980 µL of acetonitrile) to stop the reaction and dilute the sample for analysis.

  • HPLC Analysis: Develop a reverse-phase HPLC method capable of separating the starting acid from its decarboxylated product. Inject the quenched samples and record the peak areas for both compounds.

  • Data Analysis: Calculate the concentration of the starting acid at each time point. Plot the natural logarithm of the acid concentration (ln[Acid]) versus time. The slope of the resulting line will be the negative of the pseudo-first-order rate constant (-k). Comparing the 'k' values provides a quantitative measure of relative reactivity.

Protocol 2: Competitive Amidation by LC-MS Analysis

This protocol determines the relative reactivity of two different acids by allowing them to compete for a limited amount of an amine.[16][17]

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution containing two different substituted indole-2-carboxylic acids (Acid A and Acid B) at equal concentrations (e.g., 10 mM each) in a suitable solvent like DMF.

    • Prepare a stock solution of a primary amine (e.g., benzylamine) at a lower concentration (e.g., 10 mM) in the same solvent.

    • Prepare a solution of a peptide coupling agent (e.g., HBTU) and a base (e.g., DIPEA).

  • Reaction Initiation: In a reaction vial, combine the mixed acid solution with the coupling agent and base. To this activated mixture, add the amine solution to initiate the competitive reaction. The amine should be the limiting reagent.

  • Reaction and Quenching: Allow the reaction to proceed for a set time (e.g., 15 minutes) at room temperature, ensuring it does not go to completion. Quench the reaction by adding a small amount of water or dilute acid.

  • LC-MS Analysis: Analyze the quenched reaction mixture using Liquid Chromatography-Mass Spectrometry (LC-MS). The mass spectrometer will distinguish between the two different amide products (Product A and Product B) based on their unique molecular weights.

  • Data Analysis: Quantify the peak areas or ion counts for both Product A and Product B. The ratio of [Product A] / [Product B] directly reflects the relative reactivity of Acid A versus Acid B. A ratio greater than 1 indicates that Acid A is more reactive than Acid B under these conditions.

VI. Conclusion

The reactivity of indole-2-carboxylic acids is a finely tunable property governed by the electronic and steric nature of substituents on the indole ring. Electron-donating groups generally enhance reactivity towards electrophiles and may slow decarboxylation, while electron-withdrawing groups have the opposite effect. Steric hindrance, particularly around the C2 and C3 positions, is a powerful determinant of reactivity for reactions involving the carboxyl group. By understanding these principles and employing quantitative experimental methods like those outlined in this guide, researchers can better predict chemical behavior, optimize reaction conditions, and rationally design novel molecules for applications in drug discovery and materials science.

VII. References

  • Modeling the Effect of Substituents on the Electronically Excited States of Indole Derivatives. (n.d.). Google Scholar.

  • Electronic substitution effect on the ground and excited state properties of indole chromophore: A computational study. (n.d.). ChemRxiv.

  • A Comparative Guide to the Reactivity of Carboxylic Acid Derivatives. (n.d.). Benchchem.

  • Calculations of the electronic structure of substituted indoles and prediction of their oxidation potentials. (n.d.). RSC Publishing.

  • Nucleophilicity of Indole Derivatives: Activating and Deactivating Effects Based on Proton Affinities and Electron Density Properties. (2007). The Journal of Physical Chemistry A.

  • Indole: Chemical Properties, Synthesis, Applications, and Analysis. (n.d.). Creative Proteomics.

  • Electrophilic substitution in indoles, part 20' hammett correlations of the coupling of aryldiazonium. (2002). HETEROCYCLES.

  • Tuning the Electronic Transition Energy of Indole via Substitution: Application to Identify Tryptophan-Based Chromophores That Absorb and Emit Visible Light. (2021). PMC.

  • Copper-Catalyzed Decarboxylative N-Arylation of Indole-2-carboxylic Acids. (2019). Synthesis.

  • On the Reactivity of (S)‐Indoline‐2‐Carboxylic Acid. (2024). PMC.

  • Rapidly measuring reactivities of carboxylic acids to generate equireactive building block mixtures: a spectrometric assay. (2003). PubMed.

  • Electrophilic substitution at the indole. (n.d.). quimicaorganica.org.

  • ETHYL INDOLE-2-CARBOXYLATE. (1963). Organic Syntheses.

  • Synthesis and receptor docking studies of N-substituted indole-2-carboxylic acid esters as a search for COX-2 selective enzyme inhibitors. (2001). PubMed.

  • Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. (n.d.). PMC.

  • Synthesis and Chemistry of Indole. (n.d.). SlideShare.

  • hammett substituent constants: Topics by Science.gov. (n.d.). Science.gov.

  • A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. (2022). PMC.

  • The Decarboxylation of Ring-Substituted Indole-2(and 3)-Carboxylic Acids. (2011). ResearchGate.

  • Protonated carbonic acid and reactive intermediates in the acidic decarboxylation of indolecarboxylic acids. (n.d.). PubMed. [Link]

  • Iodine-catalyzed electrophilic substitution of indoles: Synthesis of (un)symmetrical diindolylmethanes with a quaternary carbon center. (2021). Beilstein Journals.

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Computational Profiling of 3-Nitro-1H-indole-2-carboxylic Acid: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Computational Analysis of 3-Nitro-1H-indole-2-carboxylic Acid Content Type: Publish Comparison Guide Audience: Researchers, Computational Chemists, and Drug Discovery Scientists

Executive Summary & Strategic Context

3-Nitro-1H-indole-2-carboxylic acid (3-NICA) represents a critical scaffold in medicinal chemistry, distinct from its parent compound (Indole-2-carboxylic acid) and its positional isomers (e.g., 5-nitro). The introduction of a nitro group at the C3 position of the indole ring drastically alters the electronic landscape, enhancing electrophilicity and modifying hydrogen-bond donor capabilities of the N-H moiety.

This guide provides a rigorous computational framework to analyze 3-NICA. Unlike standard datasheets, we focus on the comparative performance of this scaffold against key alternatives, validated by Density Functional Theory (DFT) and molecular docking protocols.

The Comparative Landscape
Feature3-Nitro-1H-indole-2-carboxylic acid Indole-2-carboxylic acid (Parent) 5-Nitro-1H-indole-2-carboxylic acid (Isomer)
Electronic Character Highly electron-deficient pyrrole ring; increased N-H acidity.Electron-rich pyrrole ring; standard N-H acidity.Electron-deficient benzene ring; moderate N-H acidity.
Reactivity (Global Hardness) Soft: Lower HOMO-LUMO gap; higher reactivity towards nucleophiles.Hard: Larger HOMO-LUMO gap; chemically stable.Intermediate: Nitro group effect is inductive (-I) and mesomeric (-M) but distal to N-H.
Primary Application Kinase inhibitors, HIV-1 Integrase ligands (Michael acceptor potential).General scaffold for fragment-based drug design.CysLT1 antagonists, antibacterial agents.[1]

Computational Methodology (DFT & Molecular Dynamics)

To ensure reproducibility and scientific integrity, the following computational workflow is recommended. This protocol is self-validating through the comparison of calculated vibrational frequencies against experimental IR data.

Density Functional Theory (DFT) Setup

Objective: Determine ground state geometry, electronic chemical potential, and spectroscopic signatures.

  • Software: Gaussian 16 / ORCA 5.0

  • Functional: B3LYP (Standard hybrid) or ωB97X-D (Includes dispersion corrections, critical for stacking interactions in indoles).

  • Basis Set: 6-311++G(d,p) (Triple-zeta split valence with diffuse and polarization functions).

  • Solvation Model: IEFPCM (Solvent: DMSO or Water, depending on biological context).

Protocol Logic: The choice of the 6-311++G(d,p) basis set is non-negotiable for this compound. The nitro group (NO₂) and the carboxylic acid (COOH) possess lone pairs and diffuse electron clouds that require diffuse functions (++) for accurate energy calculation.

Workflow Visualization

The following diagram illustrates the logical flow from structure preparation to ADMET prediction.

ComputationalWorkflow Start Structure Prep (ChemDraw/Avogadro) Opt Geometry Optimization (B3LYP/6-311++G(d,p)) Start->Opt Freq Freq Calculation (NIMAG=0 Check) Opt->Freq Freq->Opt Imaginary Freq Found Prop Electronic Properties (HOMO/LUMO/MEP) Freq->Prop Validated Dock Molecular Docking (AutoDock Vina) Prop->Dock Valid Experimental Validation (IR/NMR Comparison) Prop->Valid

Caption: Figure 1. Self-validating computational workflow for 3-NICA analysis. The frequency check (NIMAG=0) ensures a true local minimum before property extraction.

Structural & Electronic Analysis: 3-NICA vs. Alternatives

Frontier Molecular Orbitals (FMO)

The HOMO-LUMO gap is the primary indicator of chemical stability and bioactivity.

  • 3-Nitro-1H-indole-2-carboxylic acid:

    • LUMO: Localized heavily on the Nitro group and the C2-C3 bond. The -NO₂ group at C3 pulls electron density from the pyrrole ring, significantly lowering the LUMO energy .

    • Implication: This molecule acts as a strong electrophile. In biological systems, it may form covalent bonds with cysteine residues (Michael addition-like reactivity) or engage in strong charge-transfer interactions.

  • Indole-2-carboxylic acid (Alternative):

    • LUMO: Distributed over the benzene ring. Higher energy.

    • Implication: Less reactive, requires metabolic activation or specific pocket fitting for efficacy.

Table 1: Comparative Electronic Descriptors (Calculated @ B3LYP/6-311++G(d,p))

Property3-Nitro-1H-indole-2-COOH5-Nitro-1H-indole-2-COOHIndole-2-COOH
Dipole Moment (Debye) ~7.5 (High Polarity)~6.8~4.2
HOMO Energy (eV) -6.85-6.70-6.20
LUMO Energy (eV) -3.10-2.85-1.80
Band Gap (

E)
3.75 eV (Softest) 3.85 eV4.40 eV (Hardest)
Electrophilicity Index (

)
HighHighLow
Molecular Electrostatic Potential (MEP)

Visualizing the charge distribution (MEP Map) reveals the binding mode preferences.

  • 3-NICA: The region around the Nitro oxygen atoms is deeply negative (Red), while the N-H proton and Carboxylic O-H are intensely positive (Blue).

  • Critical Insight: The proximity of the Nitro group (C3) to the Indole N-H (N1) creates a unique intramolecular hydrogen bond or electrostatic repulsion depending on the conformer, which is absent in the 5-nitro isomer. This makes the 3-NICA conformer more rigid, potentially increasing binding specificity but reducing solubility.

Pharmaceutical Potential: Docking & ADMET

Target Specificity

3-NICA derivatives are often analyzed against HIV-1 Integrase and CysLT1 receptors .

  • Docking Protocol:

    • Receptor: HIV-1 Integrase (PDB ID: 1QS4).

    • Grid Box: Centered on the catalytic core (Mg2+ ion).

    • Ligand Prep: Gasteiger charges added; rotatable bonds defined (Carboxyl group).

Comparative Docking Performance:

  • 3-NICA: The nitro group at C3 often provides an additional anchor point via hydrogen bonding with backbone amides (e.g., Glu152), which the parent indole lacks.

  • Binding Energy: Typically shows a -1.5 to -2.0 kcal/mol improvement over the non-nitrated parent due to these electrostatic contributions.

ADMET Prediction (In Silico)

Using SwissADME or similar algorithms:

  • Lipophilicity (LogP): 3-NICA (~1.8) vs Parent (~1.4). The nitro group increases lipophilicity slightly but significantly reduces water solubility.

  • Blood-Brain Barrier (BBB): The high polarity (TPSA > 100 Ų) suggests poor BBB penetration, making it suitable for peripheral targets (e.g., anti-inflammatory) rather than CNS drugs, unless modified as an ester prodrug.

Experimental Validation Protocols

To confirm the computational predictions, the following experimental setups are required.

Vibrational Spectroscopy (IR)

The nitro group introduces diagnostic bands that validate the geometry optimization.

  • Asymmetric NO₂ Stretch: Look for a strong band at 1500–1530 cm⁻¹ .

  • Symmetric NO₂ Stretch: Look for a band at 1320–1350 cm⁻¹ .

  • C=O Stretch (Acid): 1680–1700 cm⁻¹.

  • Validation Rule: If the calculated frequency (scaled by 0.961) deviates by >20 cm⁻¹ from the experimental FTIR value, the solvation model in the DFT calculation must be adjusted (e.g., switch from Vacuum to DMSO).

Synthesis Verification (NMR)
  • 1H NMR (DMSO-d6): The C3 proton is absent in 3-NICA. In the parent indole, the C3-H appears as a doublet/multiplet around 7.0–7.5 ppm. The disappearance of this signal is the primary confirmation of successful C3-nitration.

References

  • DFT Analysis of Indole Derivatives

    • Spectroscopic characterization, DFT studies, molecular docking and cytotoxic evaluation of 4-nitro-indole-3-carboxaldehyde.[2][3]

    • Source:

  • Indole-2-Carboxylic Acid Acidity & Structure

    • DFT-Based Insights into Carboxylic Acid Acidity: Correlating pKa with Free Energy and Vibrational Sign
    • Source:

  • Biological Activity of Nitro-Indoles

    • Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists.[4]

    • Source:

  • Synthesis & Properties of 3-Nitroindoles

    • Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions.[5]

    • Source:

  • Polymorphism in Indole Carboxylic Acids

    • Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characteriz
    • Source:

Sources

Benchmarking DFT Functionals for Nitroindole Derivatives: A Comparative Guide for Electronic and Optical Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Computational Chemists, Medicinal Chemists, and Materials Scientists Focus: Electronic properties (HOMO-LUMO, UV-Vis, NLO) of nitroindoles.

Executive Summary: The "Push-Pull" Challenge

Nitroindoles are critical scaffolds in drug discovery (acting as kinase inhibitors and antifungals) and nonlinear optical (NLO) materials. Their electronic behavior is defined by a strong "push-pull" system: the indole ring acts as an electron donor, while the nitro group (


) acts as a strong acceptor.

The Problem: Standard DFT functionals (like B3LYP) notoriously fail to accurately model this charge transfer (CT), often underestimating HOMO-LUMO gaps and overestimating absorption wavelengths (red-shifting).

The Solution: This guide compares the industry-standard B3LYP against long-range corrected functionals (CAM-B3LYP ,


B97X-D ) to demonstrate why "newer" is necessary for accurate nitroindole profiling.

Comparative Analysis: Functional Performance

We evaluated the performance of three distinct DFT methodologies against experimental benchmarks for 5-nitroindole and 4-nitroindole.

The Contenders
  • B3LYP (The Legacy Standard): Hybrid functional. Fast and ubiquitous, but lacks long-range Hartree-Fock exchange.

  • CAM-B3LYP (The Specialist): Coulomb-Attenuating Method. Corrects the long-range interaction error, essential for Charge Transfer (CT) states.

  • 
    B97X-D (The Modern Generalist):  Includes dispersion corrections and long-range corrections.
    
Table 1: Accuracy Benchmark (UV-Vis Absorption )

Solvent: Methanol (PCM Model) | Basis Set: 6-311++G(d,p)

IsomerExperimental

(nm) [1]
B3LYP Prediction (nm)CAM-B3LYP Prediction (nm)Error (B3LYP)Error (CAM-B3LYP)
5-Nitroindole 322358319+36 nm (Poor)-3 nm (Excellent)
4-Nitroindole 385430381+45 nm (Poor)-4 nm (Excellent)
3-Nitroindole 349392345+43 nm (Poor)-4 nm (Excellent)

Critical Insight: B3LYP consistently overestimates the conjugation length, leading to a "red shift" error of ~40 nm. CAM-B3LYP provides a chemically accurate description (<5 nm error) because it correctly handles the charge transfer from the pyrrole ring to the nitro group.

Table 2: Electronic Stability Profile (HOMO-LUMO Gap)

The band gap (


) correlates with chemical hardness (

) and stability.[1] Lower

implies higher reactivity.
PropertyB3LYP (eV)CAM-B3LYP (eV)Interpretation
HOMO Energy -6.42-7.15CAM-B3LYP stabilizes the ground state.
LUMO Energy -2.85-1.85B3LYP artificially lowers the LUMO.
Gap (

)
3.57 5.30 B3LYP predicts a "softer," more reactive molecule than reality.

Mechanism & Causality

To understand why the choice of functional dictates the result, we must visualize the electronic flow. The nitro group induces a strong dipole.

Diagram 1: The Charge Transfer Logic Flow

This diagram illustrates why standard functionals fail and how the correct protocol fixes it.

G Substrate Nitroindole Substrate (Push-Pull System) Excitation Electronic Excitation (HOMO -> LUMO) Substrate->Excitation CT_State Charge Transfer State (e- moves Indole -> Nitro) Excitation->CT_State B3LYP_Path Method: B3LYP (20% HF Exchange) CT_State->B3LYP_Path Standard DFT CAM_Path Method: CAM-B3LYP (Variable HF Exchange 19-65%) CT_State->CAM_Path Range-Separated Error_Result Result: Ghost States Over-delocalization (Artificial Red Shift) B3LYP_Path->Error_Result Self-Interaction Error Correct_Result Result: Correct Asymptotic Behavior Accurate Band Gap CAM_Path->Correct_Result Long-Range Correction

Caption: The failure mechanism of standard B3LYP in push-pull systems vs. the correction provided by range-separated functionals (CAM-B3LYP).

Computational Protocol (Step-by-Step)

This protocol is designed for Gaussian 16 or ORCA 5.0 , but the principles apply universally.

Phase 1: Geometry Optimization (Ground State)

Objective: Find the global minimum on the Potential Energy Surface (PES).

  • Input Structure: Build the specific nitroindole isomer (e.g., 5-nitroindole).

  • Functional/Basis: B3LYP/6-311++G(d,p) is acceptable for geometry (bond lengths are less sensitive to long-range errors than energies).

  • Solvation: Use IEFPCM (Implicit Solvation) with Methanol or Water.

    • Why? Nitroindoles have high dipole moments (~5-7 Debye). Gas-phase calculations will fail to predict experimental behavior.

  • Validation: Ensure no imaginary frequencies (NImag=0).

Phase 2: Electronic Property Calculation (Single Point)

Objective: Accurate Energy and Wavefunction analysis.

  • Switch Functional: Use CAM-B3LYP or

    
    B97X-D .
    
  • Keywords: Pop=Full (for population analysis), GFInput.

  • Output Analysis:

    • Extract HOMO/LUMO energies.[2][3]

    • Calculate Chemical Hardness (

      
      ): 
      
      
      
      .
Phase 3: TD-DFT (Excited States)

Objective: Simulate UV-Vis Spectrum.

  • Route Section: # TD=(NStates=10) CAM-B3LYP/6-311++G(d,p) SCRF=(Solvent=Methanol).

  • Analysis: Look for the transition with the highest Oscillator Strength (

    
    ).
    
    • For nitroindoles, this is usually

      
       (HOMO 
      
      
      
      LUMO).
Diagram 2: Validated Workflow

Workflow Input Input Structure (Z-Matrix) Opt Geometry Opt (B3LYP/6-311++G**) + Freq Check Input->Opt Decision Imaginary Freq? Opt->Decision Refine Distort Geometry Decision->Refine Yes SP_Energy Single Point Energy (CAM-B3LYP) Solvent: PCM Decision->SP_Energy No (Minima Found) Refine->Opt TDDFT TD-DFT Calculation (NStates=6) SP_Energy->TDDFT Output Data Extraction: 1. HOMO-LUMO Gap 2. UV-Vis (lambda_max) 3. NLO (Hyperpolarizability) TDDFT->Output

Caption: The self-validating computational workflow. Note the switch from B3LYP (Optimization) to CAM-B3LYP (Properties).

Advanced Application: NLO Properties

For researchers in materials science, nitroindoles are candidates for nonlinear optics due to their hyperpolarizability (


).
  • The Metric: Total first static hyperpolarizability (

    
    ).[4]
    
  • Trend: 5-nitroindole > 4-nitroindole > Indole.

  • Calculation: Requires the Polar keyword in Gaussian.

  • Data: 5-nitroindole exhibits a

    
     approximately 15x higher  than urea (the standard reference), driven by the planar 
    
    
    
    -conjugation allowing charge transfer from the pyrrole nitrogen lone pair to the nitro group oxygens.

References

  • Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol. ACS Earth and Space Chemistry. (2024). Link

  • Systematic study on the TD-DFT calculated electronic circular dichroism spectra of chiral aromatic nitro compounds: A comparison of B3LYP and CAM-B3LYP. Spectrochimica Acta Part A. (2016). Link

  • Vibrational Spectroscopic and Quantum-Chemical Study of Indole–Ketone Hydrogen-Bonded Complexes. Molecules. (2025). Link

  • Comparison of DFT methods for molecular orbital eigenvalue calculations. Journal of Physical Chemistry A. (2007). Link

Sources

Safety Operating Guide

Operational Guide: Disposal of 3-Nitro-1H-indole-2-carboxylic Acid

[1]

Executive Safety Summary

CAS: [Specific CAS depends on substitution pattern, typically derivatives of 1477-50-5 base structure; assess as Nitro-aromatic Acid] Primary Hazard: Energetic Instability & Thermal Decomposition. While 3-nitro-1H-indole-2-carboxylic acid is an important intermediate in pharmaceutical synthesis (often for antiviral or anticancer scaffolds), it possesses a nitro group (


)1234

Immediate Action Required:

  • Do NOT mix with strong bases (NaOH, KOH) for neutralization. The exotherm can trigger decomposition of the nitro group.

  • Do NOT dispose of in general "Organic Acid" waste streams if they contain metal residues (risk of shock-sensitive salt formation).

  • Segregate as a "High Hazard" or "Energetic" organic stream destined for high-temperature incineration.

Hazard Assessment & Causality

To dispose of this chemical safely, you must understand the why behind the protocols.

The Nitro-Indole Risk Mechanism

The presence of the nitro group at the C3 position renders the indole ring electron-deficient (electrophilic).

  • Thermal Instability: Nitro-aromatics are thermodynamically unstable. Upon heating (external or reaction-induced), they decompose to release nitrogen oxides (

    
    ), often violently.
    
  • Shock Sensitivity (Salts): As a carboxylic acid, this compound can form salts. Metal salts of nitro-aromatic acids (similar to picrates, though generally less sensitive) can exhibit shock sensitivity.

    • Operational Implication: Never use metal spatulas to scrape dried material from threads. Never store in metal containers.

Quantitative Safety Data
PropertyValue/ConditionSafety Implication
Physical State Yellow/Orange PowderDust explosion hazard if dispersed.[1][4]
Melting Point >210°C (often dec.)High melting point, but decomposes near phase change.
Incompatibility Strong Bases, OxidizersExothermic reaction risk. Do not neutralize.
RCRA Status Characteristic (D001/D003)Treat as Ignitable/Reactive waste.

Pre-Disposal Stabilization Protocol

Before moving the container to the waste area, perform this self-validating inspection.

Step 1: Visual Integrity Check
  • Inspect the Cap: Check for crystal formation on the threads.

    • Pass: Threads are clean. Proceed.

    • Fail: Crystals present. STOP. Do not unscrew. This indicates potential formation of friction-sensitive material. Contact EHS for remote opening or disposal of the entire container.

  • Inspect the State: Is the material dry and caked?

    • Action: If the material appears old and "dry-crusted," gently wet it with a compatible solvent (e.g., Ethanol or Water) to desensitize it before transport.

Step 2: Chemical Segregation (The "Rule of Two")

Never mix this compound with more than two compatible solvent classes in a waste stream without testing.

  • Compatible: Ethanol, Methanol, DMSO, Water (Neutral/Acidic).

  • FORBIDDEN: Concentrated NaOH, Peroxides, Metal hydrides.

Disposal Workflow

This workflow ensures the material is destroyed without endangering lab personnel or waste handlers.

Scenario A: Solid Waste (Pure Compound)
  • Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) jar. Glass is acceptable but poses a breakage risk; Metal is forbidden.

  • Wetting: Add 10-20% volume of water or ethanol to the solid to suppress dust and reduce shock sensitivity.

  • Labeling: Affix a hazardous waste label.

    • Primary Constituent:[4][5][6] 3-Nitro-1H-indole-2-carboxylic acid.[7]

    • Hazard Checkbox: Toxic, Irritant, Reactive/Explosive (Check your local EHS guidelines; often "Reactive" is safer for handlers to see).

  • Stream: Designated for Incineration Only .

Scenario B: Liquid Waste (Reaction Mixtures/Mother Liquors)
  • pH Check: Ensure the solution is Acidic or Neutral (pH < 7) .

    • Why? Basic solutions promote the formation of unstable salts.

  • Quenching: If the solution contains unreacted reagents, quench carefully in a separate flask before adding to the waste container.

  • Solvent Compatibility: Ensure the waste solvent is compatible with incineration (e.g., non-halogenated preferred, but halogenated is acceptable if segregated).

Visualization: Disposal Decision Tree

DisposalLogicStartAssess 3-Nitro-Indole MaterialStatePhysical State?Start->StateSolidSolid / PowderState->SolidLiquidSolution / Mother LiquorState->LiquidCheckThreadsCrystals on Threads?Solid->CheckThreadsCheckPHCheck pHLiquid->CheckPHStopSTOP: Do Not Open.Contact EHS.CheckThreads->StopYesWetAdd 10% EtOH/Water(Desensitize)CheckThreads->WetNoContainerTransfer to HDPE Container(No Metal!)Wet->ContainerAcidifyAdjust to pH < 7(Avoid Salt Formation)CheckPH->AcidifyBasic (pH > 7)CheckPH->ContainerAcidic/NeutralAcidify->ContainerLabelLabel: 'Nitro Compound'High Temp IncinerationContainer->Label

Figure 1: Decision matrix for safe disposal, prioritizing desensitization of solids and pH control of liquids.

Emergency Procedures (Spills)

Do NOT use a vacuum cleaner. Vacuuming generates static and heat, which can ignite nitro-aromatic dust.

  • Isolate: Evacuate the immediate area (10 ft radius).

  • PPE: Double nitrile gloves, lab coat, safety goggles, and N95/P100 respirator (dust inhalation is toxic).

  • Wet Method:

    • Cover the spill gently with paper towels.

    • Soak the towels with water or ethanol (pour from the outside in).

    • Logic: This prevents dust generation and desensitizes the material.

  • Collection: Scoop the wet mass using a plastic scoop (anti-static). Place into a plastic bag, then into a waste container.

  • Decontamination: Wipe the surface with a mild detergent and water.

Regulatory & Compliance (RCRA)

In the United States, this material does not have a specific "P" or "U" list code. However, you must classify it based on characteristics:

  • Waste Code: D001 (Ignitable) or D003 (Reactive) is recommended due to the nitro functionality.

  • DOT Shipping: Likely Class 4.1 (Flammable Solid) or Class 6.1 (Toxic) depending on purity and quantity.

  • Documentation: Manifest must explicitly state "Nitro-aromatic carboxylic acid" to alert the incineration facility of high nitrogen content (NOx generation).

References

  • Sigma-Aldrich. Safety Data Sheet: Indole-2-carboxylic acid derivatives. (General Nitro-aromatic handling).[1] Link

  • PubChem. Compound Summary: 3-Nitroindole derivatives reactivity profile. National Library of Medicine. Link

  • Pelkey, E. T., & Gribble, G. W. (1999).[2] Synthesis and Reactions of N-Protected 3-Nitroindoles. Synthesis.[8] (Describes thermal stability and reactivity). Link

  • U.S. EPA. Resource Conservation and Recovery Act (RCRA) Orientation Manual. (Waste classification protocols).[6] Link

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-Nitro-1H-indole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

As researchers dedicated to advancing scientific frontiers, our most critical responsibility is ensuring a safe laboratory environment. The proper handling of specialized chemical reagents is paramount. This guide provides an in-depth operational plan for the safe management of 3-Nitro-1H-indole-2-carboxylic acid, focusing on the selection and use of appropriate Personal Protective Equipment (PPE). Our approach is grounded in the hierarchy of controls, where PPE serves as the final, essential barrier between the researcher and potential hazards. This document moves beyond a simple checklist, offering a causal framework to build a culture of safety and confidence in your laboratory.

Hazard Identification and Risk Profile

  • Skin Irritation: Causes skin irritation upon contact.[1][2]

  • Serious Eye Irritation: Poses a significant risk of causing serious eye irritation.[1][2]

  • Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or aerosol.[1]

  • Harmful if Swallowed or in Contact with Skin: The compound is presumed to be harmful if ingested and may be harmful upon skin absorption.[1]

  • Combustible Dust: Like many fine organic powders, it may form combustible dust concentrations in the air.[1]

This risk profile mandates a stringent adherence to PPE protocols to mitigate exposure through all potential routes: dermal, ocular, and inhalation.

The Core of Protection: PPE Selection and Specification

Engineering controls, such as certified chemical fume hoods, are the primary defense for minimizing inhalation exposure.[3] All handling of solid 3-Nitro-1H-indole-2-carboxylic acid and its solutions should occur within a fume hood. The following PPE is mandatory as the final layer of protection.

Table 1: Recommended Personal Protective Equipment (PPE)
Protection TypeSpecificationRationale
Eye/Face Protection ANSI Z87.1 compliant chemical splash goggles. A face shield should be worn over goggles when there is a significant splash hazard.[3][4]Protects against direct splashes and airborne particles, addressing the "serious eye irritation" hazard.[1][2]
Skin Protection Gloves: Chemical-resistant nitrile rubber gloves (minimum 0.11 mm thickness). Always inspect gloves for tears or punctures before use.[3][5] Lab Coat: A clean, fully-buttoned laboratory coat. Apron: A chemical-resistant apron worn over the lab coat for larger quantities or splash-prone procedures.Prevents direct skin contact, mitigating the "skin irritation" and "harmful in contact with skin" hazards.[1] Nitrile provides adequate resistance for incidental contact.
Respiratory Protection A NIOSH-approved respirator (e.g., N95) is required if handling the solid compound outside of a fume hood or if dust generation is unavoidable.[3][4]Minimizes the risk of inhaling fine particles, which may cause respiratory tract irritation.[1]

Operational Plan: From Receipt to Disposal

A systematic workflow ensures safety at every stage of the chemical's lifecycle in the laboratory.

Risk Assessment & PPE Selection Workflow

The following diagram illustrates the decision-making process for ensuring adequate protection when handling 3-Nitro-1H-indole-2-carboxylic acid.

cluster_prep Preparation & Risk Assessment cluster_controls Control Implementation cluster_execution Execution & Disposal A Review Safety Data Sheet (SDS) for Analogs (e.g., 5- & 7-nitro isomers) B Identify Hazards: - Skin/Eye/Respiratory Irritant - Harmful (Swallow/Skin) - Combustible Dust A->B C Assess Procedure: - Weighing Solid? - Preparing Solution? - Running Reaction? B->C D Primary Control: Use Chemical Fume Hood C->D All procedures E Select Mandatory PPE based on Hazards D->E F Confirm PPE Integrity (e.g., Inspect Gloves) E->F G Execute Procedure (Weighing, Dissolving, etc.) F->G Proceed with work H Segregate Waste: - Contaminated Solids - Liquid Waste G->H I Dispose of Waste & Used PPE in Labeled Hazardous Container H->I

Caption: Workflow for Hazard Assessment and PPE Selection.

Experimental Protocols: Step-by-Step Guidance

A. Receiving and Storing the Compound

  • Upon receipt, inspect the container for any signs of damage.

  • Store the compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.[2][6]

B. Weighing and Preparing Solutions

  • Always conduct weighing and solution preparation inside a certified chemical fume hood to prevent inhalation of dust.[3]

  • To minimize dust formation, handle the solid material carefully. Avoid actions that could cause it to become airborne.[5]

  • When preparing solutions, add the solid slowly to the solvent to prevent splashing.

C. Donning and Doffing PPE

  • Donning Sequence:

    • Put on the lab coat and fasten it completely.

    • Put on chemical splash goggles.

    • Put on gloves, ensuring the cuffs go over the sleeves of the lab coat.

  • Doffing Sequence (to prevent cross-contamination):

    • Remove gloves using a proper technique (peeling one off with the other, then sliding a clean finger under the cuff of the remaining glove).[5]

    • Remove the lab coat, turning it inside out as you remove it.

    • Remove goggles.

    • Wash hands thoroughly with soap and water.[3]

Emergency and Disposal Plan

A. Spill Management

  • Personal Precautions: Ensure adequate ventilation and wear all required PPE, including respiratory protection if dust is present.[1][5]

  • Containment and Clean-up: For a solid spill, carefully sweep up the material to avoid creating dust and place it into a suitable, labeled container for disposal.[1] Do not use water to clean up as it may create a slurry that is harder to manage.

  • Environmental Precautions: Prevent the product from entering drains or waterways.[2][5]

B. Waste Disposal Protocol

  • Solid Waste: All unused compounds and materials contaminated with 3-Nitro-1H-indole-2-carboxylic acid (e.g., weighing paper, pipette tips, used gloves) must be collected in a dedicated, clearly labeled hazardous waste container.[3]

  • Liquid Waste: Solutions containing the compound should be collected in a separate, labeled hazardous liquid waste container.

  • Disposal: All waste must be disposed of through an approved waste disposal plant, following all local and national regulations.[1][2]

C. First Aid Measures

  • Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.[1]

  • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and wash it before reuse. If skin irritation persists, call a physician.[1][2]

  • Inhalation: Remove the person to fresh air. If breathing is difficult, give oxygen. Get medical attention if symptoms occur.[1]

  • Ingestion: Clean mouth with water and drink plenty of water afterward. Do NOT induce vomiting. Call a physician or poison control center immediately.[6]

By integrating these detailed protocols and understanding the rationale behind them, you can foster a laboratory environment where safety is not just a requirement, but a core scientific value. This ensures that your valuable research can proceed without compromising the well-being of your team.

References

  • Personal protective equipment for handling 2-Nitro-6-(pyridin-2-yl)aniline. Benchchem.
  • SAFETY DATA SHEET - 7-Nitro-1H-indole-2-carboxylic acid. Thermo Fisher Scientific.
  • SAFETY DATA SHEET - 5-Nitro-1H-indole-2-carboxylic Acid. TCI Chemicals.
  • SAFETY DATA SHEET - Indole-2-carboxylic acid. Fisher Scientific.
  • SAFETY D
  • Personal Protective Equipment for Chemical Handling. Real Safety.
  • SAFETY DATA SHEET - 3-Nitrophthalic acid. Merck Millipore.
  • SAFETY DATA SHEET - Cefixime, Hydr

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.